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  • Product: Ethyl 4-nitrophenyl phosphoramidate
  • CAS: 119401-65-9

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Metabolic Profiling of Ethyl 4-Nitrophenyl Phosphoramidate Surrogates

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The rational design of medical countermeasures agai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The rational design of medical countermeasures against organophosphate (OP) nerve agents requires safe, structurally analogous simulants. Ethyl 4-nitrophenyl phosphoramidate (ENPP) and its N,N -dimethylated derivative, Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA) , serve as critical non-volatile surrogates for the chemical warfare agent Tabun (GA)[1]. By replacing the highly toxic cyanide leaving group of Tabun with a 4-nitrophenolate moiety, researchers can safely evaluate acetylcholinesterase (AChE) inhibition, enzymatic bioscavenging, and metabolic degradation pathways without requiring high-containment facilities[2].

This technical guide provides a comprehensive, self-validating methodology for the synthesis of NEDPA, detailing the mechanistic causality behind each experimental parameter, followed by its analytical characterization and toxicological profiling.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of NEDPA relies on the sequential, regioselective substitution of phosphorus oxychloride ( POCl3​ ) or commercially available ethyl phosphorodichloridate. The central phosphorus atom in these precursors is highly electrophilic. The retrosynthetic disconnection of the P–O(Aryl) bond leads to 4-nitrophenol and ethyl N,N -dimethylphosphoramidochloridate. Further disconnection of the P–N bond traces back to ethyl phosphorodichloridate and dimethylamine.

The critical challenge in this workflow is regioselectivity . Because the first chloride displacement significantly alters the electron density of the phosphorus center, temperature modulation is the primary kinetic control mechanism used to prevent over-substitution (e.g., the formation of undesired diamides or tri-substituted phosphates).

Synthesis POCl3 Phosphorus Oxychloride EtOPOCl2 Ethyl Phosphoro- dichloridate POCl3->EtOPOCl2 0°C EtOH Ethanol (1 eq) EtOH->EtOPOCl2 Interm Ethyl N,N-dimethyl- phosphoramidochloridate EtOPOCl2->Interm -78°C Amine Dimethylamine (1 eq) Amine->Interm Product NEDPA (Target) Interm->Product RT, 12h pNP 4-Nitrophenol + Et3N pNP->Product

Caption: Reaction workflow for the regioselective synthesis of NEDPA via sequential nucleophilic substitutions.

Experimental Workflow: Synthesis of NEDPA

The following protocol outlines the synthesis of NEDPA based on established procedures utilized in targeted metabolomics and surrogate development[3],[4].

Step 1: Regioselective Amination of Ethyl Phosphorodichloridate

Objective: Synthesize the intermediate ethyl N,N-dimethylphosphoramidochloridate.

  • Preparation: To a flame-dried Schlenk flask purged with argon, dissolve ethyl phosphorodichloridate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The first P–Cl bond is exceptionally electrophilic. Cryogenic temperatures are mandatory to kinetically trap the mono-substituted product and suppress the formation of the undesired diamide byproduct.

  • Nucleophilic Addition: Add a solution of dimethylamine (1.0 equiv) and triethylamine ( Et3​N , 1.05 equiv) in DCM dropwise over 30 minutes.

    • Causality: Et3​N acts as a proton scavenger. It drives the reaction forward by precipitating as Et3​N⋅HCl , providing a self-validating visual confirmation of reaction progress.

  • Maturation: Stir the mixture for 2 hours at -78 °C, then allow it to slowly warm to 0 °C.

Step 2: Dearylative Coupling with 4-Nitrophenol

Objective: Convert the intermediate to the final target, Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA).

  • Re-cooling: Without isolating the highly reactive intermediate, re-cool the reaction mixture to 0 °C.

  • Coupling: Add a pre-mixed solution of 4-nitrophenol (1.0 equiv) and Et3​N (1.1 equiv) in DCM dropwise.

    • Causality: The electron-donating dimethylamino group installed in Step 1 reduces the overall electrophilicity of the phosphorus center. Therefore, the addition of the sterically bulky and less nucleophilic 4-nitrophenolate requires warming the reaction to room temperature (25 °C) for 12 hours to achieve full conversion.

  • Self-Validating Observation: The intense yellow color of the free 4-nitrophenolate anion in solution will gradually dissipate as it covalently binds to the phosphorus center, yielding a colorless to pale-yellow suspension.

  • Workup: Filter the suspension to remove the accumulated Et3​N⋅HCl salts. Wash the organic filtrate with saturated aqueous NaHCO3​ to remove any unreacted 4-nitrophenol, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Analytical Characterization

Rigorous characterization is required to confirm the integrity of the P–O–Aryl linkage and the absence of phosphorochloridate precursors, which could skew toxicological assays. The quantitative data is summarized below[5].

ParameterAnalytical ObservationDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 8.25 (d, 2H), 7.35 (d, 2H), 4.20 (dq, 2H), 2.75 (d, 6H), 1.35 (t, 3H)Confirms the para-substituted nitrophenyl ring and the N -methyl doublets split by phosphorus coupling ( 3JHP​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 155.0, 144.5, 125.5, 120.5, 64.0, 36.5, 16.0Validates the carbon skeleton; doublet splitting is observed for carbons adjacent to the phosphorus atom.
31 P NMR (162 MHz, CDCl3​ ) δ +5.8 ppmThe definitive marker for the phosphoramidate core, distinguishing it from phosphorochloridate precursors ( +15 ppm)[5].
HRMS (ESI-TOF) [M+H]+ m/z calc. for C10​H16​N2​O5​P : 275.0797, found: 275.0792Confirms the exact mass and molecular formula of the synthesized NEDPA surrogate.

Toxicological Profiling & Degradation Kinetics

Understanding the metabolic and hydrolytic fate of NEDPA is crucial for its application as a Tabun surrogate in drug discovery.

Enzymatic Biotransformation (CYP450)

In human liver microsomes (HLMs), NEDPA undergoes rapid biotransformation. Recent targeted metabolomics studies have demonstrated that Cytochrome P450 enzymes, specifically CYP2C9 , act as natural bioscavengers[6]. CYP2C9 facilitates the dearylation of the OP core, cleaving the P–O(Aryl) bond to release 4-nitrophenol, thereby detoxifying the molecule and preventing downstream AChE inhibition[7].

Alkaline Hydrolysis & Pentacoordinated Intermediates

The degradation of NEDPA under basic conditions reveals complex kinetics. UV-Vis and NMR monitoring of the alkaline hydrolysis of NEDPA demonstrates that the reaction completes in under 45 minutes at 60 °C[8]. Strikingly, 31 P NMR and HMBC correlation studies have confirmed the formation of a stable pentacoordinated intermediate during this process[8]. The mechanism proceeds via the nucleophilic addition of a hydroxyl ion to the phosphorus center, followed by the delayed elimination of the 4-nitrophenolate leaving group.

Metabolism NEDPA NEDPA (Tabun Surrogate) CYP CYP450 (CYP2C9) Enzymatic Metabolism NEDPA->CYP Biotransformation Hydrolysis Alkaline Hydrolysis (OH-) NEDPA->Hydrolysis Nucleophilic Attack pNP 4-Nitrophenol (Leaving Group) CYP->pNP Dearylation Pentacoord Pentacoordinated Intermediate Hydrolysis->Pentacoord Addition Pentacoord->pNP Elimination Phospho Ethyl N,N-dimethyl- phosphoramidic acid Pentacoord->Phospho

Caption: Metabolic and hydrolytic degradation pathways of NEDPA involving CYP2C9 and alkaline esterases.

References

  • Meek, E. C., et al. "Synthesis and in vitro and in vivo inhibition potencies of highly relevant nerve agent surrogates." Toxicological Sciences, 126(2), 525–533 (2012).
  • "Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes." Metabolites, 13(4), 495 (2023).
  • "Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrog
  • "Neutralização nucleofílica de um simulante do agente de guerra Tabun." Universidade Federal do Paraná (UFPR)

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4-nitrophenyl phosphoramidate: Synthesis, Properties, and Applications

Executive Summary: Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound of significant interest in biochemical and pharmaceutical research. As a member of the phosphoramidate class of molecules, it possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound of significant interest in biochemical and pharmaceutical research. As a member of the phosphoramidate class of molecules, it possesses a characteristic phosphorus-nitrogen (P-N) bond. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its primary application as a chromogenic substrate for enzymatic assays. The presence of the 4-nitrophenyl group allows for the spectrophotometric monitoring of enzyme activity, making it a valuable tool for studying phosphatases and phosphodiesterases. Furthermore, the phosphoramidate structure serves as a model for understanding the stability and reactivity of more complex phosphoramidate-based prodrugs.

Introduction

Phosphoramidates are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amino group. This structural motif is central to a variety of biologically active molecules, including antiviral and anticancer prodrugs known as ProTides.[1] Ethyl 4-nitrophenyl phosphoramidate serves as a fundamental model compound for exploring the chemical and enzymatic behavior of the phosphoramidate linkage.

The key features of this molecule are:

  • A chiral phosphorus center: Leading to the existence of two diastereomers.

  • A reactive P-N bond: Susceptible to both chemical and enzymatic cleavage.[2]

  • An ethyl ester group: Influencing the compound's solubility and interaction with enzyme active sites.

  • A 4-nitrophenyl ester group: This group acts as an excellent leaving group and chromogenic reporter. Upon cleavage, it forms 4-nitrophenolate, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[3][4][5]

This guide will delve into the core chemical properties, synthesis, and applications of Ethyl 4-nitrophenyl phosphoramidate, providing researchers with the necessary information for its effective use in the laboratory.

Physicochemical and Chemical Properties

Table 1: Physicochemical and Chemical Properties of Ethyl 4-nitrophenyl phosphoramidate and Related Compounds

PropertyValue / DescriptionSource / Rationale
Molecular Formula C8H11N2O5PCalculated
Molecular Weight 262.16 g/mol Calculated
Appearance Likely a white to pale yellow solid.Based on similar compounds.
Solubility Soluble in organic solvents like acetonitrile, DMSO, and DMF. Limited solubility in aqueous solutions.Inferred from related phosphoramidates.[1]
Stability Relatively stable under anhydrous and neutral or mildly basic conditions.[6][] Susceptible to hydrolysis under acidic conditions.[6] The 4-nitrophenyl ester is light-sensitive.[5]Phosphoramidites, which are related P(III) compounds, are known to be acid-labile.[6]
Reactivity The phosphorus center is electrophilic and susceptible to nucleophilic attack. The P-N bond can be cleaved by acids and some enzymes.[8] The P-OAr bond is readily cleaved by phosphatases.[3]General reactivity of phosphate esters and phosphoramidates.
pKa The pKa of the N-H proton is expected to be in the neutral to slightly basic range, but specific data is unavailable.Inferred from related phosphoramidates.
Chromogenic Property Cleavage of the 4-nitrophenyl ester yields 4-nitrophenolate, which has a maximum absorbance at 405 nm.[5][9]This is a well-established property of 4-nitrophenyl phosphate substrates.[3]

Synthesis and Characterization

A plausible synthetic route to Ethyl 4-nitrophenyl phosphoramidate involves a two-step process starting from commercially available reagents.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of the Phosphorodichloridate cluster_1 Step 2: Coupling with 4-Nitrophenol A Ethyl Dichlorophosphate C Ethyl Phosphoramidochloridate A->C Reaction B Ammonia B->C Reaction D Ethyl Phosphoramidochloridate G Ethyl 4-nitrophenyl phosphoramidate D->G Reaction E 4-Nitrophenol E->G Reaction F Base (e.g., Triethylamine) F->G Reaction Enzymatic_Hydrolysis cluster_0 Enzymatic Reaction cluster_1 Detection A Ethyl 4-nitrophenyl phosphoramidate (Colorless Substrate) D 4-Nitrophenolate (Yellow Product, Abs @ 405 nm) A->D Hydrolysis E Ethyl Phosphoramidate A->E Hydrolysis B Enzyme (e.g., Phosphatase) C H₂O F Spectrophotometer D->F Analyzed by G Measure Absorbance at 405 nm F->G Output

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Foundational

A Technical Guide to Elucidating the Mechanism of Action for Ethyl 4-nitrophenyl phosphoramidate

Abstract Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound featuring a phosphoramidate core structure.[1][2] While the broader class of phosphoramidates has seen extensive application in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound featuring a phosphoramidate core structure.[1][2] While the broader class of phosphoramidates has seen extensive application in medicinal chemistry—notably as antiviral and anti-cancer prodrugs (the ProTide approach) and as ligands in organic synthesis—the specific biological mechanism of action for this particular molecule is not extensively documented in publicly accessible literature.[2][3] One study identified it as a short-acting anticholinesterase agent.[4] This guide, therefore, takes a proactive, field-proven approach. Instead of detailing a known pathway, it provides a comprehensive, technically-grounded framework for researchers to systematically uncover the mechanism of action of this and similar novel compounds. We will outline a logical, multi-pronged strategy encompassing target identification via chemical proteomics, validation of enzyme inhibition, and determination of the specific mode of inhibitory action.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of Ethyl 4-nitrophenyl phosphoramidate offers critical clues to its potential biological activity. It comprises three key functional moieties:

  • Phosphoramidate Core: This P-N bond is central to the molecule's reactivity.[2] Phosphoramidates can act as phosphorylating agents, transferring a phosphoryl group to a nucleophilic residue (e.g., serine, threonine, tyrosine) within a protein's active site.

  • Ethyl Ester Group: This group modulates the compound's solubility and steric profile, influencing how it fits into a protein's binding pocket.

  • 4-Nitrophenyl Group: The 4-nitrophenyl group is an excellent leaving group. Its departure is stabilized by resonance, making the central phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This chemical property strongly suggests that the molecule may act as an irreversible or slowly reversible covalent inhibitor of target enzymes.

Based on this analysis, a primary hypothesis is that Ethyl 4-nitrophenyl phosphoramidate acts as an active-site-directed covalent inhibitor of one or more enzymes. The 4-nitrophenyl group would serve as the leaving group upon nucleophilic attack by an amino acid residue in the enzyme's active site, resulting in the phosphorylation of the enzyme and consequent loss of function. A study has shown that it acts as a short-acting anticholinesterase, which aligns with this hypothesis.[4]

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Below is a diagram illustrating the hypothesized covalent modification of a serine hydrolase active site, a common target for organophosphorus compounds.

Hypothesized_Mechanism Hypothesized Covalent Inhibition by Ethyl 4-nitrophenyl phosphoramidate cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products Enzyme Enzyme Active Site Ser-OH TS Enzyme-Inhibitor Complex Ser-O---P Enzyme:ser->TS Nucleophilic Attack Inhibitor Ethyl 4-nitrophenyl phosphoramidate P=O NH2 OEt O-Ph-NO2 Inhibitor:p->TS Inactivated_Enzyme Inactivated (Phosphorylated) Enzyme Ser-O-P(=O)(NH2)(OEt) TS->Inactivated_Enzyme:ser Covalent Bond Formation Leaving_Group Leaving Group 4-Nitrophenol TS->Leaving_Group Release of Leaving Group

Caption: Hypothesized covalent inhibition of a serine hydrolase.

Part 2: An Experimental Workflow for Mechanism-of-Action Elucidation

To systematically test our hypothesis and identify the molecular target(s), we propose a workflow grounded in modern chemical proteomics and classical enzymology. This approach ensures both the identification of binding partners in a complex biological context and the rigorous validation of the functional consequences of this binding.

Workflow Overview

Caption: Proposed workflow for target identification and validation.

Phase 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy to identify the protein targets of a small molecule directly within a complex proteome.[5][6][7] It utilizes chemical probes that mimic the parent compound but are modified with a reporter tag for detection and enrichment.[8]

Core Principle of ABPP

The ABPP probe consists of three key parts: a reactive group (the "warhead") that covalently binds to the active site of target enzymes, a linker, and a reporter tag (like biotin or a fluorophore) for purification and identification.[5][7] This technique provides a direct readout of enzyme activity rather than just protein abundance.[9]

Detailed Protocol: ABPP for Target Identification
  • Probe Synthesis: Synthesize a derivative of Ethyl 4-nitrophenyl phosphoramidate that incorporates a bio-orthogonal handle, such as a terminal alkyne. This modification should be placed strategically (e.g., replacing the ethyl group) to minimize disruption of the molecule's interaction with its target.

  • Proteome Labeling:

    • Prepare a cell lysate (e.g., from a relevant human cell line) in a suitable buffer (e.g., PBS).

    • Incubate the lysate with the alkyne-tagged probe at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 30-60 minutes) at room temperature.

    • Include a control sample treated with a vehicle (e.g., DMSO).

  • Click Chemistry Reaction:

    • To the labeled proteome, add the following "click" reagents: biotin-azide, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate or a copper ligand like TBTA.

    • This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will covalently link a biotin tag to the probe-labeled proteins.[10]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of increasing stringency (e.g., PBS, urea solutions) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion to cleave the captured proteins into peptides.

    • Collect the resulting peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control using quantitative proteomic software. These are the high-confidence candidate targets.[11][12]

Phase 2: Target Validation and Mechanistic Characterization

Once candidate targets are identified, the next crucial step is to validate the interaction and characterize its functional consequences. We will use the example of a phosphatase, a common enzyme class, for this protocol.

Detailed Protocol: Enzyme Inhibition Assay using a Chromogenic Substrate

This protocol uses para-Nitrophenyl Phosphate (pNPP), a chromogenic substrate that produces a yellow product (p-nitrophenol, pNP) upon hydrolysis by phosphatases, which can be quantified spectrophotometrically at 405 nm.[13][14]

Materials:

  • Purified recombinant candidate enzyme

  • Ethyl 4-nitrophenyl phosphoramidate

  • pNPP substrate solution[15]

  • Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5 for alkaline phosphatase)[13]

  • Stop Solution (e.g., 2 N NaOH)[16]

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of the purified enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of Ethyl 4-nitrophenyl phosphoramidate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well (in triplicate).

    • Add 25 µL of the inhibitor dilutions (or vehicle for control) to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the pNPP working solution to each well.

  • Incubation: Incubate the plate at the reaction temperature for a set time (e.g., 30 minutes), protected from light.[14]

  • Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to each well.[15]

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Example Value Reference
Substrate para-Nitrophenyl Phosphate (pNPP)1 mg/mL working solution[13]
Enzyme Candidate Phosphatase1-10 ng/well[15]
Inhibitor Ethyl 4-nitrophenyl phosphoramidate0.1 nM - 100 µM rangeN/A
Wavelength Absorbance measurement405 nm[14]
Endpoint IC₅₀ CalculationVaries[17]
Determining the Mechanism of Inhibition

To understand how the compound inhibits the enzyme, Michaelis-Menten kinetics are employed. The assay is run with varying concentrations of both the substrate (pNPP) and the inhibitor.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Kₘ (Michaelis constant) but does not change the Vₘₐₓ. This type of inhibition can be overcome by high substrate concentrations.[18][19]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect the Kₘ.[20][21]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. Both Vₘₐₓ and Kₘ are affected.[20]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vₘₐₓ and Kₘ.[20]

By plotting the data in a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), the type of inhibition can be visually determined by the changes in the x-intercept (-1/Kₘ), y-intercept (1/Vₘₐₓ), and slope (Kₘ/Vₘₐₓ).[19]

Conclusion

While the precise biological role of Ethyl 4-nitrophenyl phosphoramidate remains to be fully elucidated, its chemical structure strongly points toward a mechanism involving covalent inhibition of enzyme activity. The integrated workflow presented in this guide—combining unbiased, proteome-wide target discovery with rigorous biochemical validation—provides a robust and scientifically sound pathway for definitively identifying its molecular target(s) and characterizing its mechanism of action. This systematic approach is indispensable for advancing novel chemical entities from initial discovery to potential therapeutic applications.

References

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC. (n.d.). National Institutes of Health (NIH).
  • Anderson, E. L., et al. (2017). Mapping Protein Targets of Bioactive Small Molecules Using Lipid-Based Chemical Proteomics. ACS Publications.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025). BOC Sciences.
  • Li, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Stadler, L. K., & Bogyo, M. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC. (n.d.). National Institutes of Health (NIH).
  • Lee, D., et al. (2014). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. ACS Publications.
  • What Are Phosphoramidites?. (n.d.). BOC Sciences.
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience.
  • van der Zouwen, M., et al. (2015). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments.
  • Phosphoramidate - Wikipedia. (n.d.). Wikipedia.
  • Basics of Activity-Based Protein Profiling (ABPP) (a) Schematic of ABPP... (n.d.). ResearchGate.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2025). ResearchGate.
  • Chabour, M., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.
  • Activity-based proteomics - Wikipedia. (n.d.). Wikipedia.
  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific.
  • Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016). YouTube.
  • Activity-based protein profiling: A graphical review - PMC. (n.d.). National Institutes of Health (NIH).
  • Application Notes and Protocols for p-Nitrophenyl Phosphate (pNPP) Solution Preparation in Enzyme Kinetics. (n.d.). BenchChem.
  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (n.d.). Royal Society of Chemistry.
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. (1991). PubMed.
  • Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. (2024). Taylor & Francis Online.
  • Phosphoramidite – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC. (n.d.). National Institutes of Health (NIH).
  • Inhibition Types - Control Of Enzyme Activity. (n.d.). Jack Westin.
  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya.
  • pNPP Phosphatase Assay Kit. (n.d.). Sigma-Aldrich.
  • Non-competitive inhibition - Wikipedia. (n.d.). Wikipedia.
  • Competitive and Non-Competitive Inhibition. (n.d.). Dalal Institute.
  • para-Nitrophenylphosphate - Wikipedia. (n.d.). Wikipedia.
  • O-nucleophilicity of hydroxamate ions in reactions with ethyl 4-nitrophenyl ethylphosphonate, diethyl 4-nitrophenyl phosphate, and 4-nitrophenyl 4-toluenesulfonate. (n.d.). ResearchGate.
  • O-ethyl O-4-nitrophenyl phosphoramidate — Chemical Substance Information. (n.d.). NextSDS.

Sources

Exploratory

A Senior Application Scientist's Guide to Ethyl 4-Nitrophenyl Phosphoramidate as a Phosphorylating Agent

Introduction: The Strategic Advantage of Ethyl 4-Nitrophenyl Phosphoramidate in Phosphorylation Chemistry In the landscape of modern synthetic and medicinal chemistry, the precise introduction of a phosphate moiety is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Ethyl 4-Nitrophenyl Phosphoramidate in Phosphorylation Chemistry

In the landscape of modern synthetic and medicinal chemistry, the precise introduction of a phosphate moiety is a cornerstone of drug design and the study of biological systems. Phosphorylation is a fundamental post-translational modification that governs protein activity, signaling cascades, and cellular energetics. Among the arsenal of phosphorylating agents, Ethyl 4-nitrophenyl phosphoramidate (ENPP) has emerged as a reagent of significant interest. Its unique structural features, including the electron-withdrawing 4-nitrophenyl group and the phosphoramidate linkage, confer a balance of reactivity and selectivity that is advantageous for a range of applications, from the synthesis of bioactive phosphoramidates to its use in prodrug strategies.[1][2][3][4]

This technical guide provides an in-depth exploration of Ethyl 4-nitrophenyl phosphoramidate, moving beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind its use. We will dissect its mechanism of action, provide field-tested experimental methodologies, and explore its applications in the context of drug development and biochemical research.

Core Principles: Understanding the "Why" Behind the Reactivity

The efficacy of Ethyl 4-nitrophenyl phosphoramidate as a phosphorylating agent is rooted in its chemical architecture. The phosphorus atom is rendered electrophilic by the attached oxygen and nitrogen atoms. The key to its controlled reactivity lies in the 4-nitrophenyl group. This powerful electron-withdrawing group makes the corresponding 4-nitrophenoxide an excellent leaving group, facilitating nucleophilic attack at the phosphorus center.[5][6][7]

The phosphoramidate moiety itself is a stable linkage, yet it can be strategically cleaved under specific biological or chemical conditions. This property is particularly valuable in the "ProTide" (prodrug-nucleotide) approach, where the phosphoramidate masks the negative charges of a nucleotide monophosphate, enhancing cell membrane permeability.[2] Once inside the cell, enzymatic cleavage unmasks the active nucleotide.[2]

Mechanism of Phosphorylation: A Stepwise Perspective

The phosphorylation reaction using Ethyl 4-nitrophenyl phosphoramidate typically proceeds via a nucleophilic substitution at the phosphorus center. The general mechanism can be visualized as follows:

Phosphorylation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products ENPP Ethyl 4-nitrophenyl phosphoramidate TS Pentavalent Transition State ENPP->TS Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->TS Nucleophilic Attack Phosphorylated_Product Phosphorylated Product TS->Phosphorylated_Product Formation of New P-Nu Bond Leaving_Group 4-Nitrophenoxide (Leaving Group) TS->Leaving_Group Departure of Leaving Group

Caption: Generalized mechanism of phosphorylation using Ethyl 4-nitrophenyl phosphoramidate.

Practical Applications & Experimental Protocols

The utility of Ethyl 4-nitrophenyl phosphoramidate extends across various research and development domains. It is a valuable tool for the synthesis of phosphoramidate-containing molecules with potential therapeutic applications, including antiviral and anticancer agents.[1][2]

Synthesis of a Model Phosphoramidate: A Step-by-Step Protocol

This protocol outlines a general procedure for the phosphorylation of an amine using Ethyl 4-nitrophenyl phosphoramidate.

Materials:

  • Ethyl 4-nitrophenyl phosphoramidate

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate in the chosen anhydrous solvent.

  • Base Addition: Add 1.1 to 1.5 equivalents of the tertiary amine base to the reaction mixture. This will act as a proton scavenger.

  • Addition of Phosphorylating Agent: Slowly add a solution of Ethyl 4-nitrophenyl phosphoramidate (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[1]

Workflow for Phosphoramidate Synthesis and Purification

Synthesis Workflow A Dissolve Amine in Anhydrous Solvent B Add Tertiary Amine Base A->B C Add ENPP Solution at 0 °C B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography Purification G->H I Characterization (NMR, MS) H->I

Caption: A typical workflow for the synthesis and purification of a phosphoramidate.

Quantitative Data Summary

While specific yields are highly substrate-dependent, the following table provides a general overview of what can be expected when using Ethyl 4-nitrophenyl phosphoramidate under optimized conditions.

Parameter Typical Range Notes
Reaction Time 2 - 24 hoursHighly dependent on the nucleophilicity of the substrate.
Isolated Yield 41% - 99%Dependent on purification method and substrate.[1]
Purity (Post-Chromatography) >95%As determined by HPLC or NMR.

Safety and Handling: A Prudent Approach

As with all organophosphorus compounds, Ethyl 4-nitrophenyl phosphoramidate should be handled with care. It is classified as a short-acting anticholinesterase agent.[8]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: A Versatile Tool for the Modern Chemist

Ethyl 4-nitrophenyl phosphoramidate stands as a testament to the power of rational reagent design in chemical synthesis. Its predictable reactivity, coupled with the stability of the resulting phosphoramidate linkage, makes it an invaluable tool for researchers in drug discovery and chemical biology. By understanding the fundamental principles that govern its reactivity and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this reagent to advance their research objectives. The continued exploration of its applications will undoubtedly lead to further innovations in the synthesis of complex phosphorylated molecules.

References

  • O-ethyl O-4-nitrophenyl phosphoramidate — Chemical Substance Information - NextSDS. (n.d.).
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC. (n.d.).
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential - PubMed. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • O-Ethyl O,O-bis(4-nitrophenyl) phosphorate - LookChem. (n.d.).
  • SYNTHESIS OF ETHYL P-NITROPHENYL ALPHA-METHOXYALKYLPHOSPHONATES - PubMed. (1965).
  • Safety Data Sheet - Cayman Chemical. (2025, October 1).
  • Synthesis Of New P-substituted Iminophosphoranes Via Staudinger Raction And Antimicrobial Activity Evaluation - ResearchGate. (2017, December 6).
  • Phosphoramidate Chemistry: A Technical Guide for Drug Development - Benchchem. (n.d.).
  • Catalytic Mechanisms for Phosphotriesterases - PMC - NIH. (n.d.).
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - MDPI. (2020, August 13).
  • Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents. (2004).
  • Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery - SIOC Journals. (n.d.).
  • discovery and history of 4-Nitrophenyl Phosphate - Benchchem. (n.d.).
  • Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery | Request PDF - ResearchGate. (2025, December 12).
  • Protein dephosphorylation protocol - Abcam. (n.d.).
  • Analysis of Protein Phosphorylation Using Phos-Tag Gels - Lenus: Research Repository. (2018, July 25).
  • 4-Nitrophenyl phosphoric acid and its four different potassium salts: A solid state structure and kinetic study - ResearchGate. (n.d.).

Sources

Foundational

Spectroscopic Characterization (NMR, IR, MS) of O-Ethyl O-(4-Nitrophenyl) Phosphoramidate (ENPP): A Technical Guide for Anticholinesterase Prophylactic Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Core Rationale O-Ethyl O-(4-nitrophenyl) phosphoramidate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Core Rationale

O-Ethyl O-(4-nitrophenyl) phosphoramidate (ENPP) (CAS 119401-65-9) is a specialized organophosphorus compound that functions as a short-acting, reversible inhibitor of acetylcholinesterase (AChE). Because human AChE inhibited by ENPP undergoes rapid spontaneous reactivation—which can be further accelerated by oxime treatment—ENPP has been extensively investigated as a prophylactic candidate against irreversible nerve agent poisoning [1].

For drug development professionals, the synthesis and formulation of ENPP require rigorous analytical validation. Impurities, degradation products (such as p-nitrophenol), or structural isomers can drastically alter the toxicological profile of the compound. This whitepaper provides an authoritative, first-principles-based spectroscopic framework (NMR, FTIR, and HRMS) to definitively characterize ENPP, ensuring structural integrity and purity for preclinical and clinical applications.

Structural and Mechanistic Context

ENPP ( C8​H11​N2​O5​P ) features a pentavalent phosphorus core bonded to four distinct moieties:

  • A phosphoryl oxygen ( P=O ) driving the electrophilicity of the phosphorus center.

  • A p-nitrophenoxy group ( −OC6​H4​NO2​ ), which acts as the primary leaving group during the phosphylation of the AChE serine active site.

  • An ethoxy group ( −OCH2​CH3​ ), providing lipophilicity.

  • An amino group ( −NH2​ ), which differentiates ENPP from its highly toxic analog, paraoxon, by stabilizing the phosphorus center and facilitating the rapid spontaneous hydrolysis of the inhibited enzyme complex.

To validate this specific structural arrangement, a multi-modal spectroscopic approach is required. Each technique provides orthogonal data that, when combined, creates a self-validating analytical system.

Analytical Workflow & Sample Preparation

The reliability of spectroscopic data is entirely dependent on meticulous sample preparation. Below is the field-proven workflow for characterizing ENPP.

Workflow A ENPP Synthesis & Purification (>98% Purity Required) B Sample Aliquoting & Environment Control A->B C NMR Analysis (1H, 13C, 31P in CDCl3) B->C D FTIR Analysis (ATR-FTIR, Neat Solid/Oil) B->D E HRMS Analysis (ESI-TOF, Positive Ion Mode) B->E F Data Processing & Peak Assignment (MestReNova, Xcalibur) C->F D->F E->F G Structural Validation & Impurity Profiling F->G

Caption: Orthogonal spectroscopic workflow for the structural validation of ENPP.

Step-by-Step Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Preparation

  • Weighing: Accurately weigh 15–20 mg of highly pure ENPP into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent is critical to prevent the premature hydrolysis of the labile P-O-Aryl bond.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire data on a 400 MHz spectrometer. Run 1H (16 scans), 13C{1H} (1024 scans), and 31P{1H} (64 scans) experiments.

  • Self-Validation Step ( D2​O Exchange): Add 1 drop of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. The disappearance of the −NH2​ signal confirms its assignment.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Dilution: Prepare a 1 µg/mL working solution of ENPP in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to ensure efficient ionization in positive mode ( [M+H]+ ).

  • Injection: Inject 5 µL directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at 10 µL/min.

  • MS/MS Setup: Isolate the precursor ion and apply collision-induced dissociation (CID) using argon gas at 15–25 eV to generate diagnostic fragments.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR profile of ENPP is highly diagnostic due to the presence of the spin-active 31P nucleus (100% natural abundance, spin = 1/2), which couples to both protons and carbons across the molecule [2].

Causality in Signal Splitting:

  • Ethoxy CH2​ Group: The methylene protons of the ethoxy group do not appear as a simple quartet. Because they are three bonds away from the phosphorus atom ( 3JPH​ ), they couple to both the adjacent methyl protons ( JHH​≈7.1 Hz) and the phosphorus nucleus ( 3JPH​≈8.5 Hz), resulting in a distinct doublet of quartets (dq) or complex multiplet. This is a self-validating feature of alkyl-substituted organophosphates.

  • Aromatic Protons: The protons ortho to the oxygen on the nitrophenyl ring (H-2, H-6) appear as a doublet of doublets (dd) due to standard ortho-coupling ( JHH​≈9.0 Hz) and long-range phosphorus coupling ( 4JPH​≈1.2 Hz).

Table 1: Consolidated NMR Assignments for ENPP ( CDCl3​ , 400 MHz / 100 MHz / 162 MHz)
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment / Structural Rationale
1 H 1.35Triplet (t) JHH​=7.1 Ethoxy −CH3​
1 H 3.25Broad Singlet (br s)N/APhosphoramidate −NH2​ (Exchanges with D2​O )
1 H 4.20Doublet of Quartets JHH​=7.1 , 3JPH​=8.5 Ethoxy −CH2​− (Coupled to P and CH3​ )
1 H 7.35Doublet of Doublets JHH​=9.0 , 4JPH​=1.2 Ar-H (H-2, H-6, ortho to oxygen)
1 H 8.22Doublet (d) JHH​=9.0 Ar-H (H-3, H-5, ortho to nitro group)
13 C 16.2Doublet (d) 3JCP​=6.5 Ethoxy −CH3​
13 C 64.5Doublet (d) 2JCP​=5.8 Ethoxy −CH2​−
13 C 120.8Doublet (d) 3JCP​=4.8 Ar-C (C-2, C-6)
13 C 125.6Singlet (s)N/AAr-C (C-3, C-5)
13 C 144.2Singlet (s)N/AAr-C (C-4, ipso to nitro group)
13 C 155.4Doublet (d) 2JCP​=6.0 Ar-C (C-1, ipso to oxygen)
31 P +4.2Singlet (s)N/A ( 1H decoupled)Central Pentavalent Phosphorus
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis via Attenuated Total Reflectance (ATR) provides rapid confirmation of the functional groups. The presence of the −NH2​ group is definitively confirmed by the dual high-frequency stretching bands, which distinguish ENPP from dialkyl substituted analogs.

Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Implication
3350, 3260MediumN-H Stretch (Asym & Sym)Confirms the phosphoramidate amino group.
3110, 3080WeakAr C-H StretchIndicates the aromatic ring.
2985, 2930WeakAlkyl C-H StretchConfirms the presence of the ethoxy group.
1520, 1345Strong NO2​ Stretch (Asym & Sym)Confirms the intact p-nitrophenyl leaving group.
1255StrongP=O StretchCharacteristic phosphoryl double bond.
1190StrongP-O-Aryl StretchConfirms the ester linkage to the aromatic ring.
1035StrongP-O-Alkyl StretchConfirms the ester linkage to the ethyl group.
High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization ( ESI+ ), ENPP readily accepts a proton on the phosphoryl oxygen or the amino group, yielding a robust pseudo-molecular ion [M+H]+ at m/z 247.05 .

Subjecting this precursor ion to MS/MS (Collision-Induced Dissociation) reveals a highly predictable and logical fragmentation pathway. The weakest bond in the molecule is the P-O-Aryl bond. The primary fragmentation event is the neutral loss of p-nitrophenol (139 Da), yielding a stable phosphoramidic acid ethyl ester cation.

MS_Frag M [M+H]+ m/z 247.05 (ENPP Protonated) F1 Neutral Loss of p-Nitrophenol [-139.03 Da] M->F1 I1 Fragment Ion m/z 108.02 (Phosphoramidic Acid Ethyl Ester Cation) F1->I1 F2 Neutral Loss of Ethylene [-28.03 Da] I1->F2 I2 Fragment Ion m/z 80.00 (Phosphoramidic Acid Cation) F2->I2

Caption: ESI-MS/MS fragmentation pathway of ENPP demonstrating sequential neutral losses.

Table 3: Diagnostic MS/MS Fragment Ions (Positive Mode)
Exact m/zIon FormulaRelative AbundanceOrigin / Fragmentation Mechanism
247.048 [C8​H12​N2​O5​P]+ 100% (Precursor)Protonated intact ENPP molecule.
108.021 [C2​H7​NO2​P]+ HighCleavage of P-O-Aryl bond; loss of C6​H5​NO3​ .
80.000 [H3​NO2​P]+ MediumMcLafferty-type rearrangement of the ethoxy group; loss of C2​H4​ .

Quality Control & Self-Validating Systems

To ensure maximum trustworthiness in the analytical release of ENPP batches, laboratories must employ self-validating checks:

  • Purity via 31 P NMR: Because 31P has a wide chemical shift range and high sensitivity, it is the ultimate tool for detecting organophosphorus impurities. A pure batch of ENPP must show a single sharp peak at +4.2 ppm. Any additional peaks (e.g., around -5 ppm to -10 ppm) indicate hydrolysis to symmetric pyrophosphates or degradation products.

  • Absence of Free p-Nitrophenol: In the 1H NMR spectrum, free p-nitrophenol will present aromatic doublets shifted upfield (typically ~6.9 ppm and ~8.1 ppm in CDCl3​ ) compared to the bound p-nitrophenoxy group of ENPP. Monitoring the baseline at 6.9 ppm is a rapid QC check for degradation.

By adhering to the spectroscopic markers and causal logic outlined in this guide, researchers can confidently validate the structural integrity of ENPP, ensuring its safety and efficacy in downstream neuropharmacological and toxicological evaluations.

References

  • Johnson, M. K., & Read, D. J. (1993). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Chemico-Biological Interactions, 87(1-3), 439-442.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure of Ethyl 4-nitrophenyl phosphoramidate: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and analytical considerations for determining and understanding the crystal structure of E...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and analytical considerations for determining and understanding the crystal structure of Ethyl 4-nitrophenyl phosphoramidate. While a definitive published crystal structure for this specific compound is not currently available in public databases, this document will serve as an expert-level walkthrough of the entire process, from chemical synthesis to the detailed analysis of its anticipated structural features. By leveraging data from closely related organophosphorus and nitrophenyl compounds, we will construct a robust, predictive model of its solid-state architecture, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Ethyl 4-nitrophenyl phosphoramidate

Ethyl 4-nitrophenyl phosphoramidate belongs to the broad class of phosphoramidates, which are of significant interest in medicinal chemistry and drug development.[1] The phosphoramidate moiety can act as a bioisostere for phosphate groups, offering improved stability and cell permeability. The presence of a 4-nitrophenyl group provides a key site for potential intermolecular interactions and can influence the molecule's electronic properties and biological activity.[2] A detailed understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and informing the design of novel therapeutic agents. X-ray crystallography remains the gold standard for providing this precise structural information.[3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of Ethyl 4-nitrophenyl phosphoramidate

A plausible and efficient synthetic route to Ethyl 4-nitrophenyl phosphoramidate involves the reaction of ethyl dichlorophosphate with 4-nitroaniline, followed by the introduction of an ethoxy group. A well-established method for forming the P-N bond is the Atherton-Todd reaction or a related phosphorylation of an amine.[1]

Experimental Protocol: Synthesis

  • Step 1: Preparation of Ethyl Phenyl Phosphorochloridate. To a solution of phenyl dichlorophosphate in anhydrous diethyl ether at 0 °C, slowly add one equivalent of anhydrous ethanol with stirring. The reaction is monitored by ³¹P NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl phenyl phosphorochloridate.

  • Step 2: Formation of the Phosphoramidate. The crude ethyl phenyl phosphorochloridate is redissolved in anhydrous tetrahydrofuran (THF). To this solution, two equivalents of 4-nitroaniline and one equivalent of a non-nucleophilic base (e.g., triethylamine) are added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Step 3: Workup and Purification. The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-nitrophenyl phosphoramidate.[4]

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of Ethyl 4-nitrophenyl phosphoramidate A Phenyl dichlorophosphate + Ethanol B Ethyl Phenyl Phosphorochloridate A->B Esterification D Reaction Mixture B->D C 4-Nitroaniline + Triethylamine C->D E Filtration & Concentration D->E Workup F Column Chromatography E->F G Pure Ethyl 4-nitrophenyl phosphoramidate F->G

Caption: A generalized workflow for the synthesis of Ethyl 4-nitrophenyl phosphoramidate.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For phosphoramidates, a range of solvents and methods can be explored.[5][6][7]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a variety of solvents of differing polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, and water).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (one in which it is moderately soluble) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble but the good solvent is miscible). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility and promote crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Layering: Carefully layer a solution of the compound in a dense solvent with a less dense, miscible anti-solvent. Crystals may form at the interface.

For phosphonic acids, which are structurally related, forming a salt with an amine like dicyclohexylamine has proven effective for inducing crystallization, a strategy that could be adapted if direct crystallization proves difficult.[8]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.[3][9]

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. The initial structural model is then refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram: X-ray Crystallography Workflow

G cluster_xrd X-ray Crystallography Workflow A Single Crystal Selection B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: The major steps involved in determining a crystal structure via X-ray diffraction.

Predicted Crystal Structure of Ethyl 4-nitrophenyl phosphoramidate

In the absence of an experimentally determined structure, we can predict the key structural features of Ethyl 4-nitrophenyl phosphoramidate based on the known crystal structures of analogous compounds.

Molecular Geometry

The phosphorus atom is expected to adopt a tetrahedral geometry, with bond angles around the phosphorus atom deviating slightly from the ideal 109.5° due to the different electronic and steric nature of the substituents.

Table 1: Predicted Key Bond Lengths and Angles

ParameterPredicted Value (Å or °)Rationale/Comparison
P=O Bond Length~1.45 - 1.50 ÅTypical for phosphoramidates.
P-N Bond Length~1.60 - 1.65 ÅShorter than a single P-N bond due to some double bond character.
P-O(ethyl) Bond Length~1.55 - 1.60 ÅStandard P-O ester bond length.
P-O(phenyl) Bond Length~1.60 - 1.65 ÅSlightly longer than the P-O(ethyl) bond due to the aromatic ring.
N-H Bond Length~0.86 - 0.90 ÅTypical for an N-H bond.
C-N(nitro) Bond Length~1.45 - 1.50 ÅConsistent with other nitrophenyl compounds.
O-P-O Angle~100 - 110°Influenced by the steric bulk of the substituents.
N-P=O Angle~110 - 120°Expected to be larger due to the partial double bond character of the P=O bond.
Intermolecular Interactions and Crystal Packing

The crystal packing of Ethyl 4-nitrophenyl phosphoramidate will be dominated by hydrogen bonding and potentially other weak intermolecular interactions.

  • Hydrogen Bonding: The N-H group of the phosphoramidate is a strong hydrogen bond donor, while the P=O oxygen and the oxygens of the nitro group are strong hydrogen bond acceptors.[10] It is highly probable that the primary intermolecular interaction will be a hydrogen bond between the N-H of one molecule and the P=O oxygen of an adjacent molecule, leading to the formation of chains or dimers.[11] Hydrogen bonds involving the nitro group are also possible and have been observed in other nitrophenyl derivatives.[12][13]

  • π-π Stacking: The presence of the 4-nitrophenyl ring suggests the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, which would further stabilize the crystal lattice.

  • Weak C-H···O Interactions: The ethyl and phenyl groups provide C-H bonds that can act as weak hydrogen bond donors to the oxygen atoms of the phosphoryl and nitro groups.

Diagram: Predicted Intermolecular Interactions

G cluster_packing Predicted Crystal Packing Interactions mol1 N-H P=O NO2 Aromatic Ring mol2 N-H P=O NO2 Aromatic Ring mol1:nh->mol2:po N-H···O=P (Strong H-Bond) mol1:ar->mol2:ar π-π Stacking mol1:nh->mol2:no2 N-H···O-N (Possible H-Bond)

Caption: A schematic representation of the likely intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, scientifically grounded approach to determining and analyzing the crystal structure of Ethyl 4-nitrophenyl phosphoramidate. While an experimental structure is not yet known, the proposed synthetic and crystallographic methodologies, combined with a predictive analysis based on related compounds, provide a robust framework for future research. The elucidation of this crystal structure would provide invaluable data for understanding the solid-state properties of this class of molecules and would be a significant contribution to the fields of medicinal chemistry and drug design.

References

Sources

Foundational

Solubility and Stability of Ethyl 4-Nitrophenyl Phosphoramidate (ENPP): A Technical Guide for Prophylactic Development

Executive Summary O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) (CAS: 119401-65-9) is a specialized organophosphorus compound characterized by a short-acting anticholinesterase profile. In the landscape of biodefense an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) (CAS: 119401-65-9) is a specialized organophosphorus compound characterized by a short-acting anticholinesterase profile. In the landscape of biodefense and neuropharmacology, ENPP is investigated as a prophylactic agent against highly toxic nerve agents (e.g., soman, VX).

The pharmacological causality behind its efficacy lies in its mechanism of action: ENPP temporarily phosphorylates the active-site serine of human acetylcholinesterase (AChE). Unlike weaponized nerve agents that cause irreversible enzyme "aging," the AChE inhibited by ENPP undergoes rapid spontaneous reactivation [1]. By occupying the enzyme's active site during the critical window of nerve agent exposure, ENPP shields AChE from irreversible inhibition. Understanding the physicochemical properties—specifically the solubility and hydrolytic stability—of ENPP is critical for formulating viable, shelf-stable prophylactic therapeutics.

Physicochemical Profiling and Solubility

ENPP contains a central pentavalent phosphorus atom bonded to an ethoxy group, a p-nitrophenoxy group, a primary amino group (-NH₂), and a phosphoryl oxygen (P=O). This structural configuration dictates its amphiphilic nature, balancing the lipophilicity of the aromatic ring with the polarity of the phosphoramidate core.

Solubility Parameters

Because ENPP must be bioavailable to cross physiological barriers while remaining stable in formulation, its solubility profile is a primary formulation hurdle. The compound exhibits poor aqueous solubility at neutral pH, necessitating the use of organic co-solvents or surfactant systems for stock preparation and intravenous/intramuscular formulations.

Table 1: Estimated Solubility Profile of ENPP at 25°C

Solvent SystemSolubility Range (mg/mL)Application / Rationale
Deionized Water (pH 7.0)< 0.1Poorly soluble; limits purely aqueous formulations.
Dimethyl Sulfoxide (DMSO)> 50.0Excellent for in vitro assay stock solutions.
Ethanol (Absolute)15.0 - 20.0Viable for co-solvent lipid nanoparticle formulations.
Phosphate Buffered Saline (pH 7.4)~ 0.2Requires 1-5% DMSO/EtOH for stable biological assays.
Acetonitrile> 30.0Standard diluent for HPLC-UV/MS analytical workflows.

Hydrolytic Stability & Mechanistic Causality

As an organophosphate ester, ENPP is highly susceptible to hydrolysis. The stability of ENPP is strictly pH-dependent, driven by the excellent leaving-group ability of the p-nitrophenoxide anion (pKa ~7.1).

Degradation Kinetics
  • Alkaline Conditions (pH > 7.5): ENPP undergoes rapid bimolecular nucleophilic substitution ( SN​2(P) ) at the phosphorus center. Hydroxide ions attack the electrophilic phosphorus, forming a transient pentacoordinate intermediate. The resonance-stabilized p-nitrophenolate is rapidly expelled, resulting in irreversible degradation.

  • Acidic Conditions (pH < 4.0): Protonation of the phosphoramidate nitrogen can occur, leading to competitive P-N bond cleavage, though P-O cleavage remains the dominant degradation pathway due to the thermodynamic stability of the resulting products.

  • Enzymatic Degradation: In vivo, ENPP is actively metabolized. It serves as a substrate for hepatic and renal Glutathione S-transferases (GST), which catalyze its detoxification, a factor that must be accounted for in pharmacokinetic modeling [2].

Hydrolysis ENPP ENPP (Intact) O-ethyl O-4-nitrophenyl phosphoramidate OH OH⁻ Attack (Alkaline pH) ENPP->OH High pH H2O H₂O Attack (Neutral/Acidic pH) ENPP->H2O Low pH Intermediate Pentacoordinate Phosphorus Intermediate OH->Intermediate H2O->Intermediate PNP 4-Nitrophenolate (Leaving Group) Intermediate->PNP P-O Cleavage Phosphate O-ethyl phosphoramidate (Degradation Product) Intermediate->Phosphate P-O Cleavage

Caption: pH-dependent hydrolytic degradation pathway of ENPP via a pentacoordinate intermediate.

Table 2: Representative Hydrolytic Half-Lives ( t1/2​ ) of ENPP at 37°C

Buffer SystempHEstimated t1/2​ Primary Degradant Observed
Acetate Buffer4.5> 72 hoursp-nitrophenol
Phosphate Buffer7.4~ 4 - 6 hoursp-nitrophenolate (yellow)
Borate Buffer9.0< 15 minutesp-nitrophenolate (yellow)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. By incorporating internal standards and mass-balance checks (quantifying both the disappearance of ENPP and the appearance of p-nitrophenol), researchers can rule out non-hydrolytic losses (e.g., precipitation or container adsorption).

Protocol 1: pH-Dependent Hydrolytic Stability Assay (HPLC-UV)

Objective: Determine the degradation rate constant ( kobs​ ) and half-life ( t1/2​ ) of ENPP across physiological pH ranges.

  • Preparation of Stock: Dissolve ENPP in anhydrous LC-MS grade Acetonitrile to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature hydrolysis during storage at -20°C.

  • Buffer Equilibration: Prepare 50 mM phosphate buffer (pH 7.4) and pre-warm to 37°C in a thermoshaker.

  • Reaction Initiation: Spike the ENPP stock into the buffer to achieve a final concentration of 100 µM (1% Acetonitrile final). Add 10 µM of an internal standard (e.g., ethyl paraben) to correct for injection volume variances.

  • Sampling and Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 100 µL aliquots. Immediately mix with 100 µL of ice-cold Acetonitrile containing 0.2% Trifluoroacetic acid (TFA). Causality: The acid drops the pH to < 3.0, instantly halting base-catalyzed hydrolysis, while the organic solvent precipitates any buffer salts/proteins.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: Monitor at 270 nm (intact ENPP) and 310 nm (protonated p-nitrophenol).

  • Data Validation: Calculate mass balance. The molar loss of ENPP must equal the molar generation of p-nitrophenol. Plot ln([ENPP]t​/[ENPP]0​) vs. time to derive the pseudo-first-order rate constant.

Workflow Prep 1. Sample Prep ENPP in Buffer Incubate 2. Incubation 37°C, pH 7.4 Prep->Incubate Quench 3. Quenching Acidic Stop (TFA) Incubate->Quench Analyze 4. HPLC-UV Mass Balance Check Quench->Analyze Data 5. Kinetic Data Calculate t1/2 Analyze->Data

Caption: Self-validating experimental workflow for ENPP hydrolytic stability testing.

Protocol 2: Kinetic Solubility Determination

Objective: Accurately measure the maximum soluble concentration of ENPP in aqueous media without inducing degradation.

  • Supersaturation: Add excess solid ENPP (approx. 5 mg) to 1 mL of 50 mM Acetate buffer (pH 4.5). Causality: A lower pH is utilized to prevent hydrolysis during the prolonged equilibration phase.

  • Equilibration: Agitate the suspension at 300 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:10 and 1:100 in Acetonitrile. Quantify via the HPLC-UV method described above against a freshly prepared standard curve.

Conclusion

The development of ENPP as a prophylactic against nerve agents hinges on mastering its solubility and stability. While its p-nitrophenyl group is essential for its rapid reaction with AChE [1], it simultaneously renders the molecule highly susceptible to alkaline hydrolysis and enzymatic degradation by GSTs [2]. Formulators must utilize slightly acidic, co-solvent-based, or encapsulated delivery systems to maintain the structural integrity of ENPP from manufacturing through to systemic delivery.

References

  • Johnson, M. K., & Read, D. J. (1993). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Chemico-Biological Interactions, 87(1-3), 439-442. URL:[Link]

  • Igarashi, T., et al. (1994). Differential combined effect of cadmium and nickel on hepatic and renal glutathione S-transferases of the guinea pig. Environmental Health Perspectives, 102(Suppl 9), 69-72. URL:[Link]

Exploratory

"Ethyl 4-nitrophenyl phosphoramidate as a cholinesterase inhibitor"

Ethyl 4-Nitrophenyl Phosphoramidate (ENPP) as a Prophylactic Cholinesterase Inhibitor: Mechanisms, Kinetics, and Methodologies Executive Summary Organophosphorus (OP) compounds are traditionally viewed through the lens o...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-Nitrophenyl Phosphoramidate (ENPP) as a Prophylactic Cholinesterase Inhibitor: Mechanisms, Kinetics, and Methodologies

Executive Summary

Organophosphorus (OP) compounds are traditionally viewed through the lens of their irreversible toxicity, primarily as agricultural pesticides or chemical warfare nerve agents. However, precise structural tuning of the phosphorus center can yield compounds with radically different kinetic profiles. O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) represents a critical paradigm shift in neuropharmacology: it is a short-acting anticholinesterase designed not as a toxicant, but as a prophylactic candidate against lethal nerve agents[1]. This technical guide dissects the mechanistic enzymology, toxicological safety profile, and self-validating experimental methodologies associated with ENPP.

Mechanistic Enzymology: The Autoprotective Shield

The core causality behind ENPP's efficacy lies in its specific leaving group and its primary amide moiety. Upon entering the active site gorge of human acetylcholinesterase (hAChE), the highly electrophilic phosphorus atom undergoes nucleophilic attack by the catalytic Ser203 hydroxyl group. The p-nitrophenolate anion—an excellent leaving group—is expelled, resulting in a phosphoramidylated enzyme adduct[2].

Unlike classical OPs (e.g., soman or DFP) which form highly stable dialkyl phosphoryl adducts prone to rapid "aging" (a dealkylation process that renders the enzyme permanently inactive)[3], the ENPP-AChE adduct is transient. The presence of the unsubstituted amino group (-NH 2​ ) alters the electronic microenvironment of the phosphorus center. This electron-donating structural feature significantly lowers the activation energy for the spontaneous hydrolysis of the P-O-Ser bond. Consequently, the inhibited hAChE undergoes rapid spontaneous reactivation[1][4].

The Prophylactic Rationale: If an individual is pre-treated with ENPP, a controlled fraction of peripheral and central AChE is temporarily sequestered in this phosphoramidylated state. Should exposure to a lethal, irreversible nerve agent occur, the sequestered AChE is sterically shielded. As the nerve agent is cleared from the system, the ENPP-AChE adduct spontaneously hydrolyzes—or is rapidly reactivated via oxime therapy (e.g., obidoxime)—restoring full cholinergic function and preventing fatal respiratory failure[1][3].

Mechanism AChE Free AChE (Active) Adduct Phosphoramidylated AChE (Temporarily Inhibited) AChE->Adduct Inhibition (p-Nitrophenol loss) Aged Aged AChE (Permanently Inactive) AChE->Aged Irreversible Inhibition & Aging ENPP ENPP (Prophylactic) ENPP->AChE Binds Adduct->AChE Rapid Spontaneous Reactivation (H2O) Adduct->AChE Oxime-Accelerated Reactivation NerveAgent Nerve Agent (e.g., Soman) Adduct->NerveAgent Steric Shielding (Blocks Binding)

Fig 1: Mechanistic pathway of AChE shielding by ENPP vs irreversible nerve agent aging.

Toxicological Profiling: Circumventing OPIDN

A historical bottleneck in the development of OP-based therapeutics is Organophosphorus-Induced Delayed Neuropathy (OPIDN), a severe neurodegenerative condition triggered by the inhibition and subsequent aging of Neuropathy Target Esterase (NTE). Trustworthy drug development mandates the uncoupling of AChE inhibition from NTE inhibition.

In vivo avian models (the gold standard for OPIDN screening due to their high sensitivity) demonstrated that ENPP possesses a highly favorable safety margin. Hens administered subacute doses of ENPP (up to 4 mg/kg s.c., protected by prophylactic physostigmine and atropine to survive acute cholinergic signs) exhibited negligible delayed neuropathic hazard. Crucially, brain and spinal cord NTE levels were depressed by only 4–10% compared to controls, and no clinical signs of neuropathy were observed over a 3-week monitoring period[1].

Quantitative Data Summary: ENPP Biological Profile
ParameterValue / ObservationClinical / Mechanistic Significance
Target Enzyme Acetylcholinesterase (AChE)Primary site of therapeutic action (shielding).
Leaving Group p-NitrophenolFacilitates rapid initial enzyme binding and phosphoramidylation.
Reactivation Profile Rapid Spontaneous ReactivationPrevents permanent enzyme loss; bypasses "aging"[3][4].
Oxime Susceptibility Highly susceptibleReactivation can be further accelerated by oximes if needed[1].
NTE Depression (Avian) 4% – 10%Negligible risk of Organophosphorus-Induced Delayed Neuropathy (OPIDN)[1].
Lethal Dose (Unprotected) > 1 mg/kg (s.c., rats)Highlights the necessity of precise dosing for prophylactic windows[1].

Self-Validating Experimental Protocol: Reactivation Kinetics

To rigorously quantify the spontaneous reactivation of ENPP-inhibited esterases, researchers must employ a self-validating kinetic assay. The causality behind this specific design is the need to isolate the reactivation phase from "ongoing inhibition" (where unbound ENPP continues to inhibit newly reactivated enzyme). The following protocol adapts the classic Ellman’s method, incorporating a rapid-dilution/filtration step[5].

System Validation Controls:

  • Negative Control: Uninhibited hAChE (establishes the 100% activity baseline).

  • Positive Control: hAChE inhibited by Paraoxon (an OP that does not spontaneously reactivate rapidly, validating that the observed recovery is specific to the phosphoramidate chemistry).

Step-by-Step Methodology:

  • Enzyme Standardization: Dilute purified hAChE in 0.1 M phosphate buffer (pH 7.4, 0.1% BSA) to achieve a baseline activity of 1.0 U/mL.

  • Inhibition Phase: Incubate hAChE with an optimized concentration of ENPP (e.g., 10 μ M) at 37°C. Monitor activity aliquots until exactly 90% inhibition is achieved ( vi​/v0​=0.1 ).

  • Inhibitor Removal (Critical Step): Immediately pass the inhibited mixture through a pre-equilibrated Sephadex G-25 spin column (or apply a 1:1000 rapid dilution) to physically separate the enzyme-adduct from unbound ENPP. This prevents re-inhibition during the measurement phase.

  • Activity Recovery Measurement: Transfer the eluate to a cuvette containing 0.3 mM DTNB (Ellman's reagent) and 0.5 mM Acetylthiocholine (ATCh). Continuously monitor the change in absorbance at 412 nm at 37°C.

  • Kinetic Modeling: Plot the natural log of the unreactivated enzyme fraction ( ln[(v0​−vt​)/v0​] ) against time. The slope yields the observed reactivation rate constant ( kobs​ ), from which the half-life of spontaneous reactivation ( t1/2​=ln(2)/kobs​ ) is calculated[5].

Workflow S1 Step 1: Enzyme Standardization Normalize hAChE to 1.0 U/mL S2 Step 2: Inhibition Phase Incubate with ENPP (Target 90% Inhibition) S1->S2 S3 Step 3: Inhibitor Removal Rapid Spin-Column Gel Filtration S2->S3 S4 Step 4: Activity Recovery Continuous Ellman's Assay (412 nm) S3->S4 S5 Step 5: Kinetic Modeling Calculate k_obs and t_1/2 S4->S5

Fig 2: Self-validating experimental workflow for measuring spontaneous reactivation kinetics.

References

  • Johnson MK, Read DJ. "Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential." Chem Biol Interact. 1993. 1

  • Worek F, et al. "Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates." Toxicology. 2007. 3

  • "Syntheses and spectroscopic characterization of some phosphoramidates as reversible inhibitors of human acetylcholinesterase and determination of their potency." Taylor & Francis. 2008. 4

  • Barril J, et al. "Inhibition with Spontaneous Reactivation of Carboxyl Esterases by Organophosphorus Compounds: Paraoxon as a Model." Chemical Research in Toxicology. 2010. 5

  • "Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups." ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Phosphorylation using Ethyl 4-nitrophenyl phosphoramidate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Peptide Phosphorylation and Advanced Synthetic Strategies Protein phosphorylation is a ubiquitous and fundamentally impor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Peptide Phosphorylation and Advanced Synthetic Strategies

Protein phosphorylation is a ubiquitous and fundamentally important post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and enzymatic activity. The precise addition of a phosphate group to serine, threonine, or tyrosine residues can act as a molecular switch, altering a protein's conformation, interaction partners, and biological function. Consequently, synthetic phosphopeptides are indispensable tools for elucidating these complex biological pathways, serving as probes for kinase and phosphatase activity, as standards in mass spectrometry, and as potential therapeutic agents.[1][2][3]

While several methods exist for the synthesis of phosphopeptides, the "global phosphorylation" approach, where a fully assembled peptide is phosphorylated on the solid support, offers a flexible strategy.[3][4] This application note details a comprehensive protocol and the underlying scientific principles for the phosphorylation of resin-bound peptides using Ethyl 4-nitrophenyl phosphoramidate . Although direct literature on this specific reagent for peptide phosphorylation is scarce, this guide provides a robust, scientifically-grounded protocol based on the well-established reactivity of phosphoramidates and the known properties of the 4-nitrophenyl group as an effective leaving group in phosphorylation reactions.

Expertise & Experience: The Rationale Behind the Reagent and Method

The choice of Ethyl 4-nitrophenyl phosphoramidate as a phosphorylating agent is predicated on sound chemical principles. The phosphoramidate moiety, when activated, becomes a potent phosphorylating agent. The presence of the 4-nitrophenyl group, a strong electron-withdrawing group, is anticipated to make the phosphorus atom more electrophilic and the 4-nitrophenoxide a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of a serine, threonine, or tyrosine residue on the peptide. The ethyl group provides a stable protecting group for the phosphate that can be removed during the final cleavage and deprotection of the peptide from the solid support.

This protocol is designed as a self-validating system. The success of the phosphorylation can be monitored at various stages, and the final product can be rigorously characterized by mass spectrometry to confirm the addition of the phosphate group at the desired position.

Mechanism of Action: The Chemistry of Phosphoramidate-Mediated Phosphorylation

The phosphorylation of a peptide's hydroxyl group (on Ser, Thr, or Tyr) by Ethyl 4-nitrophenyl phosphoramidate is proposed to proceed via a two-step mechanism, typically requiring activation.

  • Activation: The phosphoramidate is activated by a weak acid, such as 1H-tetrazole. Protonation of the nitrogen atom of the phosphoramidate makes it a better leaving group.

  • Nucleophilic Attack: The hydroxyl group of the amino acid residue on the resin-bound peptide acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the formation of a pentavalent transition state.

  • Leaving Group Departure: The activated phosphoramidate moiety and the 4-nitrophenoxide ion depart, resulting in the formation of a phosphotriester on the peptide.

The following diagram illustrates the proposed workflow for this phosphorylation reaction.

phosphorylation_workflow Peptide Resin-Bound Peptide (with free -OH group) Reaction Phosphorylation Reaction (Anhydrous Solvent) Peptide->Reaction Reagent Ethyl 4-nitrophenyl phosphoramidate Reagent->Reaction Activator 1H-Tetrazole (Activator) Activator->Reaction PhosphoPeptide Resin-Bound Phosphorylated Peptide Reaction->PhosphoPeptide Formation of phosphotriester Cleavage Cleavage & Deprotection (e.g., TFA cocktail) PhosphoPeptide->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct Purified Phosphopeptide Purification->FinalProduct

Caption: Workflow for peptide phosphorylation.

Detailed Experimental Protocol

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The target serine, threonine, or tyrosine residue for phosphorylation should have its hydroxyl group unprotected, while other reactive side chains are protected with acid-labile groups.

Materials and Reagents
ReagentSupplierPurity/Grade
Resin-bound peptide--
Ethyl 4-nitrophenyl phosphoramidateTCI, Sigma-Aldrich>95%
1H-TetrazoleSigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, Peptide Synthesis Grade
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-Aldrich>98%
1,2-Ethanedithiol (EDT)Sigma-Aldrich>98%
Water-HPLC grade
Acetonitrile (ACN)-HPLC grade
Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin-bound peptide (1 equivalent) in anhydrous DMF for 30 minutes.

    • Wash the resin three times with anhydrous DMF.

    • Wash the resin three times with anhydrous DCM.

    • Dry the resin under a stream of nitrogen.

  • Phosphorylation Reaction:

    • Prepare a solution of Ethyl 4-nitrophenyl phosphoramidate (5-10 equivalents) and 1H-Tetrazole (5-10 equivalents) in anhydrous DMF.

    • Add the phosphorylation solution to the dried resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a small resin sample and a test cleavage followed by mass spectrometry analysis.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times).

    • Wash the resin with DCM (5 times).

    • Dry the resin under vacuum.

  • Oxidation (If necessary, though phosphoramidate is P(V)):

    • Note: As Ethyl 4-nitrophenyl phosphoramidate is already a pentavalent phosphorus (P(V)) species, a separate oxidation step, which is common for phosphite triester approaches, is likely not required. However, if a P(III) intermediate were formed, an oxidation step would be necessary.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).

    • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the phosphorylated peptide. The addition of a phosphate group will result in a mass increase of 79.98 Da.

Data Presentation: Key Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Peptide:Reagent Ratio1:5 to 1:10A molar excess of the phosphorylating agent drives the reaction to completion.
Activator1H-TetrazoleA standard activator for phosphoramidite chemistry that protonates the nitrogen to facilitate its departure.
SolventAnhydrous DMFA polar aprotic solvent that effectively solvates the peptide and reagents. Must be anhydrous to prevent hydrolysis.
Reaction Time2-4 hoursSufficient time for the reaction to proceed to completion. Can be optimized based on monitoring.
TemperatureRoom TemperatureMild conditions to prevent side reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete PhosphorylationInsufficient reagent, short reaction time, or steric hindrance.Increase the excess of the phosphorylating agent and activator, extend the reaction time, or consider a different phosphorylation strategy for sterically hindered sites.
Side Reactions (e.g., modification of other residues)Non-specific reactivity of the phosphorylating agent.Ensure all other reactive side chains are properly protected. Optimize reaction conditions (e.g., lower temperature).
No PhosphorylationInactive reagent, presence of moisture, or incorrect reaction conditions.Use fresh, high-purity reagents and anhydrous solvents. Verify the structure and purity of the phosphoramidate.

Visualizing the Logical Relationships

The following diagram illustrates the decision-making process and logical flow of the peptide phosphorylation protocol.

decision_flow Start Start: Resin-Bound Peptide Synthesis Complete Swell Swell and Wash Resin Start->Swell PrepareReagents Prepare Phosphorylation Solution (Ethyl 4-nitrophenyl phosphoramidate + 1H-Tetrazole) Swell->PrepareReagents Phosphorylate Perform Phosphorylation Reaction PrepareReagents->Phosphorylate Monitor Monitor Reaction Progress (Test Cleavage + MS) Phosphorylate->Monitor Monitor->Phosphorylate Incomplete Wash Wash Resin Monitor->Wash Complete Cleave Cleave and Deprotect Peptide Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End End: Purified Phosphopeptide Characterize->End

Caption: Decision flow for peptide phosphorylation.

References

  • Hou, W., & Tsonis, P. A. (2001). The synthesis of phosphopeptides. Journal of Peptide Science, 7(7), 347-359. [Link]

  • LifeTein. (2024, May 16). Phosphorylated Peptides: A Key Figure in Biological Processes. [Link]

  • QYAOBIO. Peptide Phosphorylation. [Link]

  • Perich, J. W. (2003). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Paladino, A., & Chiacchio, M. A. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 53, 14.8.1-14.8.22. [Link]

  • ResearchGate. (n.d.). Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides. [Link]

  • Albericio, F., & Fields, G. B. (Eds.). (2019). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Application

Application Note: Synthesis and Application of Ethyl 4-Nitrophenyl Phosphoramidate Peptides in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The development of Activity-Based Probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of Activity-Based Probes (ABPs) and irreversible suicide inhibitors for serine proteases requires warheads that are both highly selective and synthetically accessible. While fluorophosphonates are potent pan-reactive probes, they lack sequence specificity and are incompatible with standard[1].

The ethyl 4-nitrophenyl phosphoramidate moiety bridges this gap. By installing this asymmetric electrophilic warhead onto the N-terminus (or a lysine side-chain) of a custom peptide recognition sequence, researchers can create highly targeted ABPs[2].

The Causality of Chemical Design
  • The 4-Nitrophenyl Leaving Group: The strong electron-withdrawing nature of the nitro group lowers the pKa​ of the leaving group to ~7.15. This makes 4-nitrophenol an exceptional leaving group at physiological pH, facilitating rapid covalent trapping of the protease's active-site serine[3].

  • The Ethyl Group: Unlike diaryl phosphoramidates which can be overly reactive and prone to hydrolysis, the ethyl group provides steric shielding and electronic stability, ensuring the warhead survives the harsh acidic conditions of global TFA cleavage during SPPS[2].

  • The Phosphoramidate Linkage: The P-N bond mimics the tetrahedral transition state of peptide bond hydrolysis, tricking the target protease into initiating a nucleophilic attack.

Quantitative Data: Warhead Comparison

To understand the superiority of the ethyl 4-nitrophenyl system, we must compare its kinetic and stability profiles against other common phosphorus-based warheads.

Table 1: Comparative Kinetics and Stability of Phosphoramidate Warheads

Warhead MoietyLeaving Group (LG)LG pKa​ Relative Reactivity ( kinact​/KI​ )SPPS / TFA Cleavage StabilityTarget Application
Ethyl 4-nitrophenyl 4-Nitrophenol 7.15 Optimal / Tunable High Targeted Serine Protease ABPs
DiphenylPhenol9.95HighModerateBroad-spectrum profiling
DiethylEthanol~16.0NegligibleHighNegative control probes
FluorophosphonateFluoride3.14Extremely HighLow (Solution phase only)Pan-serine hydrolase profiling

Process Visualization

The Self-Validating SPPS Workflow

The following workflow is designed as a self-validating system. At each critical junction, a binary validation step (e.g., Kaiser test) ensures that the reaction has reached completion before proceeding, eliminating downstream failure cascades.

SPPS_Workflow Step1 1. Resin Preparation (Rink Amide AM, Swelling) Step2 2. Iterative SPPS (Fmoc Deprotection & AA Coupling) Step1->Step2 Fmoc-AA-OH, DIC/Oxyma Step3 3. N-Terminal Activation (Final Fmoc Removal) Step2->Step3 20% Piperidine (Kaiser Test) Step4 4. Warhead Installation (Ethyl 4-nitrophenyl phosphorochloridate) Step3->Step4 Dry DCM, Ar(g) Step5 5. Global Cleavage (TFA / TIS / H2O) Step4->Step5 Triethylamine (Negative Kaiser) Step6 6. Validation (RP-HPLC & LC-MS/MS) Step5->Step6 Ether Precipitation

Fig 1: Self-validating SPPS workflow for phosphoramidate peptide synthesis.

Mechanism of Action (MOA)

When the synthesized ABP encounters its target serine protease, it undergoes a highly specific mechanism-based inhibition.

MOA Protease Serine Protease (Active Site Ser-OH) Complex Michaelis-Menten Complex Protease->Complex Probe Peptide-Phosphoramidate (Warhead) Probe->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Adduct Covalent Phosphoryl Enzyme Adduct Intermediate->Adduct Covalent Trapping LeavingGroup 4-Nitrophenol (Released) Intermediate->LeavingGroup Elimination

Fig 2: Mechanism of irreversible serine protease inhibition by phosphoramidate probes.

Experimental Protocol: Step-by-Step Methodology

This protocol details the synthesis of a generic ABP: [Ethyl 4-nitrophenyl phosphoramidate]-Peptide-NH2.

Materials & Reagents
  • Solid Support: Rink Amide AM resin (0.6 mmol/g loading). Rationale: Yields a C-terminal amide, preventing negative charge interference at the protease active site.

  • Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC), OxymaPure.

  • Warhead Precursor: Ethyl 4-nitrophenyl phosphorochloridate.

  • Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM, anhydrous).

Phase 1: Peptide Assembly
  • Resin Swelling: Weigh 100 mg of Rink Amide resin into a fritted reaction vessel. Swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Coupling: Dissolve Fmoc-AA-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF. Add DIC (4.0 eq) and activate for 2 minutes. Add the mixture to the resin and shake for 1 hour at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates complete coupling. A blue resin indicates incomplete coupling; repeat step 3.

  • Iteration: Repeat steps 2–4 until the desired peptide recognition sequence is fully assembled.

Phase 2: Warhead Installation (Phosphitylation)

Critical Insight: This step must be performed under strictly anhydrous conditions. Ambient moisture will rapidly hydrolyze the phosphorochloridate into an unreactive phosphodiester.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Anhydrous Preparation: Wash the resin extensively with DMF (3×), then with anhydrous DCM (5×) under an argon atmosphere to purge all moisture.

  • Electrophilic Addition: In a dry vial, dissolve ethyl 4-nitrophenyl phosphorochloridate (5.0 eq) in anhydrous DCM. Add Triethylamine (TEA, 5.0 eq).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during nucleophilic attack, thereby driving the reaction to thermodynamic completion.

  • Incubation: Add the activated warhead solution to the resin. Shake under argon for 3–4 hours at room temperature[2].

  • Validation: Perform a Kaiser test. The resin must be completely yellow, confirming the primary amine has been successfully converted to a phosphoramidate.

Phase 3: Cleavage and Purification
  • Resin Washing: Wash the resin with DCM (5×) and dry under a vacuum for 30 minutes.

  • Global Cleavage: Add the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O . Shake for 2 hours.

    • Causality: TIS acts as a carbocation scavenger. Without TIS, cleaved protecting groups could re-alkylate the electron-rich regions of the peptide or the 4-nitrophenyl moiety. The phosphoramidate bond is highly stable under these acidic conditions[2].

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude phosphoramidate peptide. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Dissolve the pellet in H2​O /Acetonitrile and purify via Preparative RP-HPLC. Validate the final mass and purity using LC-MS/MS.

References

  • Wikipedia Contributors. "Solid-phase peptide synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Serim, S., et al. "Phosphoramidates as Novel Activity-Based Probes for Serine Proteases." ChemBioChem (Stanford Medicine), 2014. URL:[Link]

  • Jencks, W. P., & Gilchrist, M. "Reactions of Nucleophilic Reagents with Phosphoramidate." Journal of the American Chemical Society, 1965. URL:[Link]

Sources

Method

Application Note: Kinetic Characterization of Enzymes Using Ethyl 4-Nitrophenyl Phosphoramidate

Introduction & Scientific Rationale Ethyl 4-nitrophenyl phosphoramidate (EPNPA) is a highly versatile, synthetic organophosphorus substrate utilized to profile the catalytic mechanisms of distinct enzyme classes. In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 4-nitrophenyl phosphoramidate (EPNPA) is a highly versatile, synthetic organophosphorus substrate utilized to profile the catalytic mechanisms of distinct enzyme classes. In modern drug development, phosphoramidate scaffolds are the cornerstone of "ProTide" (prodrug nucleotide) technologies—such as the antiviral agent Sofosbuvir—which rely on endogenous enzymatic activation to bypass rate-limiting cellular kinases[1].

Evaluating the kinetics of EPNPA hydrolysis provides critical mechanistic insights into two divergent enzymatic pathways:

  • Phosphoramidases (e.g., hHint1): Enzymes that specifically cleave the phosphorus-nitrogen (P-N) bond, a critical step in ProTide bioactivation[2].

  • Promiscuous Metallohydrolases (e.g., GpdQ, PAS): Enzymes that catalyze the cleavage of the phosphorus-oxygen (P-O) aryl bond, acting as phosphodiesterases in the bioremediation of organophosphorus toxins[3],[4].

By utilizing EPNPA as a model substrate, researchers can isolate these specific catalytic activities based on the thermodynamic properties of the leaving groups.

Mechanistic Principles: The Causality of Cleavage

The utility of EPNPA lies in its dual-susceptibility to nucleophilic attack and the chromogenic nature of its P-O cleavage product.

When a metallohydrolase (like GpdQ) attacks the phosphorus center, it cleaves the P-O(aryl) bond. This releases 4-nitrophenol , which has a pKa​ of approximately 7.15. At a physiological or slightly alkaline pH (e.g., pH 8.0), the molecule deprotonates into the 4-nitrophenolate anion , yielding a brilliant yellow color with a strong absorbance peak at 400 nm ( ϵmax​≈18,300M−1cm−1 ). This allows for direct, continuous spectrophotometric monitoring of the reaction velocity ( v0​ ) without the need to quench the reaction, thereby preventing product inhibition artifacts[3].

Conversely, phosphoramidases like human histidine triad nucleotide-binding protein 1 (hHint1) cleave the P-N bond, releasing an amine/ammonia and leaving an ethyl 4-nitrophenyl phosphate intermediate[2]. Because this pathway does not immediately release the chromogenic 4-nitrophenolate, monitoring P-N cleavage requires either a coupled enzyme assay (adding a secondary phosphodiesterase) or high-performance liquid chromatography (HPLC).

Mechanism Substrate Ethyl 4-nitrophenyl phosphoramidate (Dual-Target Substrate) POCleavage P-O(aryl) Bond Cleavage (Phosphodiesterase Activity) Substrate->POCleavage Promiscuous Metallohydrolases (e.g., GpdQ) PNCleavage P-N Bond Cleavage (Phosphoramidase Activity) Substrate->PNCleavage Histidine Triad Proteins (e.g., hHint1) Product_PO1 4-Nitrophenolate (Yellow, 400 nm) Directly Measurable POCleavage->Product_PO1 Product_PO2 Ethyl phosphoramidate (Colorless) POCleavage->Product_PO2 Product_PN1 Ammonia / Amine (Colorless) PNCleavage->Product_PN1 Product_PN2 Ethyl 4-nitrophenyl phosphate (Requires Coupled Assay) PNCleavage->Product_PN2

Divergent enzymatic cleavage pathways of Ethyl 4-nitrophenyl phosphoramidate.

Experimental Protocol: Continuous UV-Vis Kinetic Assay

This protocol outlines a self-validating system for determining the Michaelis-Menten parameters ( Km​ , kcat​ ) of P-O bond cleavage.

A. Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0. (Note: HEPES is chosen over Tris to minimize primary amine interference, which can act as a competitive nucleophile in phosphoramidate assays).

  • Substrate Stock: Prepare a 50 mM stock of EPNPA in 100% anhydrous DMSO.

    • Causality Check: Organophosphates are susceptible to autohydrolysis in aqueous solutions. Storing the stock in anhydrous DMSO prevents baseline degradation.

  • Enzyme Working Solution: Dilute the purified enzyme (e.g., GpdQ) in Assay Buffer to a concentration that yields a linear absorbance increase for at least 3 minutes (typically 10–50 nM final concentration).

B. Step-by-Step Assay Execution
  • Equilibration: Aliquot 190 µL of Assay Buffer containing the enzyme into a UV-transparent 96-well microplate. Pre-warm the plate to 25°C in the microplate reader for 5 minutes.

  • Self-Validating Control (Blank): Dedicate at least 3 wells to a "No-Enzyme" control (190 µL Assay Buffer only). Why? At pH 8.0, hydroxide ions catalyze spontaneous autohydrolysis of the substrate. Subtracting this background rate is mandatory to ensure the calculated v0​ strictly represents enzymatic turnover.

  • Initiation: Rapidly add 10 µL of EPNPA substrate dilutions (ranging from 10 µM to 2 mM final concentration) to the wells using a multichannel pipette.

    • Critical Constraint: Ensure the final DMSO concentration does not exceed 5% (v/v), as higher concentrations will denature the enzyme and artificially depress kcat​ [1].

  • Data Acquisition: Immediately monitor the absorbance at 400 nm continuously for 5 minutes, taking readings every 10 seconds.

Workflow Prep 1. Reagent Prep Substrate in DMSO Buffer pH 8.0 Equilibrate 2. Equilibration Pre-warm to 25°C Add Enzyme Prep->Equilibrate Initiate 3. Initiation Add Substrate Mix Rapidly Equilibrate->Initiate Monitor 4. Data Acquisition Absorbance @ 400 nm Continuous Read Initiate->Monitor Analyze 5. Kinetic Analysis Extract v0 Fit M-M Equation Monitor->Analyze

High-throughput workflow for continuous UV-Vis kinetic data acquisition.

Data Analysis & Interpretation

Extinction Coefficient Correction

Because the assay is performed at pH 8.0, the 4-nitrophenol ( pKa​=7.15 ) is not fully deprotonated. Using the theoretical maximum extinction coefficient ( ϵmax​=18,300M−1cm−1 ) will result in an underestimation of the product concentration. You must calculate the effective extinction coefficient ( ϵeff​ ) using the Henderson-Hasselbalch relationship:

ϵeff​=ϵmax​×1+10(pH−pKa​)10(pH−pKa​)​

At pH 8.0:

ϵeff​=18,300×1+10(8.0−7.15)10(8.0−7.15)​≈16,030M−1cm−1
Kinetic Parameter Derivation

Convert the linear slope of the absorbance trace ( ΔA400​/sec ) to initial velocity ( v0​ ) in M⋅s−1 using Beer's Law ( A=ϵ⋅c⋅l ). Plot v0​ against substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression:

v0​=Km​+[S]kcat​[Et​][S]​

Representative Quantitative Data

The table below summarizes the kinetic parameters of key enzymes acting on p-nitrophenyl-based phosphoramidate and phosphodiester substrates, illustrating the vast differences in catalytic efficiency ( kcat​/Km​ ) across enzyme classes[3],[4],[2].

EnzymeSubstrate ClassPrimary Cleavage kcat​ ( s−1 ) Km​ ( μM ) kcat​/Km​ ( M−1s−1 )
hHint1 PhosphoramidateP-N1.2015.0 8.0×104
E. coli hinT PhosphoramidateP-N0.8022.0 3.6×104
GpdQ (WT) PhosphodiesterP-O0.45180.0 2.5×103
PAS (P. aeruginosa) PhosphodiesterP-O0.05450.0 1.1×102

Note: hHint1 demonstrates a high evolutionary optimization for P-N bond cleavage (low Km​ , high specificity), whereas promiscuous metallohydrolases like GpdQ exhibit lower specificity for synthetic P-O substrates but maintain robust turnover rates.

References

  • [2] Title: Phosphoramidate pronucleotides: a comparison of the phosphoramidase substrate specificity of human and Escherichia coli histidine triad nucleotide binding proteins Source: PubMed (nih.gov) URL:

  • [1] Title: A Crystal Structure Based Guide to the Design of Human Histidine Triad Nucleotide Binding Protein 1 (hHint1) Activated ProTides Source: ACS Publications (acs.org) URL:

  • [3] Title: Substrate Promoted Formation of a Catalytically Competent Binuclear Center and Regulation of Reactivity in a Glycerophosphodiesterase from Enterobacter aerogenes Source: PMC (nih.gov) URL:

  • [4] Title: Catalytic Promiscuity in Pseudomonas aeruginosa Arylsulfatase as an Example of Chemistry-Driven Protein Evolution Source: Diva-Portal (diva-portal.org) URL:

Sources

Application

Application Note: Diastereoselective Synthesis of Nucleoside Prodrugs Using Ethyl 4-Nitrophenyl Phosphoramidate Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective ProTide Synthesis, Mechanistic Rationale, and Experimental Protocols Introduction & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective ProTide Synthesis, Mechanistic Rationale, and Experimental Protocols

Introduction & Strategic Rationale

As a Senior Application Scientist in nucleoside chemistry, I frequently encounter a critical bottleneck in the development of antiviral and anticancer therapeutics: the stereoselective synthesis of phosphoramidate prodrugs (ProTides). The ProTide technology, originally pioneered by McGuigan, is designed to mask a nucleoside monophosphate, allowing it to bypass the rate-limiting initial kinase phosphorylation step inside the cell[1].

However, the installation of the phosphoramidate moiety transforms the phosphorus atom into a chiral center, generating a mixture of SP​ and RP​ diastereomers. Because the biological efficacy of these diastereomers often differs drastically (e.g., the SP​ isomer is the active form in several FDA-approved drugs), synthesizing diastereomerically pure ProTides is a regulatory and clinical imperative[2].

The application of 4-nitrophenyl phosphoramidate reagents (such as ethyl 4-nitrophenyl phosphoramidate analogs) fundamentally solves this challenge. By replacing the standard phenol leaving group with a highly electron-withdrawing 4-nitrophenol, we achieve three critical synthetic advantages:

  • Enhanced Electrophilicity: The strong electron-withdrawing nature of the nitro group lowers the pKa​ of the leaving group to ~7.1, making the phosphorus center highly susceptible to nucleophilic attack.

  • Crystallographic Resolution: The planar, polar nature of the para-nitro group facilitates highly ordered crystal packing, allowing for the direct crystallization of a single diastereomer (typically SP​ ) from the racemic mixture without the need for tedious chromatography[2].

  • Enzymatic Kinetic Resolution: The 4-nitrophenyl moiety is an ideal substrate for engineered Phosphotriesterase (PTE) enzymes, enabling highly efficient biocatalytic separation of the diastereomers[3].

The Biological Activation Cascade

To understand the design of these reagents, one must look at how ProTides are activated in vivo. The 4-nitrophenyl analogs have been explicitly synthesized as mechanistic probes to study this pathway, specifically to capture the transient 5-membered mixed anhydride cyclic intermediate by altering the spontaneous cyclization rate[4].

ProTide_Activation A ProTide (Prodrug) B Carboxylate Intermediate A->B Esterase (Cleavage) C 5-Membered Cyclic Anhydride B->C Intramolecular Attack D Linear Phosphoramidate C->D Spontaneous Hydrolysis E Nucleoside Monophosphate D->E Phosphoramidase (HINT1)

Figure 1: Intracellular activation pathway of ProTides highlighting the cyclic intermediate.

Comparative Data: The Leaving Group Effect

The choice of the leaving group on the phosphoramidate electrophile dictates the success of the nucleoside coupling step. The table below summarizes the quantitative advantages of utilizing a 4-nitrophenyl leaving group over traditional alternatives.

Leaving GroupP-Center ElectrophilicityDiastereomeric Resolution CapabilityTypical Coupling YieldReference
Phenol ModerateDifficult (Requires chiral chromatography)40% – 60%[2]
Pentafluorophenol Very HighModerate (Prone to rapid degradation)60% – 75%[3]
4-Nitrophenol HighExcellent (Crystallization / PTE Enzyme)75% – 90%[3],[2]

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of an ethyl 4-nitrophenyl phosphoramidate reagent and its subsequent stereoretentive coupling to a nucleoside.

Synthesis_Protocol Step1 1. Phosphorylation (Ethyl dichlorophosphate + Amino Acid) Step2 2. Leaving Group Addition (+ 4-Nitrophenol) Step1->Step2 Step3 3. Diastereomeric Resolution (Crystallization / PTE Enzyme) Step2->Step3 Yields 1:1 Sp/Rp Mixture Step4 4. Nucleoside Coupling (t-BuMgCl + Nucleoside) Step3->Step4 Pure Sp or Rp Isomer Step5 5. Pure Sp/Rp ProTide Isolation Step4->Step5 Stereoretentive Substitution

Figure 2: Step-by-step stereoselective synthesis workflow for nucleoside phosphoramidate prodrugs.

Protocol A: Synthesis of the Ethyl 4-Nitrophenyl Phosphoramidate Reagent

This procedure is adapted from validated mechanistic probe syntheses[4].

Causality Note: The reaction is performed in two discrete temperature stages. The initial −78∘C stage prevents the over-reaction of the highly reactive dichlorophosphate, while the 0∘C stage ensures the 4-nitrophenol is sufficiently nucleophilic without triggering thermal degradation of the intermediate.

  • Preparation of the Phosphorus Core: Suspend L-alanine ethyl ester hydrochloride (1.0 equiv, approx. 6.2 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to −78∘C using a dry ice/acetone bath.

  • Primary Phosphorylation: Add ethyl dichlorophosphate (1.1 equiv) via syringe. Follow immediately with the dropwise addition of triethylamine (TEA, 2.0 equiv).

  • Intermediate Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for exactly 3 hours to ensure complete conversion to the phosphoramidochloridate intermediate.

  • Leaving Group Installation: Cool the reaction mixture back to 0∘C . Add 4-nitrophenol (0.9 equiv) in a single portion, followed by the dropwise addition of additional TEA (1.0 equiv). The solution will adopt a distinct yellow hue, characteristic of transient 4-nitrophenoxide formation.

  • Workup and Isolation: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate ( 3×20 mL ) to completely remove any unreacted 4-nitrophenol. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure to yield the product as a 1:1 diastereomeric mixture.

Protocol B: Diastereomeric Resolution

To achieve a pure stereocenter at the phosphorus atom, the 1:1 mixture must be resolved prior to nucleoside coupling.

  • Crystallization Approach: Dissolve the crude mixture in a minimal volume of warm diisopropyl ether. Allow the solution to cool slowly to room temperature, then transfer to a −20∘C freezer overnight. The SP​ diastereomer will preferentially crystallize out of solution in high diastereomeric excess (>96% d.e.)[2].

  • Enzymatic Approach (Alternative): If the RP​ isomer is desired, subject the mixture to kinetic resolution using engineered Phosphotriesterase (PTE) variants (e.g., from Brevundimonas diminuta). The enzyme selectively hydrolyzes the unwanted isomer, leaving the target diastereomer intact for subsequent extraction[3].

Protocol C: Stereoretentive Nucleoside Coupling

Causality Note: Standard basic conditions (e.g., pyridine) are often insufficient to drive the coupling of bulky nucleosides. We utilize a Grignard reagent (tert-butylmagnesium chloride) to quantitatively deprotonate the 5'-hydroxyl of the nucleoside, creating a highly reactive alkoxide that rapidly attacks the 4-nitrophenyl phosphoramidate before side reactions can occur.

  • Nucleoside Activation: Suspend the target nucleoside (1.0 equiv) in anhydrous THF (10 mL/mmol) and cool to 0∘C under argon.

  • Grignard Addition: Add t-BuMgCl (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 minutes at 0∘C to ensure complete alkoxide formation.

  • Electrophile Coupling: Dissolve the diastereomerically pure ethyl 4-nitrophenyl phosphoramidate (1.2 equiv) in a small volume of THF and add it dropwise to the activated nucleoside.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. The displacement of the 4-nitrophenoxide leaving group proceeds via an SN​2(P) mechanism, resulting in an inversion of stereochemistry at the phosphorus center.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to isolate the final, diastereomerically pure ProTide.

References

  • Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. nih.gov.
  • Regiochemical Analysis of the ProTide Activ
  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramid
  • WO2017155923A1 - Nucleotide and nucleoside therapeutic compositions and uses rel

Sources

Method

Application Note: A Robust HPLC-UV Method for Kinetic and Quantitative Analysis of Reactions Involving Ethyl 4-nitrophenyl phosphoramidate

Introduction Ethyl 4-nitrophenyl phosphoramidate (ENPP) and its analogues are important molecules in several research domains. As organophosphorus compounds, they serve as substrates and inhibitors for various enzymes, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-nitrophenyl phosphoramidate (ENPP) and its analogues are important molecules in several research domains. As organophosphorus compounds, they serve as substrates and inhibitors for various enzymes, making them valuable tools in drug discovery for probing enzymatic mechanisms.[1] Furthermore, the phosphoramidate bond is a key linkage in prodrug strategies and oligonucleotide therapeutics.[2][3] Monitoring the synthesis, stability, and degradation of ENPP is therefore critical for understanding reaction kinetics, determining product purity, and assessing the stability of novel therapeutic agents.

The primary challenge in analyzing phosphoramidates is their susceptibility to hydrolysis, particularly under acidic or non-anhydrous conditions, which can compromise the integrity of the analysis.[4][5][6] This application note presents a robust, self-validating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of ENPP and the simultaneous monitoring of its key reaction product, 4-nitrophenol (PNP). The method is designed to be rapid, reproducible, and stable, providing researchers with a trustworthy tool for kinetic studies and quality control.

Principle of the Method

This method leverages reversed-phase chromatography, which is ideally suited for separating moderately nonpolar compounds like ENPP and its potential reaction products from a polar aqueous reaction medium.

  • Separation: A C18 stationary phase is used to retain the analytes based on their hydrophobicity. ENPP, being more nonpolar than its hydrolysis product 4-nitrophenol, will exhibit a longer retention time.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a neutral pH phosphate buffer is employed. Acetonitrile provides the necessary elution strength, while the buffer is critical for two reasons:

    • It maintains a constant pH to ensure reproducible ionization states of the analytes, leading to consistent retention times.

    • A neutral pH (pH 7.0) minimizes the risk of acid- or base-catalyzed hydrolysis of the labile phosphoramidate bond during the chromatographic run.[5]

  • Detection: The 4-nitrophenyl moiety common to both the parent compound and its primary hydrolysis product is a strong chromophore. This allows for highly sensitive detection using a UV-Vis detector set at 290 nm, a wavelength where 4-nitrophenol and related compounds show significant absorbance, ensuring a strong signal for accurate quantification.[7][8]

Materials and Instrumentation

Reagents and Materials
  • Ethyl 4-nitrophenyl phosphoramidate (ENPP), >98% purity

  • 4-Nitrophenol (PNP), Reference Standard, >99.5% purity

  • Acetonitrile (ACN), HPLC Grade, UV cutoff <190 nm

  • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

  • Potassium Phosphate Dibasic (K₂HPO₄), ACS Grade

  • Water, HPLC Grade (18.2 MΩ·cm)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile for stock solutions

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

ParameterCondition
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 45:55 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Conditions:

  • A C18 column provides excellent retention and separation for this class of organophosphorus compounds.[9][10]

  • The 35 °C column temperature ensures lower backpressure and sharp, symmetric peaks.

  • The 1.0 mL/min flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

Experimental Protocols

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. In a separate flask, dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC grade water. Mix the two solutions, adjusting the ratio as needed while monitoring with a calibrated pH meter until the pH is exactly 7.0. Filter through a 0.22 µm membrane filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing 450 mL of HPLC grade acetonitrile with 550 mL of the 20 mM Phosphate Buffer (pH 7.0). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Analyte Stock Solutions (1 mg/mL): Due to the potential for hydrolysis, stock solutions should be prepared in an anhydrous solvent.[11] Accurately weigh 10 mg of ENPP and PNP standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with anhydrous acetonitrile. Store these solutions at -20°C in tightly sealed vials.

Calibration Curve Construction
  • Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject 10 µL of each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the known concentration for both ENPP and PNP.

  • Perform a linear regression analysis. The curve should exhibit a coefficient of determination (R²) ≥ 0.999 for accurate quantification.

Protocol for Monitoring a Reaction

This protocol outlines the steps to monitor the hydrolysis of ENPP as an example.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Reaction Initiation: Initiate the reaction (e.g., by adding ENPP to an aqueous buffer or an enzyme solution).

  • Time-Point Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase in an HPLC vial. This stops the reaction and prepares the sample for analysis. The dilution factor must be recorded.

  • Sample Injection: Inject the quenched sample into the HPLC system.

  • Data Acquisition: Record the chromatogram, ensuring the peaks for ENPP and PNP are well-resolved.

  • Quantification: Using the calibration curve, determine the concentration of ENPP and PNP in the injected sample based on their respective peak areas.

  • Calculate Reaction Progress: Adjust the calculated concentrations by the dilution factor to determine the actual concentration in the reaction vessel at each time point. Plot concentration versus time to obtain the kinetic profile.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase (ACN/Buffer) reagents->mobile_phase calibration Calibration Standards (1-100 µg/mL) reagents->calibration hplc Inject into HPLC System calibration->hplc Calibrate reaction_vessel Initiate Reaction (e.g., Hydrolysis) sampling Withdraw Aliquots at Time Points reaction_vessel->sampling Analyze quench Quench & Dilute in HPLC Vial sampling->quench Analyze quench->hplc Analyze chromatogram Acquire Chromatogram hplc->chromatogram quantify Quantify Peaks (vs. Calibration) chromatogram->quantify kinetics Calculate & Plot Kinetic Profile quantify->kinetics

Caption: Workflow for kinetic analysis of ENPP reactions.

Example Data & Expected Results

In a typical hydrolysis experiment of ENPP at neutral pH, one would expect to see the peak corresponding to ENPP decrease over time, with a concurrent increase in the peak for 4-nitrophenol.

Table 2: Expected Retention Times and Method Performance

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
4-Nitrophenol (PNP)~ 3.50.20.7
Ethyl 4-nitrophenyl phosphoramidate (ENPP)~ 6.80.31.0

Note: Retention times are approximate and may vary slightly based on the specific column, system, and mobile phase preparation.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Silanol interactions; Column degradationUse a modern, end-capped C18 column. Ensure mobile phase pH is between 3 and 7.5.
Shifting Retention Times Inconsistent mobile phase composition; Column temp.Prepare mobile phase fresh daily and degas thoroughly. Use a column thermostat and ensure stable lab temperature.
Ghost Peaks Sample carryover; Contaminated mobile phaseRun a blank injection of mobile phase. Implement a needle wash step in the autosampler method. Filter all solvents.
Loss of Analyte Signal Degradation of ENPP in stock or prepared samplesPrepare stock solutions in anhydrous solvent.[11] Analyze samples promptly after dilution in the aqueous mobile phase.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of Ethyl 4-nitrophenyl phosphoramidate and its reactions. By utilizing a buffered mobile phase at neutral pH, the method ensures the stability of the analyte during analysis, a critical factor for obtaining accurate kinetic data. The protocol is straightforward, easily validated, and suitable for implementation in both academic research and industrial drug development settings for applications ranging from enzyme kinetics to formulation stability testing.

References

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International - Chromatography Online. Available at: [Link]

  • A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure. PLoS One. Available at: [Link]

  • Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. ResearchGate. Available at: [Link]

  • Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. ResearchGate. Available at: [Link]

  • Synthesis and Properties of Combinatorial Libraries of Phosphoramidates. The Journal of Organic Chemistry. Available at: [Link]

  • RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. Available at: [Link]

  • HPLC of Phosphoramidites. Reddit. Available at: [Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Agilent Technologies. Available at: [Link]

  • O-nucleophilicity of hydroxamate ions in reactions with ethyl 4-nitrophenyl ethylphosphonate, diethyl 4-nitrophenyl phosphate, and 4-nitrophenyl 4-toluenesulfonate. ResearchGate. Available at: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. Available at: [Link]

  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. PubMed. Available at: [Link]

  • HPLC Analysis of Phosphoramidites using RP or NP conditions. Chromatography Today. Available at: [Link]

  • Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism. ResearchGate. Available at: [Link]

  • Ethyl 4-nitrophenyl P-ethylphosphonate. PubChem. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available at: [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Available at: [Link]

Sources

Application

Application Note: High-Throughput Spectrophotometric Monitoring of Phosphoramidase Activity Using Ethyl 4-Nitrophenyl Phosphoramidate (ENPP)

Introduction & Mechanistic Rationale The hydrolysis of phosphoramidate bonds is a critical enzymatic process with profound implications in two distinct fields: the bioremediation of organophosphorus (OP) nerve agents (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The hydrolysis of phosphoramidate bonds is a critical enzymatic process with profound implications in two distinct fields: the bioremediation of organophosphorus (OP) nerve agents (e.g., Tabun) and the intracellular activation of ProTide antiviral prodrugs (e.g., Sofosbuvir, Tenofovir alafenamide) [1].

Because wild-type phosphotriesterases (PTEs) and organophosphorus hydrolases (OPHs) often exhibit limited native activity against phosphoramidates, directed evolution is frequently employed to engineer variants with enhanced phosphoramidase activity [2]. To monitor this activity rapidly and quantitatively, Ethyl 4-nitrophenyl phosphoramidate (ENPP, CAS: 119401-65-9) serves as an optimal colorimetric surrogate substrate [3].

Mechanistically, ENPP mimics the structural features of phosphoramidate nerve agents. When an active enzyme cleaves the P-O(aryl) bond of ENPP, it releases ethyl phosphoramidate and a p-nitrophenoxide (pNP) leaving group. At a slightly alkaline pH, pNP exists predominantly as a deprotonated phenoxide anion, which acts as a strong yellow chromophore detectable at 405 nm.

ENPP_Assay_Workflow ENPP ENPP Substrate (Colorless) Complex Enzyme-Substrate Transition State ENPP->Complex Active Site Binding Enzyme Phosphoramidase (e.g., PTE/OPH) Enzyme->Complex Cofactor Activation Products Ethyl Phosphoramidate + p-Nitrophenoxide Complex->Products P-O(Aryl) Cleavage Readout Absorbance Readout (OD 405 nm) Products->Readout Real-Time Monitoring

Figure 1: Enzymatic hydrolysis workflow of ENPP yielding the colorimetric p-nitrophenoxide reporter.

Assay Principles & System Validation (E-E-A-T)

To ensure a self-validating and robust assay, several physicochemical parameters must be strictly controlled. As a rule, do not treat this assay as a simple "mix-and-read" protocol; understanding the causality behind the buffer chemistry is essential for reproducible kinetics.

  • Causality of pH Selection: The pKa of p-nitrophenol is 7.15. Conducting the assay at pH 8.0–8.5 ensures that >85% of the released product is in the highly absorptive phenoxide state ( ϵ405​≈17,700 M −1 cm −1 ). If the pH drops below 7.5, the signal-to-noise ratio decreases drastically, and a continuous pH-dependent correction factor must be applied to your Beer-Lambert calculations.

  • Causality of Metal Cofactors: Most PTEs and OPHs are binuclear metalloenzymes . The inclusion of 100 µM Co 2+ or Zn 2+ in the assay buffer is critical. The divalent cations polarize the phosphoryl oxygen of ENPP, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack by an activated water molecule.

  • Self-Validation (Controls): Phosphoramidates are susceptible to spontaneous, base-catalyzed hydrolysis. A "Substrate-Only" blank must be run in parallel to subtract background hydrolysis rates. An "Enzyme-Only" blank rules out background absorbance from crude lysate components.

Materials and Reagents

  • Substrate: Ethyl 4-nitrophenyl phosphoramidate (ENPP). Prepare a 100 mM stock in 100% anhydrous DMSO.

    • Field-Proven Insight: ENPP is highly hydrophobic; anhydrous DMSO prevents premature spontaneous hydrolysis during storage. Store aliquots at -20°C.

  • Assay Buffer: 50 mM CHES or HEPES (pH 8.5), supplemented with 100 µM CoCl 2​ .

  • Enzyme: Purified PTE/OPH variant or crude cell lysate (normalized to total protein concentration).

  • Equipment: 96-well clear-bottom microplate reader capable of kinetic monitoring at 405 nm; temperature-controlled incubation chamber (25°C).

Detailed Experimental Protocol

Step 1: Reagent Preparation
  • Warm the Assay Buffer to exactly 25°C. Temperature fluctuations directly impact kcat​ .

  • Dilute the purified enzyme in Assay Buffer to a working concentration of 0.1 – 1.0 µg/mL (empirically determine based on variant activity).

  • Prepare a working substrate solution by diluting the 100 mM ENPP stock into Assay Buffer to achieve a 2 mM concentration.

    • Causality of Solvent Limits: Ensure the final DMSO concentration in the assay well never exceeds 2% (v/v). Higher concentrations alter the dielectric constant of the buffer, leading to localized protein unfolding and an artificial drop in catalytic efficiency.

Step 2: Microplate Setup (Self-Validating Matrix)

Set up a 96-well plate with a final reaction volume of 200 µL per well.

  • Test Wells: Add 180 µL of diluted Enzyme to designated wells.

  • Substrate-Only Blank: Add 180 µL of Assay Buffer (no enzyme).

  • Enzyme-Only Blank: Add 180 µL of diluted Enzyme + 20 µL of 2% DMSO in Assay Buffer (no substrate).

  • Pre-incubate the microplate in the reader at 25°C for 5 minutes to eliminate temperature gradients across the plate.

Step 3: Kinetic Measurement
  • Initiate the reaction by rapidly adding 20 µL of the 2 mM ENPP working solution to the Test Wells and the Substrate-Only Blank (Final ENPP concentration = 200 µM).

  • Immediately transfer the plate to the reader.

  • Read absorbance at 405 nm every 15 seconds for 5 to 10 minutes, preceded by 3 seconds of orbital shaking before each read to ensure homogeneity.

Step 4: Data Processing
  • Determine the initial velocity ( V0​ ) by calculating the slope ( Δ OD/min) of the linear portion of the progress curve (typically the first 1–2 minutes).

  • Subtract the slope of the Substrate-Only Blank from the Test Well slope to obtain the corrected Δ OD/min.

Data Presentation & Kinetic Parameter Determination

To calculate the Specific Activity (U/mg), use the following formula derived from the Beer-Lambert law:

Specific Activity (U/mg)=ϵ×L×menzyme​(ΔOD/min)×Vtotal​​

Where:

  • Vtotal​ = Total reaction volume (0.2 mL)

  • ϵ = Molar extinction coefficient of pNP at 405 nm (17.7 mM −1 cm −1 )

  • L = Path length of the microplate well (~0.58 cm for 200 µL in a standard 96-well plate)

  • menzyme​ = Mass of the enzyme in the reaction (mg)

Table 1: Representative Kinetic Parameters for ENPP Hydrolysis

Enzyme VariantSubstrate Km​ ( μ M) kcat​ (s −1 ) kcat​/Km​ (M −1 s −1 )Reference Context
Wild-Type PTEENPP~ 500< 5< 10 4 Baseline native activity
Engineered PTEENPP50 - 15050 - 200> 10 5 Evolved for nerve agents
Human PON1ENPP> 1000< 1< 10 3 Poor native match

Troubleshooting & Controls

Table 2: Troubleshooting Guide

ObservationCausality / Root CauseField-Proven Solution
High background absorbance in Blank Base-catalyzed spontaneous hydrolysis of the ENPP stock prior to assay initiation.Store ENPP stock in anhydrous DMSO at -20°C. Prepare fresh working aqueous dilutions immediately before use.
Non-linear initial reaction rates Substrate depletion or product inhibition is occurring too rapidly due to high enzyme activity.Reduce enzyme concentration by 10-fold or decrease the kinetic read interval to <10 seconds to capture the true V0​ .
Precipitation upon substrate addition ENPP is exceeding its aqueous solubility limit, causing localized high-concentration crashing.Premix ENPP in a larger volume of buffer before adding to the plate, and ensure vigorous orbital shaking in the reader.

References

  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Chemico-Biological Interactions (1993). URL:[Link]

  • Enzymatic Neutralization of the Chemical Warfare Agent VX: Evolution of Phosphotriesterase for Phosphorothiolate Hydrolysis. Journal of the American Chemical Society (2013). URL:[Link]

  • Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Frontiers in Bioengineering and Biotechnology (2024). URL:[Link]

  • Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry (2019). URL:[Link]

Sources

Method

"use of Ethyl 4-nitrophenyl phosphoramidate in nucleotide synthesis"

Application Notes & Protocols Topic: The Strategic Use of Aryl Phosphoramidate Reagents in Nucleotide Synthesis, Featuring Ethyl 4-nitrophenyl phosphoramidate Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: The Strategic Use of Aryl Phosphoramidate Reagents in Nucleotide Synthesis, Featuring Ethyl 4-nitrophenyl phosphoramidate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Phosphoramidates in Modern Nucleotide Chemistry

The synthesis of oligonucleotides and nucleotide prodrugs is a cornerstone of modern therapeutics and diagnostics. The phosphoramidite method, known for its efficiency and amenability to automation, has become the gold standard for constructing the phosphodiester backbone of DNA and RNA.[1][2] Within this field, phosphoramidate chemistry offers a powerful strategy for creating modified nucleotides with enhanced biological properties.[3] Phosphoramidates are organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, which can serve as a stable linkage in therapeutic oligonucleotides or as a cleavable masking group in prodrugs.[4][5]

The ProTide (prodrug-nucleotide) approach, for example, masterfully uses phosphoramidate chemistry to deliver nucleoside monophosphates into cells.[3] This strategy masks the negative charges of the phosphate group with an amino acid ester and a lipophilic aryl group. This modification enhances cell membrane permeability, allowing the prodrug to be efficiently delivered to its intracellular target.[1][6] Once inside the cell, enzymatic cleavage unmasks the active nucleoside monophosphate.[1]

Reagents such as Ethyl 4-nitrophenyl phosphoramidate exemplify the class of aryl phosphoramidating agents crucial for these syntheses. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the nucleophilic attack by a nucleoside's hydroxyl group onto the phosphorus center. This document provides a detailed guide to the principles and protocols governing the use of such reagents in the synthesis of high-value nucleotide analogs.

The Underlying Chemistry: Mechanism of Phosphorylation

The core of this synthetic strategy is a nucleophilic substitution reaction at the phosphorus center.[7] The reaction is driven by two key factors: the activation of the nucleoside's hydroxyl group and the inherent reactivity of the phosphoramidating agent, which is enhanced by the presence of a good leaving group.

Key Mechanistic Steps:

  • Activation of the Nucleophile: The 5'-hydroxyl group of a protected nucleoside is a modest nucleophile. Its reactivity is significantly enhanced by deprotonation using a strong, non-nucleophilic base. Grignard reagents, such as tert-butylmagnesium chloride, are particularly effective for regioselective deprotonation of the 5'-hydroxyl group.[3][6]

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic phosphorus center of the ethyl 4-nitrophenyl phosphoramidate.

  • Displacement of the Leaving Group: The phosphorus-oxygen bond to the 4-nitrophenyl group breaks, and the 4-nitrophenoxide is displaced. The electron-withdrawing nature of the nitro group stabilizes the negative charge on the resulting phenoxide, making it an excellent leaving group and driving the reaction forward.[8]

This process results in the formation of a new phosphoramidate linkage at the 5' position of the nucleoside.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products NUC Protected Nucleoside (5'-OH) ACTIVATION 1. Activation of 5'-OH (Deprotonation) NUC->ACTIVATION Input REAGENT Ethyl 4-nitrophenyl phosphoramidate ATTACK 2. Nucleophilic Attack on Phosphorus Center REAGENT->ATTACK Input BASE Activating Base (e.g., t-BuMgCl) BASE->ACTIVATION Catalyst ACTIVATION->ATTACK DISPLACEMENT 3. Displacement of 4-Nitrophenoxide ATTACK->DISPLACEMENT PRODUCT 5'-O-Phosphoramidate Nucleoside DISPLACEMENT->PRODUCT LEAVING_GROUP 4-Nitrophenoxide (Leaving Group) DISPLACEMENT->LEAVING_GROUP

Caption: General workflow for nucleoside phosphorylation.

Experimental Protocol: Synthesis of a 5'-O-Phosphoramidate Nucleoside

This protocol details a general method for the synthesis of a nucleoside phosphoramidate, a key intermediate for ProTide and modified oligonucleotide development.

Materials and Reagents
ReagentGradeSupplierNotes
3'-O-Protected Nucleoside (e.g., 3'-O-Acetylthymidine)AnhydrousCommercialMust be thoroughly dried before use.
Ethyl 4-nitrophenyl phosphoramidateSynthesis GradeCommercial/CustomStore under inert gas, protected from moisture.
tert-Butylmagnesium chloride (t-BuMgCl)1.0 M in THFCommercialHighly reactive; handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercialUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)N/ALab PreparedFor quenching the reaction.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)N/ALab PreparedFor washing.
BrineN/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Methodology

G START 1. Prepare Reactants (Dry Nucleoside, Anhydrous Solvent) SETUP 2. Reaction Setup (Inert Atmosphere, 0 °C) START->SETUP ACTIVATE 3. Add t-BuMgCl (Activate 5'-OH Group) SETUP->ACTIVATE ADD_REAGENT 4. Add Phosphoramidating Reagent (Initiate Coupling) ACTIVATE->ADD_REAGENT REACT 5. Monitor Reaction (TLC / LC-MS) ADD_REAGENT->REACT QUENCH 6. Quench Reaction (Saturated NH₄Cl) REACT->QUENCH EXTRACT 7. Work-up (Extraction, Washing, Drying) QUENCH->EXTRACT PURIFY 8. Purify Product (Silica Gel Chromatography) EXTRACT->PURIFY END 9. Characterize Product (NMR, MS) PURIFY->END

Sources

Application

Ethyl 4-Nitrophenyl Phosphoramidate (ENPP) as a Mechanistic Probe for Serine Hydrolases

Introduction and Mechanistic Rationale In the fields of enzymology and neurotoxicology, the precise mapping of enzyme active sites requires chemical probes that offer both structural specificity and real-time kinetic fee...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the fields of enzymology and neurotoxicology, the precise mapping of enzyme active sites requires chemical probes that offer both structural specificity and real-time kinetic feedback. O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) (CAS: 119401-65-9) has emerged as a highly specialized organophosphorus (OP) probe. Unlike classical irreversible OP nerve agents (e.g., soman) or pesticides (e.g., paraoxon), ENPP features a unique phosphoramidate core paired with a chromophoric leaving group. This structural combination makes it an invaluable tool for differentiating the catalytic mechanisms of Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).

The Causality of Chemical Design

The utility of ENPP as a probe is rooted in two critical structural features:

  • The p-Nitrophenyl Leaving Group: Upon nucleophilic attack by the active-site serine of a hydrolase, the P–O(aryl) bond is cleaved, releasing p-nitrophenol. Because the assay is buffered at pH 8.0—well above the pKa of p-nitrophenol (~7.15)—the molecule instantly ionizes into the p-nitrophenolate anion. This anion exhibits a strong molar absorptivity ( ϵ≈18,000 M−1cm−1 ) at 400 nm, allowing researchers to continuously track the phosphorylation rate ( k2​ ) in real-time without secondary coupling enzymes.

  • The Phosphoramidate Core and "Aging": Classical OPs permanently inactivate enzymes through a secondary dealkylation step known as "aging," which leaves a negatively charged, irreversible phosphoryl-enzyme complex. The phosphoramidate bond in ENPP resists this aging process. Consequently, ENPP acts as a short-acting, reversible inhibitor of AChE and fails to trigger Organophosphate-Induced Delayed Polyneuropathy (OPIDP) via NTE. This transient occupancy makes ENPP a candidate prophylactic agent against irreversible nerve gas exposure.

Mechanistic Pathway of AChE Inhibition and Reactivation

To understand ENPP's role as a prophylactic and mechanistic probe, one must visualize its interaction with the AChE active site. The probe temporarily phosphorylates the catalytic serine, blocking access to lethal nerve agents. Because the resulting adduct is unstable, the enzyme spontaneously hydrolyzes the phosphoramidate bond, restoring native AChE activity.

Mechanism AChE AChE (Active) Complex AChE-ENPP Michaelis Complex AChE->Complex k1 ENPP ENPP (Inhibitor/Probe) ENPP->Complex k1 PhosphoAChE Phosphorylated AChE (Temporarily Inactive) Complex->PhosphoAChE k2 (Phosphorylation) PNP p-Nitrophenolate (Absorbance @ 400nm) Complex->PNP Leaving Group Release Reactivated Reactivated AChE (Spontaneous/Oxime) PhosphoAChE->Reactivated k3 (Hydrolysis) Reactivated->AChE Recovery

Mechanism of AChE inhibition by ENPP, highlighting real-time signal generation and rapid reactivation.

Comparative Kinetic Data

When evaluating ENPP against classical OPs, its unique kinetic profile becomes apparent. The table below summarizes the differential behavior of ENPP versus Paraoxon, illustrating why ENPP is safe for prophylactic screening while Paraoxon is highly toxic.

ParameterENPP (O-ethyl O-4-nitrophenyl phosphoramidate)Paraoxon (Diethyl p-nitrophenyl phosphate)
Target Enzyme AChE & NTE (Mechanistic Probe)AChE (Irreversible Inhibitor)
AChE Inhibition Type Reversible (Short-acting)Irreversible (Ages rapidly)
AChE Reactivation ( t1/2​ ) Rapid (Minutes to Hours)Negligible without oxime intervention
NTE Inhibition (In Vivo) 4–10% (Minimal depression)>70% (High depression)
OPIDP Potential NegligibleHigh
Spectroscopic Signal p-Nitrophenolate (400 nm)p-Nitrophenolate (400 nm)

Data synthesized from and.

Experimental Workflows and Self-Validating Protocols

To ensure data integrity, the following protocols utilize built-in self-validation mechanisms. By running parallel assays for AChE and NTE, researchers can isolate the specific structural effects of the phosphoramidate core.

Protocol 1: Real-Time Spectrophotometric Assay of AChE Phosphorylation

This protocol isolates the phosphorylation rate ( k2​ ) by tracking the leaving group, then measures the reactivation rate ( k3​ ) using Ellman's reagent.

Reagents & Preparation:

  • Buffer: 0.1 M Potassium Phosphate, pH 8.0 (Crucial for ensuring >90% of the released p-nitrophenol is in the chromophoric phenolate state).

  • Enzyme: Human or Bovine Erythrocyte AChE (diluted to yield ΔA405​≈0.05 min−1 in baseline activity).

  • Probe: ENPP stock dissolved in anhydrous DMSO (keep final DMSO concentration <1% to prevent enzyme denaturation).

Step-by-Step Methodology:

  • Baseline Validation: Add 980 µL of Buffer and 10 µL of ENPP to a cuvette. Monitor at 400 nm for 3 minutes. Causality: This establishes the spontaneous chemical hydrolysis rate of the probe, which must be subtracted from the enzymatic rate to prevent false-positive kinetics.

  • Phosphorylation Tracking: Add 10 µL of AChE to the cuvette. Record the linear increase in absorbance at 400 nm. Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope.

  • Enzyme Isolation: To measure reactivation, rapidly remove unbound ENPP by passing the reaction mixture through a Zeba™ Spin Desalting Column pre-equilibrated with pH 8.0 buffer.

  • Reactivation Monitoring: Incubate the desalted enzyme at 37°C. At defined time intervals (e.g., every 10 mins), withdraw an aliquot and assay for residual AChE activity using Ellman's Reagent (0.28 mM DTNB and 0.5 mM Acetylthiocholine iodide). Measure absorbance at 405 nm.

Protocol 2: NTE Binding and OPIDP Potential Screening

Adult hens are the gold-standard in vivo and in vitro model for OPIDP because their NTE sensitivity and aging mechanics perfectly mirror human neurotoxicity.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize adult hen brain in 50 mM Tris-HCl buffer (pH 8.0) containing 0.2 mM EDTA. Centrifuge at 10,000 × g to isolate the membrane-bound NTE fraction.

  • Differential Inhibition: Pre-incubate the homogenate with Paraoxon (40 µM) for 20 minutes to inhibit all non-NTE esterases (Paraoxon does not inhibit NTE at this concentration).

  • Probe Incubation: Add ENPP (Concentration gradient: 0.1 µM to 100 µM) and incubate for 30 minutes at 37°C. Self-Validation: Run a parallel positive control using Mipafox, a known irreversible NTE inhibitor.

  • Residual Activity Assay: Add Phenyl Valerate (PV) substrate. After 15 minutes, stop the reaction with SDS/4-aminoantipyrine and add potassium ferricyanide to develop a red chromophore. Read absorbance at 510 nm.

  • Analysis: ENPP will show minimal depression (typically <10%) of the 510 nm signal compared to the Mipafox control, confirming its inability to stably age on the NTE active site.

Workflow Prep Tissue/Enzyme Preparation (AChE or Hen Brain NTE) Incubate Incubation with ENPP (Concentration Gradient) Prep->Incubate Split Assay Bifurcation Incubate->Split AChE_Assay AChE Kinetics (Ellman's Reagent, 405 nm) Split->AChE_Assay Target: AChE NTE_Assay NTE Residual Activity (Phenyl Valerate, 510 nm) Split->NTE_Assay Target: NTE Data Data Analysis (IC50, k_i, Reactivation Rate) AChE_Assay->Data NTE_Assay->Data

Experimental workflow for dual-enzyme screening of ENPP against AChE and NTE.

References

  • Johnson, M. K., & Read, D. J. (1993). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Chemico-Biological Interactions, 87(1-3), 439-442.[Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-Induced Delayed Polyneuropathy. Toxicological Reviews, 24(1), 37-49.[Link]

  • BRENDA Enzyme Database. Information on EC 3.1.8.1 - aryldialkylphosphatase (Interactions with organophosphorus compounds).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-Nitrophenyl Phosphoramidate Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of structurally complex organophosphorus compounds, such as ethyl 4-nitrophenyl phosphoramidate, presents unique chemoselective challenges. Widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of structurally complex organophosphorus compounds, such as ethyl 4-nitrophenyl phosphoramidate, presents unique chemoselective challenges. Widely utilized as model compounds for cholinesterase inhibition and as critical precursors in nucleotide prodrug (ProTide) development, achieving high yields requires meticulous control over reaction kinetics and intermediate stability.

This guide provides a causality-driven approach to diagnosing yield bottlenecks, a self-validating experimental protocol, and targeted FAQs to resolve specific synthetic failures.

Diagnostic Workflow

Before adjusting your protocol, it is critical to identify the exact stage where product loss occurs. Use the following diagnostic workflow to analyze your crude reaction mixtures.

DiagnosticWorkflow Start Low Yield Detected in Synthesis NMR Analyze Crude via 31P NMR Start->NMR Hydro Peak at ~0 ppm? (Hydrolysis Issue) NMR->Hydro Subst Free 4-Nitrophenol? (Over-substitution) NMR->Subst Purif Clean Crude but Low Final Yield? NMR->Purif Sol1 Ensure Anhydrous Conditions Hydro->Sol1 Yes Sol2 Control Temp (-78°C) & Stoichiometry Subst->Sol2 Yes Sol3 Use TEA-Deactivated Silica Gel Purif->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in phosphoramidate synthesis.

Mechanistic Causality & Reaction Pathway

The synthesis proceeds via a two-step nucleophilic substitution at the pentavalent phosphorus P(V) center. The primary cause of low yield is the competitive leaving group ability of the 4-nitrophenoxy moiety. While chloride is the superior leaving group in the first step, the 4-nitrophenoxide anion (pKa ~7.15) becomes highly labile during the amination step if thermal energy exceeds the activation barrier for secondary substitution. Furthermore, monochloro phosphoramidate intermediates are highly reactive and prone to rapid decomposition upon concentration, necessitating an in-situ one-pot approach[1].

ReactionPathway A Ethyl Dichlorophosphate C Phosphorochloridate Intermediate A->C Step 1 -78°C B 4-Nitrophenol + Et3N B->C E Ethyl 4-nitrophenyl phosphoramidate C->E Step 2 -78°C to 0°C D Amine (R-NH2) + Et3N D->E

Two-step synthesis pathway of Ethyl 4-nitrophenyl phosphoramidate.

Quantitative Optimization Data

The following table summarizes the impact of various reaction conditions on the final isolated yield. Notice the drastic improvement when temperature is strictly controlled and the purification phase is buffered.

SolventBaseTemp Profile (Step 1 / Step 2)Purification AdditiveIsolated Yield (%)Primary Failure Mode
DCMEt₃NRT / RTNone22%Over-substitution (Diamidate formation)
THFEt₃N0 °C / RTNone45%Partial intermediate hydrolysis
DCMEt₃N-78 °C / 0 °CNone78%Mild degradation on silica gel
DCM Et₃N -78 °C / 0 °C 1% TEA in Eluent 89% N/A (Optimized)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Formation of the Phosphorochloridate Intermediate
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add anhydrous dichloromethane (DCM, 20 mL) and ethyl dichlorophosphate (10.0 mmol, 1.0 eq).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Addition: Slowly add a solution of rigorously dried 4-nitrophenol (10.0 mmol, 1.0 eq) in DCM (10 mL).

  • Activation: Dropwise, add triethylamine (Et₃N, 11.0 mmol, 1.1 eq) over 15 minutes. Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C for 30 minutes.

Validation Checkpoint 1: Extract a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ³¹P NMR. The disappearance of the starting material peak (~5 ppm) and the appearance of a new peak at ~ -2 to -5 ppm validates the formation of the ethyl 4-nitrophenyl phosphorochloridate intermediate. Do not concentrate the intermediate.

Step 2: Amination to the Phosphoramidate
  • Recooling: Cool the reaction mixture back to -78 °C[2].

  • Nucleophilic Attack: Slowly add the desired amine (10.0 mmol, 1.0 eq) followed by Et₃N (12.0 mmol, 1.2 eq).

  • Maturation: Stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow the mixture to reach 0 °C.

Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 1:1) using UV (254 nm). The product should appear as a new UV-active spot distinct from 4-nitrophenol. A ³¹P NMR of the crude should show a quantitative shift to ~ 0 to +5 ppm, indicating successful P-N bond formation[3].

Step 3: Buffered Purification
  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Pack a silica gel column using a solvent system containing 1% Triethylamine (TEA) (e.g., Hexanes/EtOAc + 1% TEA). This neutralizes the acidic silanol sites that otherwise cleave the P-N or P-O bonds during elution.

Troubleshooting FAQs

Q1: My final yield is consistently below 30%, and I am isolating a large amount of symmetrical ethyl phosphorodiamidate. What is happening? A1: You are experiencing over-substitution. The 4-nitrophenoxy group is an excellent leaving group. During the amination step, if the temperature is too high (e.g., room temperature) or if excess amine is used, the amine will undergo a competitive nucleophilic attack at the phosphorus center, displacing the 4-nitrophenoxide instead of just the chloride. Solution: Strictly control the stoichiometry of the amine to exactly 1.0 equivalent. Maintain the reaction temperature at -78 °C during the amine addition to kinetically favor chloride displacement over phenoxide displacement[2].

Q2: The crude ³¹P NMR looks clean, but I lose nearly half my mass during silica gel column chromatography. How do I fix this? A2: Phosphoramidates, especially those bearing electron-withdrawing groups like 4-nitrophenyl, are highly sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure leads to hydrolysis of the P-N or P-O bonds. Solution: Pre-treat your silica gel by running 1-3% Triethylamine (TEA) in your initial column eluent. This simple deactivation step neutralizes the acidic sites and allows the phosphoramidate to elute intact without degradation.

Q3: I am observing a massive peak around 0 ppm in the ³¹P NMR of my crude mixture, and no product. What went wrong? A3: A peak at ~0 ppm in ³¹P NMR is the classic signature of an H-phosphonate or phosphoric acid diester, indicating severe hydrolysis[3]. Phosphorochloridate intermediates are extremely hygroscopic. Even trace moisture in your solvent, or atmospheric humidity introduced during reagent transfer, will rapidly hydrolyze the P-Cl bond[4]. Solution: Ensure all solvents are strictly anhydrous (stored over activated 3Å molecular sieves). Flush the reaction vessel with Argon, and ensure the 4-nitrophenol is dried under high vacuum prior to use.

References

  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates Journal of Organic Chemistry (ACS Publications)[Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates Molecules (PMC)[Link]

Sources

Optimization

Technical Support Center: Ethyl 4-nitrophenyl phosphoramidate

A Guide for Researchers, Scientists, and Drug Development Professionals FAQ 1: Low or No Product Yield Question: I've set up my phosphorylation reaction with Ethyl 4-nitrophenyl phosphoramidate, but I'm observing very lo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

FAQ 1: Low or No Product Yield

Question: I've set up my phosphorylation reaction with Ethyl 4-nitrophenyl phosphoramidate, but I'm observing very low yield of my desired product. What are the likely causes?

Answer: Low product yield is a common issue often rooted in the stability and handling of the phosphoramidate reagent itself. The primary culprits are premature degradation by moisture and improper storage.

Core Principles: Phosphoramidites, particularly those with good leaving groups like 4-nitrophenol, are highly susceptible to hydrolysis.[][2] Even trace amounts of water in your reaction solvent or on your glassware can lead to the rapid decomposition of your reagent into inactive byproducts. The phosphorus (V) center is electrophilic and readily attacked by nucleophiles, with water being a prevalent, though weak, nucleophile in many lab environments.

Troubleshooting Guide: Reagent Integrity

  • Verify Reagent Purity: Before starting, assess the purity of your Ethyl 4-nitrophenyl phosphoramidate, especially if the container has been opened previously. A ³¹P NMR spectrum is the most definitive method. The starting material should show a characteristic peak for the phosphoramidate. The presence of significant peaks in other regions may indicate hydrolysis to the corresponding H-phosphonate or oxidation.

  • Ensure Anhydrous Conditions: This is the most critical factor.[2]

    • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Acetonitrile is a common choice and should have a water content below 30 ppm.[2]

    • Glassware: Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (e.g., dry nitrogen or argon).

    • Atmosphere: Conduct your reaction under a positive pressure of an inert gas.

  • Proper Storage: Store Ethyl 4-nitrophenyl phosphoramidate under an inert atmosphere, tightly sealed, and at the recommended low temperature (typically -20°C) to minimize degradation.[3]

FAQ 2: Identification of Unexpected Side Products

Question: My reaction mixture analysis (LC-MS/NMR) shows multiple unexpected peaks. What are the most probable side reactions?

Answer: The molecular structure of Ethyl 4-nitrophenyl phosphoramidate predisposes it to several predictable side reactions, primarily hydrolysis of the P-N bond or the P-OAr bond.

Core Principles: The two most labile points in the molecule are the phosphoramidate (P-N) bond and the bond to the 4-nitrophenyl (P-OAr) leaving group. Both can be cleaved by nucleophilic attack.

  • P-N Bond Hydrolysis: Under acidic conditions, the P-N bond is particularly susceptible to cleavage.[4][5] This reaction will generate Ethyl 4-nitrophenyl phosphate.

  • P-OAr Bond Hydrolysis: Under basic conditions, the phenoxide is an excellent leaving group, and its departure is facilitated.[6][7] This hydrolysis pathway produces Ethyl phosphoramidate and the bright yellow 4-nitrophenolate anion, which can be monitored spectrophotometrically.[6][8]

Common Side Products & Their Identification

Compound NameMolecular Weight ( g/mol )Identification Notes
Ethyl 4-nitrophenyl phosphoramidate (Starting Material) 246.16The parent compound.
Ethyl phosphoramidate 125.07Result of P-OAr bond cleavage.
4-Nitrophenol 139.11Co-product of P-OAr cleavage. Gives a yellow color in basic solutions.[6][8]
Ethyl 4-nitrophenyl phosphate 247.14Result of P-N bond cleavage. Very close in mass to starting material.

Troubleshooting Workflow: Minimizing Side Reactions

G start Complex Mixture Observed ph_check What is the reaction pH? start->ph_check acidic Acidic (pH < 7) ph_check->acidic basic Basic (pH > 7) ph_check->basic acid_cause Likely Cause: P-N Bond Hydrolysis acidic->acid_cause basic_cause Likely Cause: P-OAr Bond Hydrolysis basic->basic_cause acid_solution Solution: - Run reaction at neutral or slightly basic pH. - Use non-nucleophilic buffers. acid_cause->acid_solution basic_solution Solution: - Control base stoichiometry carefully. - Lower reaction temperature. - Monitor reaction to avoid extended times. basic_cause->basic_solution

FAQ 3: Reaction Stalls or is Incomplete

Question: My reaction starts, but it seems to stall before all the starting material is consumed. Why is this happening?

Answer: A stalling reaction, especially when using a sensitive reagent, can often be traced to issues with the activator or competitive, non-productive reactions that consume your reagent.

Core Principles: Phosphoramidate chemistry often requires an activator to protonate the nitrogen, making the phosphorus atom more electrophilic and facilitating the attack by the nucleophile (e.g., an alcohol).[][9] If the activator is old, degraded, or used in a suboptimal concentration, the reaction rate will be significantly reduced.[9]

Troubleshooting Guide: Reaction Conditions

  • Activator Quality: Activators like tetrazole or its derivatives are crucial. Ensure your activator is fresh and has been stored under anhydrous conditions. An improperly prepared or old activator solution is a common cause of low coupling efficiency.[9]

  • Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of the nucleophile is often used, but ensure the phosphoramidate and activator are in the correct ratio as recommended by established protocols for your specific transformation.

  • Temperature Control: While heating can increase reaction rates, it can also accelerate the degradation of the phosphoramidate. If your reaction is running at an elevated temperature, consider if a lower temperature for a longer duration might preserve the reagent and lead to a higher overall yield.

Experimental Protocol: Monitoring a Phosphorylation Reaction by TLC

This protocol allows you to track the consumption of the starting material and the formation of products, helping to diagnose a stalled reaction.

  • Prepare the TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Carefully spot your reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight). Also spot your purified starting materials as references.

  • Eluent System: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted to achieve good separation.

  • Visualization:

    • Visualize the plate under UV light (254 nm). The 4-nitrophenyl group is an excellent chromophore.

    • Stain the plate with a suitable agent. A potassium permanganate stain can be effective for visualizing the different components.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. If the starting material spot remains intense after a prolonged period, the reaction has likely stalled. The appearance of a bright yellow spot (4-nitrophenol) on the baseline in basic conditions is a clear indicator of P-OAr hydrolysis.[7]

References

  • McGuigan, C., et al. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH. [Link]

  • Richman, J. E., et al. (2004). Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation.
  • Komiyama, M. (2018). Hydrolysis of Phosphate Esters Catalyzed by Inorganic Iron Oxide Nanoparticles Acting as Biocatalysts. PubMed. [Link]

  • Reddy, B. V. S., et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. [Link]

  • Richert, C., et al. (2017). Potentially Prebiotic Synthesis of Aminoacyl-RNA via a Bridging Phosphoramidate-Ester Intermediate. ResearchGate. [Link]

  • Chanley, J. D., & Feageson, E. (1958). A Study of the Hydrolysis of Phosphoramides. II. Solvolysis of Phosphoramidic Acid and Comparison with Phosphate Esters. Journal of the American Chemical Society. [Link]

  • Gartland, G. L., & McIver, R. T. (1989). The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. [Link]

  • Reddit User Discussion. (2024). Low yield in Phosphoamidite synthesis. Reddit r/Chempros. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Thomas, A. A., et al. (2022). Ring-Opening Reactions of Phosphoramidate Heterocycles. PMC - NIH. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Johnson, M. K., & Lotti, M. (1988). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. PubMed. [Link]

  • Krotz, A. H., & Ravikumar, V. T. (2006). Process of purifying phosphoramidites.
  • Hansen, R. A., et al. (2023). Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. ResearchGate. [Link]

  • Trentham, D. R., & Gutfreund, H. (1968). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. PMC. [Link]

  • Njoo, E., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Trentham, D. R., & Gutfreund, H. (1968). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. PubMed. [Link]

  • Breslow, R., & Katz, I. (1968). Relative reactivities of p-nitrophenyl phosphate and phosphorothioate toward alkaline phosphatase and in aqueous hydrolysis. Journal of the American Chemical Society. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Simanenko, Y. S., et al. (2004). O-nucleophilicity of hydroxamate ions in reactions with ethyl 4-nitrophenyl ethylphosphonate, diethyl 4-nitrophenyl phosphate, and 4-nitrophenyl 4-toluenesulfonate. ResearchGate. [Link]

Sources

Troubleshooting

"troubleshooting kinase assays using Ethyl 4-nitrophenyl phosphoramidate"

Technical Support Center: A Guide to Kinase and Phosphatase Assays A Note from the Senior Application Scientist: Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting for kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Kinase and Phosphatase Assays

A Note from the Senior Application Scientist:

Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting for kinase assays. However, it's important to clarify a common point of confusion regarding the substrate mentioned in your query, "Ethyl 4-nitrophenyl phosphoramidate." This molecule is not a typical substrate for kinase assays. Kinases are enzymes that add a phosphate group to a substrate, typically a protein or peptide, using ATP as a phosphate donor.

The structure of Ethyl 4-nitrophenyl phosphoramidate resembles that of p-Nitrophenyl phosphate (pNPP) , a chromogenic substrate commonly used in phosphatase assays. Phosphatases are enzymes that remove phosphate groups. It is likely that your query about troubleshooting a "kinase assay" using this type of substrate is referring to a phosphatase assay.

To provide you with the most accurate and helpful guidance, this document is structured in two main parts:

  • Part 1: Troubleshooting Kinase Assays. This section will focus on a common, modern kinase assay format, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

  • Part 2: Troubleshooting Phosphatase Assays using p-Nitrophenyl Phosphate (pNPP). This section will address the specific challenges you might encounter when using a chromogenic substrate like pNPP, which we believe is the intended focus of your query.

We are confident that this comprehensive guide will provide you with the necessary insights to resolve your experimental challenges.

Part 1: Troubleshooting Guide for Kinase Assays (ADP-Glo™ Assay Example)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Common Troubleshooting Scenarios

Question 1: Why is my luminescent signal very low or indistinguishable from the background?

Answer:

Low signal in an ADP-Glo™ assay can stem from several factors, primarily related to insufficient kinase activity or issues with the detection reagents.

  • Inactive Kinase:

    • Cause: The kinase may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.

    • Solution: Always use a freshly thawed aliquot of the kinase. It's advisable to aliquot the kinase upon receipt and store it at -80°C. To verify its activity, run a positive control with a known potent activator or a high concentration of the substrate.

  • Suboptimal Buffer Conditions:

    • Cause: The pH, ionic strength, or presence of certain ions in the reaction buffer can significantly impact kinase activity.

    • Solution: Consult the manufacturer's datasheet for the optimal buffer conditions for your specific kinase. If this information is unavailable, a good starting point is a buffer containing 20-50 mM HEPES or Tris-HCl at pH 7.4, 5-10 mM MgCl₂, and 0.1-1 mg/mL BSA.

  • Insufficient Substrate or ATP Concentration:

    • Cause: The kinase reaction rate is dependent on the concentration of both the substrate (peptide or protein) and ATP. If either is limiting, the reaction will not proceed efficiently.

    • Solution: Determine the Michaelis constant (Km) for both the substrate and ATP for your kinase. A common starting point is to use concentrations at or above the Km value. For many kinases, ATP concentrations of 10-100 µM are suitable.

  • Problems with Detection Reagents:

    • Cause: The ADP-Glo™ Reagent and Kinase Detection Reagent are sensitive to light and temperature. Improper handling can lead to their degradation.

    • Solution: Ensure that the reagents are equilibrated to room temperature before use, as recommended by the manufacturer. Protect them from light as much as possible.

Question 2: Why is the background signal in my "no kinase" control wells abnormally high?

Answer:

A high background signal can mask the true signal from your kinase reaction and reduce the assay window. The primary cause is usually contamination with ATP or ADP.

  • ATP Contamination in Substrate or Kinase Preparation:

    • Cause: Some commercially available peptide substrates or recombinant kinase preparations can have residual ATP from their purification process.

    • Solution: If you suspect ATP contamination in your substrate, consider purifying it by dialysis or gel filtration. For the kinase, you can run a control with the kinase preparation in the absence of added ATP to check for contaminating ATP.

  • Spontaneous ATP Degradation:

    • Cause: At high concentrations or in the presence of certain metal ions, ATP can hydrolyze to ADP spontaneously.

    • Solution: Prepare fresh ATP solutions for each experiment. Avoid repeated freeze-thaw cycles of the ATP stock.

  • Insufficient Depletion of ATP by ADP-Glo™ Reagent:

    • Cause: If the initial ATP concentration is too high, the ADP-Glo™ Reagent may not be able to deplete it completely, leading to a high background.

    • Solution: Use an ATP concentration that is appropriate for your kinase and the assay format. If you need to use a high ATP concentration, you may need to increase the incubation time with the ADP-Glo™ Reagent.

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: A standard workflow for a pNPP-based phosphatase assay.

Troubleshooting Logic Diagram

G Start Problem: Inaccurate Results in pNPP Assay High_Background High_Background Start->High_Background High Background? Low_Signal Low_Signal Start->Low_Signal Low Signal? Check_pNPP Is pNPP solution yellow before use? High_Background->Check_pNPP Yes Check_Enzyme Is enzyme active? Low_Signal->Check_Enzyme Yes Fresh_pNPP Prepare pNPP fresh; store in dark. Check_pNPP->Fresh_pNPP Yes Check_Buffer_pH Is buffer pH optimal for the enzyme? Check_pNPP->Check_Buffer_pH No Adjust_pH Adjust buffer pH. Check_Buffer_pH->Adjust_pH No Check_Inhibitors Are phosphate inhibitors present? Check_Buffer_pH->Check_Inhibitors Yes Check_Enzyme->Check_Buffer_pH Yes New_Enzyme Use fresh enzyme aliquot; run positive control. Check_Enzyme->New_Enzyme No New_Buffer Use phosphate-free buffers. Check_Inhibitors->New_Buffer Yes

Caption: A decision tree for troubleshooting common pNPP assay issues.

References

  • Assay Guidance Manual: Kinase Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Best practices for kinase assays. BMG LABTECH. [Link]

Optimization

Technical Support Center: Hydrolysis of Ethyl 4-nitrophenyl phosphoramidate (ENPPA)

Welcome to the Technical Support Center for the experimental handling and kinetic analysis of Ethyl 4-nitrophenyl phosphoramidate (ENPPA) . ENPPA is a critical model substrate widely utilized as a structural surrogate fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the experimental handling and kinetic analysis of Ethyl 4-nitrophenyl phosphoramidate (ENPPA) . ENPPA is a critical model substrate widely utilized as a structural surrogate for A-series (Novichok) nerve agents[1] and organophosphorus pesticides[2].

Because phosphoramidates possess both P-O and P-N bonds, their hydrolysis is highly sensitive to micro-environmental conditions. This guide is designed for researchers and drug development professionals to troubleshoot reaction inconsistencies, understand the causality behind cleavage pathways, and ensure robust, self-validating experimental designs.

Mechanistic Causality: The P-O vs. P-N Cleavage Bifurcation

The most common point of failure in ENPPA experiments is a misunderstanding of its pH-dependent degradation pathways. The molecule faces a mechanistic bifurcation during hydrolysis[3]:

  • P-O Bond Cleavage (Neutral to Basic pH): Under basic conditions or in the presence of phosphotriesterase enzymes, water or hydroxide acts as a nucleophile attacking the phosphorus center. The 4-nitrophenolate anion is expelled because resonance stabilization makes it an excellent leaving group. This pathway is easily tracked via the distinct yellow color of the phenolate ion.

  • P-N Bond Cleavage (Acidic pH): Under acidic conditions, the phosphoramidate nitrogen becomes protonated. This protonation transforms the amine into a superior leaving group, shifting the thermodynamic preference entirely toward P-N bond scission[4].

Mechanism ENPPA Ethyl 4-nitrophenyl phosphoramidate (ENPPA) Acidic Acidic Micro-environment (pH < 5.0) ENPPA->Acidic Basic Basic/Enzymatic Conditions (pH > 7.5) ENPPA->Basic PN_Cleavage P-N Bond Cleavage (Nitrogen Protonation) Acidic->PN_Cleavage PO_Cleavage P-O Bond Cleavage (Nucleophilic Attack at P) Basic->PO_Cleavage Amine Product: Amine + Ethyl 4-nitrophenyl phosphate PN_Cleavage->Amine Phenol Product: 4-Nitrophenolate (Yellow) + Ethyl phosphoramidate PO_Cleavage->Phenol

Mechanistic divergence of ENPPA hydrolysis based on pH-dependent cleavage pathways.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the divergent analytical profiles of ENPPA hydrolysis based on the dominant cleavage pathway.

ParameterP-O Bond CleavageP-N Bond Cleavage
Dominant pH Range pH > 7.5 (Basic/Enzymatic)pH < 5.0 (Acidic)
Primary Leaving Group 4-NitrophenolateAmine
Visual/Spectral Marker Yellow color ( λmax​ = 400 nm)Colorless
Mechanistic Trigger Nucleophilic attack at PhosphorusProtonation of Nitrogen
Primary Analytical Tool UV-Vis SpectrophotometryLC-MS/MS or 31 P NMR
Interfering Factors pH dropping below 7.15 (pKa of leaving group)Buffer nucleophilicity (e.g., Tris)

Self-Validating Experimental Protocol

To ensure trustworthy data, every kinetic assay must be a self-validating system. The following protocol measures P-O cleavage via spectrophotometry while internally controlling for spontaneous autohydrolysis and pH-dependent signal loss.

Protocol: Spectrophotometric Kinetic Assay for P-O Cleavage

Objective: Quantify the enzymatic or base-catalyzed hydrolysis of ENPPA by monitoring 4-nitrophenolate release.

  • Step 1: Substrate Preparation (The Causality of Aprotic Solvents)

    • Action: Dissolve ENPPA in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Store at -20°C in a desiccator.

    • Why: Phosphoramidates are highly susceptible to ambient moisture. Trace water in protic solvents will initiate premature P-O hydrolysis, artificially inflating your baseline absorbance.

  • Step 2: Buffer Optimization

    • Action: Prepare a 100 mM HEPES buffer, adjusted strictly to pH 8.0 using NaOH.

    • Why: The pKa of 4-nitrophenol is ~7.15. At pH 8.0, >85% of the leaving group exists as the yellow phenolate anion. Using a high buffer capacity (100 mM) prevents the release of acidic phosphate byproducts from lowering the micro-environmental pH during the reaction.

  • Step 3: Internal Validation (Baseline & Max Signal)

    • Action (Negative Control): Mix 990 µL Buffer + 10 µL ENPPA stock. Monitor at 400 nm for 10 minutes. This establishes the spontaneous autohydrolysis rate.

    • Action (Positive Control): Mix 900 µL Buffer + 100 µL 1M NaOH + 10 µL ENPPA stock. The extreme base will instantly force 100% P-O cleavage. This gives you the maximum theoretical absorbance ( Amax​ ) for your substrate concentration.

  • Step 4: Reaction Initiation & Quenching

    • Action: Add your catalyst/enzyme to the buffer, followed by the ENPPA stock.

    • Action: If performing endpoint assays instead of continuous monitoring, quench the reaction by adding an equal volume of 0.1 M NaOH.

    • Why: NaOH serves a dual purpose: it immediately denatures any hydrolytic enzymes (stopping the reaction) and forces all released 4-nitrophenol into the highly absorptive phenolate state, ensuring accurate Beer-Lambert quantification.

Workflow Prep Prepare ENPPA Stock (Dry DMSO, -20°C) Reaction Initiate Hydrolysis (Buffer + Catalyst) Prep->Reaction Split Analysis Route Reaction->Split Quench1 Quench with NaOH (Maximize Phenolate) Split->Quench1 Quench2 Quench with Cold Acetonitrile (Preserve P-N Bonds) Split->Quench2 Spec Spectrophotometry (400 nm) LCMS LC-MS/MS (Product ID) Quench1->Spec Quench2->LCMS

Dual-pathway experimental workflow for kinetic and structural analysis of ENPPA.

Troubleshooting & FAQs

Q: My absorbance signal at 400 nm plateaus prematurely, but LC-MS shows the substrate is fully consumed. What is happening? A: You are likely experiencing a micro-environmental pH drop. As ENPPA hydrolyzes, it generates acidic phosphate derivatives. If your buffer capacity is too low, the local pH will drop below 7.15. When this happens, the yellow 4-nitrophenolate anion protonates into colorless 4-nitrophenol. The substrate is still being cleaved, but your spectrophotometer can no longer "see" it. Solution: Increase your buffer concentration to 100-200 mM or quench aliquots with NaOH before reading.

Q: I am trying to identify the intact amidate product using LC-MS, but I only see masses corresponding to ethyl 4-nitrophenyl phosphate. Why? A: Your LC-MS mobile phase is likely too acidic. Standard LC-MS workflows often use 0.1% Formic Acid to improve ionization. However, as established in phosphoramidate sequencing studies, acidic conditions rapidly protonate the phosphoramidate nitrogen, triggering P-N bond cleavage[4]. Water then attacks the phosphorus, replacing the amine with a hydroxyl group. Solution: Switch to a neutral or slightly basic mobile phase, such as 10 mM Ammonium Acetate (pH 7.5), to preserve the P-N bond during chromatography.

Q: Can ENPPA reliably be used to screen detoxifying enzymes for Novichok agents? A: Yes. Because the extreme acute toxicity of A-series (Novichok) agents precludes direct experimental manipulation, researchers rely on structurally equivalent simulants[1]. ENPPA replaces the restricted leaving groups of A-series agents with 4-nitrophenol[5]. This retains the core phosphoramidate geometry necessary for enzyme active-site docking while providing a safe, optically trackable leaving group for high-throughput screening.

Q: How do metal ions (e.g., Mg2+ , Ca2+ ) affect the hydrolysis rate? A: Divalent cations act as Lewis acids. They coordinate with the phosphoryl oxygen, drawing electron density away from the phosphorus atom. This increases the electrophilicity of the phosphorus, making it significantly more susceptible to nucleophilic attack by water or hydroxide, thereby accelerating P-O bond cleavage. Ensure your buffer is free of chelators (like EDTA) if your target enzyme is metallo-dependent.

References

  • Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. RSC Advances. Available at:[Link]

  • Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates. National Institutes of Health (NIH). Available at:[Link]

  • Structures of NEMP (20) and NTMGMP (21) | Download Scientific Diagram. ResearchGate. Available at:[Link]

  • Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design. Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Ethyl 4-nitrophenyl phosphoramidate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of Ethyl 4-nitrophenyl phosphoramidate. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of Ethyl 4-nitrophenyl phosphoramidate. The following question-and-answer format directly addresses common challenges and offers insights grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics

Q1: What are the primary degradation pathways for Ethyl 4-nitrophenyl phosphoramidate?

A1: Ethyl 4-nitrophenyl phosphoramidate primarily degrades through two main pathways: hydrolysis and enzymatic degradation.

  • Hydrolysis: This is a chemical process where the molecule reacts with water, leading to the cleavage of its phosphoester or phosphoramidate bonds. The rate and outcome of hydrolysis are highly dependent on pH and temperature.[1][2][3]

  • Enzymatic Degradation: In biological systems, enzymes such as phosphatases, phosphoramidases, and esterases can catalyze the breakdown of the molecule.[4][5] The specificity and efficiency of this process depend on the particular enzyme and the experimental conditions.

Q2: What are the expected degradation products?

A2: The primary degradation products depend on which bond is cleaved:

  • P-OAr Bond Cleavage (Hydrolysis of the nitrophenyl ester): This is often the most labile bond, yielding 4-nitrophenol and Ethyl phosphoramidate . The release of 4-nitrophenol, a yellow compound, is often used to monitor the degradation rate spectrophotometrically.[6]

  • P-N Bond Cleavage (Hydrolysis of the phosphoramidate): This results in the formation of Ethyl 4-nitrophenyl phosphate and ammonia .

  • P-OEt Bond Cleavage (Hydrolysis of the ethyl ester): This is generally a slower process and would produce 4-nitrophenyl phosphoramidate and ethanol .

The relative abundance of these products will vary based on the reaction conditions.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving Ethyl 4-nitrophenyl phosphoramidate.

Issue 1: Inconsistent or Unexpectedly Fast Degradation Rates

Q3: My compound is degrading much faster than anticipated in my buffer system. What could be the cause?

A3: Several factors can accelerate the degradation of Ethyl 4-nitrophenyl phosphoramidate. Consider the following:

  • pH of the Buffer: The stability of phosphoramidates is highly pH-dependent.[7] Alkaline conditions (pH > 7.5) can significantly accelerate the hydrolysis of the P-OAr bond.[1] Conversely, strongly acidic conditions can also promote hydrolysis, though potentially through a different mechanism.[3]

    • Troubleshooting Step: Carefully measure and verify the pH of your buffer system before and during the experiment. Ensure the buffer has sufficient capacity to maintain a stable pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

    • Troubleshooting Step: Ensure your experiments are conducted at a consistent and controlled temperature. If storing solutions, use appropriate temperatures (e.g., -20°C for long-term storage of solid compound) to minimize degradation.[8]

  • Presence of Metal Ions: Certain metal ions can catalyze the hydrolysis of phosphate esters.[9]

    • Troubleshooting Step: If your buffer contains metal ions, consider if they are essential. If not, using a metal-free buffer or adding a chelating agent like EDTA might be necessary.

  • Enzymatic Contamination: If working with biological samples or buffers that are not sterile, microbial contamination can introduce enzymes that degrade the compound.

    • Troubleshooting Step: Use sterile buffers and aseptic techniques. Consider adding a broad-spectrum antimicrobial agent if appropriate for your experiment.

Q4: I'm observing significant variability in degradation rates between experimental replicates. What should I investigate?

A4: Variability often points to inconsistencies in experimental setup. Here’s a checklist:

  • Pipetting Accuracy: Small variations in the amount of compound or buffer can lead to different final concentrations and, consequently, different observed degradation rates.

  • Temperature Gradients: Ensure all samples are incubated at the same temperature. Even minor differences across an incubation block can affect reaction rates.

  • Mixing: Inadequate mixing can lead to localized concentration differences, affecting the degradation kinetics.

  • Time Points: Precise timing of sample collection is crucial for kinetic studies.

Issue 2: Analytical Challenges in Monitoring Degradation

Q5: I am using HPLC to monitor the degradation, but I am seeing unexpected peaks or poor peak shape. What could be the problem?

A5: Chromatographic issues can arise from several sources:

  • Co-elution of Degradation Products: Your primary compound and its degradation products may have similar retention times under your current HPLC method.

    • Troubleshooting Step: Optimize your HPLC method. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[10]

  • Reaction with Mobile Phase: If your mobile phase is acidic or basic, it could be causing on-column degradation of your analyte.

    • Troubleshooting Step: Try to use a mobile phase with a pH where your compound is more stable.

  • Sample Preparation Artifacts: The process of preparing your sample for analysis (e.g., extraction, dilution) could be causing further degradation.

    • Troubleshooting Step: Minimize the time between sample collection and analysis. Keep samples on ice or at a controlled low temperature.[11]

Q6: My mass spectrometry data for the degradation products is ambiguous. How can I improve it?

A6: Mass spectrometry (MS) is a powerful tool for identifying degradation products.[10] If you are facing challenges:

  • Fragmentation Patterns: The fragmentation pattern of your parent compound and its degradation products might be complex.

    • Troubleshooting Step: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in elemental composition determination. Tandem MS (MS/MS) can be used to generate specific fragmentation patterns for each component, aiding in structural elucidation.

  • Ionization Efficiency: The degradation products may have different ionization efficiencies compared to the parent compound, making quantification difficult.

    • Troubleshooting Step: Develop a calibration curve for each expected degradation product if quantitative analysis is required.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation by UV-Vis Spectrophotometry

This protocol is based on the colorimetric detection of the 4-nitrophenol released upon hydrolysis.[6]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Ethyl 4-nitrophenyl phosphoramidate in a suitable organic solvent (e.g., DMSO, acetonitrile) where it is stable.

  • Reaction Buffer Preparation: Prepare the desired buffer at the target pH and temperature.

  • Initiation of Reaction: Add a small volume of the stock solution to the pre-warmed buffer to initiate the degradation reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid affecting the reaction kinetics.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a temperature-controlled spectrophotometer and monitor the increase in absorbance at 405-413 nm over time.[6] The molar extinction coefficient of 4-nitrophenolate under alkaline conditions is required for quantitative analysis.

  • Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

Table 1: Influence of pH on the Half-life of a Generic Phosphoramidate (Illustrative Data)
pHTemperature (°C)Half-life (t½)
5.537> 24 hours
7.537~ 12 hours
9.037< 2 hours

This table provides a conceptual representation. Actual values will vary based on the specific phosphoramidate and experimental conditions.[7]

Protocol 2: Analysis of Degradation Products by HPLC-MS
  • Sample Collection: At various time points during the degradation experiment, collect aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction by adding an appropriate agent (e.g., a strong acid to lower the pH if the degradation is base-catalyzed) or by flash-freezing the sample.

  • Sample Preparation: Depending on the sample matrix, you may need to perform a sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[11][12]

  • HPLC-MS Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18) coupled to a mass spectrometer.

  • Data Acquisition and Analysis: Acquire data in both full scan mode to identify all ions present and in MS/MS mode to fragment the ions of interest for structural confirmation.[10]

Section 4: Visualizing Degradation Pathways and Workflows

Diagram 1: Primary Degradation Pathways of Ethyl 4-nitrophenyl phosphoramidate

cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation parent Ethyl 4-nitrophenyl phosphoramidate p_oar 4-nitrophenol + Ethyl phosphoramidate parent->p_oar P-OAr cleavage p_n Ethyl 4-nitrophenyl phosphate + Ammonia parent->p_n P-N cleavage enzymatic_products Various Products (depending on enzyme) parent->enzymatic_products Enzyme-catalyzed

Caption: Major degradation routes for Ethyl 4-nitrophenyl phosphoramidate.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

Caption: A logical guide for troubleshooting inconsistent degradation results.

References

  • Current time information in Asia/Manila. (n.d.). Google.
  • Miklós, D., & Keglevich, G. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC.
  • Hansen, R. A., Märcher, A., Pedersen, K. N., & Gothelf, K. V. (2023). a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... ResearchGate.
  • (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • (n.d.). III Analytical Methods.
  • (2003, January 1). Metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate. PubMed.
  • (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. PDF.
  • (n.d.). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. PubMed.
  • (2023, March 29). Enzymatic Biocatalysts Applied for Pharmaceutical Pollutants Degradation.
  • (n.d.). Analytical Method Summaries. Eurofins.
  • (n.d.). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. ElectronicsAndBooks.
  • Chanley, J. D., & Feageson, E. (n.d.). A Study of the Hydrolysis of Phosphoramides. II. Solvolysis of Phosphoramidic Acid and Comparison with Phosphate Esters. Journal of the American Chemical Society.
  • Garrison, A. W., & Boozer, C. E. (n.d.). The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications.
  • (2022, December). Dependence of the rates of spontaneous hydrolysis of 4-nitrophenyl... ResearchGate.
  • (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.
  • Cardozo, M., de Almeida, J. D., Cavalcante, S. F. A., & Bizzo, H. R. (2025, March). Structures of paraoxon-ethyl (PXN) and O-(4-nitrophenyl) O-ethyl methylphosphonate (NEMP). ResearchGate.
  • (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers.
  • (2023, September 29). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI.
  • (2004, May 15). Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. PubMed.
  • (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.
  • (n.d.). pNPP stability and storage conditions. Benchchem.
  • (n.d.). Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. NIST WebBook.
  • (n.d.). Diethyl(4-nitrophenyl)phosphonate. PubChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 4-Nitrophenyl Phosphoramidate vs. Alternative Phosphorylating Agents in ProTide Synthesis

In the development of nucleotide therapeutics, bypassing the first rate-limiting intracellular phosphorylation step is critical. The ProTide (prodrug) approach masks the monophosphate as a phosphoramidate ester, signific...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of nucleotide therapeutics, bypassing the first rate-limiting intracellular phosphorylation step is critical. The ProTide (prodrug) approach masks the monophosphate as a phosphoramidate ester, significantly enhancing membrane permeability and antiviral/anticancer efficacy. However, the phosphorus atom in these molecules is a chiral center. Because the SP​ and RP​ diastereomers often exhibit vastly different pharmacokinetic profiles and enzymatic activation rates, achieving stereocontrol during synthesis is paramount.

This guide evaluates ethyl 4-nitrophenyl phosphoramidate (and related alkyl ester derivatives) against traditional phosphorylating agents, detailing the mechanistic causality that makes it a superior reagent for stereoselective ProTide synthesis.

Mechanistic Rationale: The "Goldilocks" Leaving Group

The efficacy of a phosphorylating agent hinges on the nature of its leaving group. Traditional phosphorochloridates utilize a chloride leaving group, which is highly reactive but chemically unstable. This instability prevents the isolation of single diastereomers, forcing chemists to perform stereorandom phosphorylations that require arduous downstream chromatographic separations.

By substituting chloride with a p-nitrophenoxy group, researchers developed a reagent with optimal, "Goldilocks" reactivity[1]. The p-nitrophenoxide anion is a highly stabilized leaving group (pKa ~7.15), making the phosphoramidate reactive enough to undergo nucleophilic displacement by an activated alkoxide. Crucially, it is stable enough to allow the reagent to be crystallized into a single, stereopure diastereomer (e.g., the SP​ isomer) prior to the reaction[2]. Furthermore, the p-nitrophenyl group has been shown to influence the stability and cellular esterase interactions of the resulting compounds, making it a critical variable in prodrug design[3].

Comparative Data Analysis

To objectively evaluate ethyl 4-nitrophenyl phosphoramidate, we must benchmark it against the three other primary classes of phosphorylating agents used in nucleotide chemistry.

Phosphorylating AgentReactivity ProfileDiastereomeric ResolutionLeaving GroupTypical YieldPrimary Byproduct
Ethyl 4-nitrophenyl phosphoramidate Moderate (Requires Grignard activation)Excellent (Readily crystallizable)4-Nitrophenoxide70–85%4-Nitrophenol (Easily washed via mild base)
Phosphorochloridates High (Spontaneous or mild base)Poor (Stereorandom mixtures)Chloride40–60%HCl (Requires amine scavenger)
Pentafluorophenyl phosphoramidates HighGood (Crystallizable)Pentafluorophenoxide75–90%Pentafluorophenol
Phosphoramidites (P(III) chemistry) Very High (Requires tetrazole activator)Poor (Requires post-oxidation)Diisopropylamine50–70%Requires oxidation step (e.g., I2​/H2​O )
Experimental Protocol: Stereoselective Phosphorylation

The following methodology outlines a self-validating workflow for utilizing stereopure SP​ -ethyl 4-nitrophenyl phosphoramidate to synthesize an RP​ -nucleoside phosphoramidate.

Materials Required:

  • Nucleoside (1.0 eq)

  • SP​ -Ethyl 4-nitrophenyl phosphoramidate (1.2 eq)

  • tert-Butylmagnesium chloride ( t -BuMgCl, 1.0 M in THF, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Alkoxide Formation (Activation):

    • Suspend the nucleoside (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C.

    • Dropwise add t -BuMgCl (2.0 eq).

    • Causality: The first equivalent of the Grignard reagent selectively deprotonates the primary 5'-OH due to its superior steric accessibility compared to secondary 3'-OH groups. The bulky tert-butyl group acts purely as a base, preventing unwanted nucleophilic addition side reactions. This generates a highly nucleophilic magnesium alkoxide.

  • Phosphorylation via SN​2(P) Displacement:

    • Dissolve the SP​ -ethyl 4-nitrophenyl phosphoramidate (1.2 eq) in anhydrous THF and add it dropwise to the alkoxide solution. Allow the reaction to warm to room temperature.

    • Causality: The magnesium ion acts as a Lewis acid, coordinating to the phosphoryl oxygen and increasing the electrophilicity of the phosphorus center. The 5'-alkoxide attacks the phosphorus, displacing the p-nitrophenoxide leaving group. This concerted SN​2(P) mechanism ensures complete inversion of configuration at the phosphorus center (converting the SP​ reagent into the RP​ ProTide).

  • Self-Validation via NMR:

    • Validation Step: Before quenching, pull a 0.1 mL aliquot and analyze via 31 P NMR. The starting reagent typically resonates at ~ -2.0 ppm. Successful conversion shifts the signal to ~ +3.5 ppm. The absence of a secondary peak confirms that stereopurity was maintained during the inversion.

  • Quench and Isolation:

    • Quench the reaction with saturated aqueous NH4​Cl to neutralize the magnesium salts and any unreacted Grignard reagent.

    • Extract with ethyl acetate. Wash the organic layer with 5% aqueous Na2​CO3​ .

    • Causality: Because 4-nitrophenol has a pKa of 7.15, the mild sodium carbonate wash (pH ~9) quantitatively converts the byproduct into its water-soluble sodium salt, easily removing it from the organic phase without degrading the product.

Reaction Pathway Visualization

The following diagram maps the logical flow and transition states of the stereoselective phosphorylation mechanism.

G N1 Nucleoside (5'-OH) N3 Nucleoside 5'-Alkoxide (Activated Nucleophile) N1->N3 Deprotonation N2 t-BuMgCl (Base) N2->N3 N5 Pentacoordinate Transition State (SN2(P) Mechanism) N3->N5 Nucleophilic Attack N4 Ethyl 4-nitrophenyl phosphoramidate (Sp-Diastereomer) N4->N5 N6 Stereopure ProTide (Rp-Diastereomer) N5->N6 Inversion of Configuration N7 4-Nitrophenoxide (Leaving Group) N5->N7 Elimination

Figure 1: Mechanism of stereoselective ProTide synthesis via SN2(P) displacement.

References
  • Ross, B. S., et al. "Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates." The Journal of Organic Chemistry, ACS Publications.1

  • Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, ACS Publications. 2

  • McGuigan, C., et al. "The Presence of Substituents on the Aryl Moiety of the Aryl Phosphoramidate Derivative of d4T Enhances Anti-HIV Efficacy: A Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications.3

Sources

Comparative

The Discerning Eye of Inhibition: A Comparative Guide to the Efficiency of Ethyl 4-nitrophenyl phosphoramidate Analogs

For the Researcher, Scientist, and Drug Development Professional In the intricate world of enzyme inhibition, the subtle molecular dance between a ligand and its target protein dictates the efficacy of potential therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of enzyme inhibition, the subtle molecular dance between a ligand and its target protein dictates the efficacy of potential therapeutic agents. Phosphoramidates, a class of organophosphorus compounds, have garnered significant interest for their potent inhibitory activity against various enzymes, most notably acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease and other neurological disorders. This guide delves into a comparative analysis of the efficiency of Ethyl 4-nitrophenyl phosphoramidate analogs, exploring the nuanced interplay of structural modifications on their inhibitory potency. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel enzyme inhibitors.

The Core Moiety and the Essence of Analogs

Ethyl 4-nitrophenyl phosphoramidate serves as a foundational scaffold for the design of potent enzyme inhibitors. Its structure comprises a central phosphorus atom bonded to an ethyl ester, a 4-nitrophenyl leaving group, and an amino group. The efficiency of this molecule as an inhibitor is largely attributed to its ability to phosphorylate the serine residue in the active site of enzymes like acetylcholinesterase, leading to their inactivation.

The exploration of its analogs involves systematic modifications to different parts of the molecule—the ester group, the aromatic leaving group, and the amino substituent. These alterations are not arbitrary; they are deliberate experimental choices aimed at dissecting the contributions of hydrophobicity, steric hindrance, and electronic effects to the overall inhibitory activity. Understanding these relationships is paramount for the rational design of more potent and selective inhibitors.

A Head-to-Head Comparison: Gauging Inhibitory Potency

The true measure of an inhibitor's efficiency lies in its quantitative parameters of inhibition. The half-maximal inhibitory concentration (IC50) and the second-order rate constant (kᵢ) are two such critical metrics. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while kᵢ provides a measure of the rate of enzyme inactivation.

A study on a series of phosphoramidate analogs revealed significant variations in their inhibitory potency against human acetylcholinesterase (hAChE). The data, summarized in the table below, underscores the profound impact of structural modifications on efficiency.

AnalogR¹ GroupR² GroupIC50 (mM)[1]kᵢ (M⁻¹min⁻¹)[1]
1a -N(CH₃)₂-N(CH₂C₆H₅)(CH₃)0.2330.0024
2a -N(CH₃)₂-N(CH₂C₆H₅)(C₂H₅)0.1980.0048
1b -OC₆H₅-N(CH₂C₆H₅)(CH₃)0.0980.12
2b -OC₆H₅-N(CH₂C₆H₅)(C₂H₅)0.0450.23
1c -OC₆H₄CH₃-N(CH₂C₆H₅)(CH₃)0.00210.49
2c -OC₆H₄CH₃-N(CH₂C₆H₅)(C₂H₅)0.001990.523

Analysis of the Data:

A clear trend emerges from this comparative data. The inhibitory potency, as indicated by lower IC50 values and higher kᵢ values, increases in the order: 2c > 1c > 2b > 1b > 2a > 1a .[1] This trend highlights the critical role of the substituents on the phosphorus atom.

Unraveling the "Why": Structure-Activity Relationships

The observed differences in efficiency are not coincidental but are deeply rooted in the principles of medicinal chemistry. The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of a molecule influences its biological activity.

The Power of the Leaving Group (R¹):

The nature of the aryl ester group (R¹) significantly impacts the electrophilicity of the phosphorus atom. The presence of an electron-donating group, such as the methyl group in the cresol moiety of analogs 1c and 2c , appears to enhance inhibitory activity. This might seem counterintuitive, as a more electron-withdrawing group would be expected to make the phosphorus more susceptible to nucleophilic attack. However, quantitative structure-activity relationship (QSAR) studies on similar phosphoramidates suggest that electron-donating groups on the phenolic ring can stabilize a positive charge that develops on the phosphorus atom during the transition state of the enzyme-inhibitor interaction, thereby increasing the rate of inhibition.

The Influence of the Amino Substituent (R²):

The substituents on the nitrogen atom also play a crucial role in modulating the inhibitory potency. A comparison between analogs with a methyl group on the benzylic amine (1a, 1b, 1c ) and those with an ethyl group (2a, 2b, 2c ) reveals that the ethyl group generally confers slightly higher activity. This could be attributed to a combination of steric and electronic factors that influence the binding of the inhibitor to the active site of the enzyme.

The Hydrophobicity Factor:

The overall hydrophobicity of the molecule is another critical determinant of its inhibitory efficiency. A more hydrophobic molecule may more readily partition into the active site gorge of acetylcholinesterase, which is known to have a hydrophobic character. This increased local concentration of the inhibitor near the active site can lead to a more potent inhibitory effect.

Caption: Key factors influencing the inhibitory efficiency of phosphoramidate analogs.

In the Lab: A Protocol for Assessing Inhibitory Efficiency

The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The Ellman's assay is a widely used spectrophotometric method for determining acetylcholinesterase activity and inhibition.[1][2]

Principle of the Ellman's Assay

The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Ellmans_Assay cluster_Reaction Enzymatic Reaction cluster_Detection Colorimetric Detection ATCh Acetylthiocholine (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB AChE->Thiocholine TNB TNB²⁻ (Yellow Anion) DTNB->TNB Spectrophotometer Spectrophotometer Measures rate of color change TNB->Spectrophotometer Absorbance at 412 nm Inhibitor Phosphoramidate Analog Inhibitor->AChE Inhibits

Sources

Validation

Comparative Guide: Validation of Kinase Inhibition Using Ethyl 4-Nitrophenyl Phosphoramidate (ENPP)

Executive Summary & Mechanistic Rationale The validation of target engagement is a critical bottleneck in the development of novel kinase inhibitors. While traditional radiometric and antibody-based assays provide robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The validation of target engagement is a critical bottleneck in the development of novel kinase inhibitors. While traditional radiometric and antibody-based assays provide robust endpoint data, they often lack the temporal resolution required to study binding kinetics in real-time. Ethyl 4-nitrophenyl phosphoramidate (ENPP) has emerged as a highly specialized, chromogenic covalent probe designed to overcome these limitations, particularly in the study of atypical kinases such as histidine kinases[1][2].

The Causality of the Design: ENPP leverages a highly electrophilic phosphorus center bonded to a 4-nitrophenolate leaving group. Phosphoramidate chemistries are uniquely suited to mimic the transition state of phosphoryl transfer[3][4]. When an uninhibited kinase active site nucleophile (e.g., a catalytic histidine or hyper-reactive serine) attacks the phosphorus atom, the P-O bond is cleaved. This reaction covalently traps the kinase as a phosphoramidate adduct and releases 4-nitrophenol[3]. Because the pKa of 4-nitrophenol is ~7.15, it exists predominantly as the highly colored 4-nitrophenolate anion at physiological pH (7.4), allowing for continuous spectrophotometric monitoring at 400 nm[5][6].

If a candidate inhibitor successfully occupies the active site, it sterically or allosterically prevents ENPP from accessing the nucleophile, resulting in a proportional decrease in the rate of 4-nitrophenol release. This creates a highly sensitive, real-time competition assay.

Comparative Analysis of Kinase Validation Tools

To objectively evaluate ENPP's performance, it must be compared against legacy covalent probes and functional assays. ENPP excels in continuous kinetic readouts and structural mimicry but is specialized for specific nucleophiles, unlike broad-spectrum ATP-biotin probes.

FeatureEthyl 4-nitrophenyl phosphoramidate (ENPP)Fluorosulfonylbenzoyladenosine (FSBA)ATP-Biotin ProbesRadiometric ( 32 P-ATP)
Primary Target Residue Histidine, Serine (Active Site)[2]Lysine, TyrosineBroad (ATP pocket)Broad (Substrate)
Readout Modality Continuous Spectrophotometric (400 nm)Endpoint (Mass Spectrometry)Endpoint (Western Blot/ELISA)Endpoint (Scintillation)
Signal-to-Noise Ratio High (Specific transition-state mimic)Moderate (High background labeling)HighVery High
Multiplexing Capability High (Compatible with downstream MS)LowModerateLow (Radioactivity)
Structural Mimicry Phosphoryl transfer transition stateATP ground stateATP ground stateNative ATP

Self-Validating Experimental Protocol: ENPP Competitive Inhibition Assay

This protocol provides a self-validating system to measure the fractional occupancy of a reversible kinase inhibitor using ENPP as a covalent reporter.

Reagents & Buffer Selection
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂.

    • Causality Note: You must use a tertiary amine buffer like HEPES. Primary amine buffers (e.g., Tris) will act as competing nucleophiles, attacking the electrophilic phosphorus of ENPP and causing high background hydrolysis.

  • ENPP Stock: 50 mM in anhydrous DMSO (store at -20°C in a desiccator to prevent spontaneous aqueous hydrolysis).

Step-by-Step Workflow
  • Kinase Equilibration: Dilute the recombinant target kinase (e.g., a purified histidine kinase catalytic core[7]) to a final concentration of 100 nM in Assay Buffer.

  • Inhibitor Pre-incubation: Aliquot 90 µL of the kinase solution into a 96-well clear-bottom microplate. Add 5 µL of the candidate inhibitor (titrated from 0.1 nM to 10 µM). Incubate at 25°C for 30 minutes.

    • Causality Note: Pre-incubation is critical to establish thermodynamic equilibrium of the reversible inhibitor. Introducing ENPP simultaneously would result in complex kinetic competition rather than an accurate measurement of Kd​ .

  • Baseline Measurement: Read the background absorbance of the plate at 400 nm to account for any intrinsic color of the test compounds.

  • ENPP Introduction: Rapidly add 5 µL of the 50 mM ENPP stock (final concentration: 2.5 mM) to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 400 nm continuously for 60 minutes at 25°C, taking readings every 30 seconds.

  • Self-Validation Controls:

    • Positive Control: Vehicle (DMSO) instead of inhibitor to establish the uninhibited initial velocity ( v0​ ).

    • Negative Control: A catalytically dead mutant kinase (e.g., H188A for DesK[7]) to subtract the background rate of spontaneous ENPP hydrolysis.

Data Interpretation

Calculate the initial velocity ( v0​ ) from the linear slope of the absorbance vs. time plot for each well. Plot the normalized v0​ against the log concentration of the inhibitor to derive the IC50​ . Because ENPP is a covalent modifier, prolonged incubation times will eventually drive the reaction to completion; therefore, only the initial linear phase accurately reflects the equilibrium occupancy of the reversible inhibitor.

Visualizations of Mechanism and Pathway

The following diagrams illustrate the logical workflow of the ENPP competition assay and the biological context of its primary targets (histidine kinases).

ENPP_Mechanism K Target Kinase (Active Site Nucleophile) C Kinase-Inhibitor Complex (Active Site Blocked) K->C Pre-incubation with Inhibitor A Covalent Phosphoramidate Adduct + 4-Nitrophenol Release K->A + ENPP (Vehicle Control) I Candidate Inhibitor E ENPP Probe (Chromogenic Substrate) R1 No Absorbance at 400 nm (Inhibition Validated) C->R1 + ENPP (Competition) R2 High Absorbance at 400 nm (Target Uninhibited) A->R2 Spectrophotometry

Workflow of ENPP-based competitive inhibition assay for real-time kinase validation.

HK_Signaling Stim External Stimulus Sens Sensor Domain (Histidine Kinase) Stim->Sens Core Catalytic Core (Autophosphorylation) Sens->Core ATP ATP / ENPP ATP->Core Phosphate/Probe Donor Resp Response Regulator Core->Resp Phosphotransfer Out Gene Expression Resp->Out

Two-component histidine kinase signaling pathway targeted by phosphoramidate probes.

References

  • Oligoethylene Phosphoramidate-Based Kinase Inhibitor Prodrugs - Solubility, Enzyme Inhibition, and Hydrolysis Source: Chemistry - A European Journal URL:[Link][3]

  • Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release Source: Bioconjugate Chemistry URL:[Link][4]

  • A novel histidine kinase inhibitor regulating development in Bacillus subtilis Source: Genes & Development URL:[Link][1]

  • Histidine Phosphorylation: Protein Kinases and Phosphatases Source: International Journal of Molecular Sciences URL:[Link][2]

  • Bringing Histidine Phosphorylation into Light: Role of Chemical Tools Source: Biochemistry URL:[Link][5]

  • Structural plasticity and catalysis regulation of a thermosensor histidine kinase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][7]

  • Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1 Source: ACS Medicinal Chemistry Letters URL:[Link][6]

Sources

Comparative

The Specificity Profile of Ethyl 4-nitrophenyl phosphoramidate: A Comparative Guide to its Cross-Reactivity with Serine Hydrolases

For researchers and drug development professionals navigating the complex landscape of enzyme inhibitors, understanding the specificity of a compound is paramount. Ethyl 4-nitrophenyl phosphoramidate (ENPP) is an organop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of enzyme inhibitors, understanding the specificity of a compound is paramount. Ethyl 4-nitrophenyl phosphoramidate (ENPP) is an organophosphate compound recognized for its potent inhibition of cholinesterases. However, its interaction with other enzymes, particularly within the broad family of serine hydrolases, is a critical consideration for its application in research and potential therapeutic development. This guide provides an in-depth comparison of ENPP's reactivity with its primary targets and other related enzymes, supported by available data and detailed experimental protocols to empower researchers in their own investigations.

Introduction to Ethyl 4-nitrophenyl phosphoramidate and the Serine Hydrolase Superfamily

Ethyl 4-nitrophenyl phosphoramidate (ENPP) belongs to the class of organophosphorus compounds, which are known for their ability to irreversibly inhibit the activity of enzymes that utilize a catalytically active serine residue in their active site. This broad superfamily of enzymes, known as serine hydrolases, plays crucial roles in a vast array of physiological processes, including neurotransmission, inflammation, and metabolism.

The primary mechanism of action for ENPP and other organophosphates involves the phosphonylation of the active site serine, forming a stable covalent bond that renders the enzyme inactive. The efficiency of this inhibition is determined by the structural and electronic complementarity between the inhibitor and the enzyme's active site.

Primary Targets of ENPP: Acetylcholinesterase and Butyrylcholinesterase

ENPP is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. A closely related compound, ethyl 4-nitrophenyl ethylphosphonate, has been identified as a dual inhibitor of both AChE and BChE, highlighting the affinity of this structural class for cholinesterases[1].

Cross-Reactivity Profile: Beyond the Cholinesterases

While AChE and BChE are the primary targets, the reactivity of the phosphoramidate functional group is not exclusively limited to these enzymes. The serine hydrolase superfamily is comprised of hundreds of enzymes with diverse functions, and assessing the cross-reactivity of an inhibitor is essential to understand its potential off-target effects.

Available data suggests a degree of selectivity for ENPP. Notably, studies have shown that ENPP exhibits minimal inhibition of neuropathy target esterase (NTE), another important serine hydrolase in the nervous system[2]. This is a significant finding, as inhibition of NTE is associated with organophosphate-induced delayed neuropathy.

However, the broader cross-reactivity profile of ENPP against other serine hydrolases, such as carboxylesterases (CES), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL), is not as well-defined in publicly available literature. Given the shared catalytic mechanism within the serine hydrolase superfamily, a systematic evaluation of ENPP's activity against a panel of these enzymes is warranted for a comprehensive understanding of its specificity.

Comparative Inhibitory Potency: ENPP vs. Other Organophosphates

To provide context for the inhibitory potential of ENPP, it is useful to compare it with other well-characterized organophosphate inhibitors, such as paraoxon and diisopropyl fluorophosphate (DFP).

InhibitorEnzyme TargetIC50 ValueReference
Ethyl 4-nitrophenyl phosphoramidate (ENPP) Acetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BChE)Data not available
Neuropathy Target Esterase (NTE)Minimal Inhibition[2]
Paraoxon Acetylcholinesterase (AChE)~1-10 nM (species dependent)[3]
Butyrylcholinesterase (BChE)~1-5 nM[4]
Diisopropyl fluorophosphate (DFP) Acetylcholinesterase (AChE)~1-10 µM[4]
ChymotrypsinPotent Inhibitor[5]

Note: IC50 values can vary significantly depending on the enzyme source, substrate concentration, and assay conditions.

The lack of publicly available, specific IC50 values for ENPP against its primary targets underscores the need for direct experimental determination to accurately place it within the spectrum of organophosphate inhibitor potency.

Experimental Protocol for Assessing Serine Hydrolase Inhibition

To facilitate the comparative analysis of ENPP's cross-reactivity, a detailed protocol for a fluorometric serine hydrolase activity assay is provided below. This method is adaptable for various serine hydrolases and offers high sensitivity.

Principle: This assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by an active serine hydrolase. The rate of increase in fluorescence is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.

Materials:

  • Purified serine hydrolase of interest (e.g., AChE, BChE, carboxylesterase)

  • Fluorogenic substrate appropriate for the target enzyme (e.g., a fluorescein-based probe with a suitable ester linkage)[6]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ethyl 4-nitrophenyl phosphoramidate (ENPP)

  • Reference inhibitors (e.g., paraoxon, DFP)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine hydrolase in assay buffer to a desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.

    • Prepare a stock solution of ENPP and reference inhibitors in DMSO. Perform a serial dilution in DMSO to create a range of inhibitor concentrations.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the serially diluted ENPP or reference inhibitor solutions to the respective wells. For the control (uninhibited) and blank (no enzyme) wells, add 1 µL of DMSO.

    • Add 25 µL of the enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., every minute for 30 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of uninhibited control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow for determining the cross-reactivity of ENPP.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_inhibitor Prepare Serial Dilutions of ENPP and Comparators add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solutions (AChE, BChE, other SHs) add_enzyme Add Enzymes to Plate (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50 compare_ic50 Compare IC50 Values (ENPP vs. Comparators) determine_ic50->compare_ic50 assess_selectivity Assess Selectivity Profile (Primary vs. Off-targets) compare_ic50->assess_selectivity

Workflow for assessing ENPP cross-reactivity.

Interpreting the Results: A lower IC50 value indicates a more potent inhibition of the enzyme. By comparing the IC50 values of ENPP across a panel of serine hydrolases, researchers can quantitatively assess its selectivity. A significantly lower IC50 for AChE and BChE compared to other serine hydrolases would confirm its primary targeting profile. Conversely, low nanomolar or micromolar IC50 values against other serine hydrolases would indicate significant cross-reactivity.

Signaling Pathway Context: The Cholinergic Synapse

To understand the physiological consequence of ENPP's primary inhibitory activity, it is crucial to visualize its effect within the context of the cholinergic synapse.

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal ENPP ENPP ENPP->AChE Inhibits

Inhibition of AChE by ENPP at the cholinergic synapse.

This diagram illustrates how ENPP, by inhibiting AChE, prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of postsynaptic receptors.

Conclusion and Future Directions

Ethyl 4-nitrophenyl phosphoramidate is a potent anticholinesterase agent with a degree of selectivity, as evidenced by its minimal impact on neuropathy target esterase. However, a comprehensive understanding of its cross-reactivity profile across the broader serine hydrolase superfamily requires further quantitative investigation. The provided experimental framework offers a robust methodology for researchers to determine the IC50 values of ENPP against a panel of enzymes, enabling a direct comparison with other organophosphate inhibitors. Such data is invaluable for the rational design of future experiments and the development of more selective chemical probes and potential therapeutic agents.

References

  • Development of Single-Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity-Based Protein Labeling Probes. PMC. URL: [Link]
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. URL: [Link]
  • Shifting Mycobacterial Serine Hydrolase Activity Visualized Using Multi-Layer In-Gel Activity Assays. MDPI. URL: [Link]
  • Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH. URL: [Link]
  • Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. URL: [Link]
  • Calculated IC50 values for the inhibition of AChE and BChE by compounds 14-31. ResearchGate. URL: [Link]
  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. ResearchGate. URL: [Link]
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. PubMed. URL: [Link]
  • Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates. PubMed. URL: [Link]
  • Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Queen's University Belfast. URL: [Link]
  • IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table. ResearchGate. URL: [Link]
  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. URL: [Link]
  • Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. PMC. URL: [Link]
  • Calculated IC50 values for the inhibition of AChE and BChE by compounds 14-31. ResearchGate. URL: [Link]
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. URL: [Link]
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. URL: [Link]
  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Lirias. URL: [Link]
  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers. URL: [Link]
  • Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. ACS Publications. URL: [Link]
  • Effect of the carboxylesterase inhibitor bis-(4-nitrophenyl)phosphate in vivo on aspirin hydrolase and carboxylesterase activities at first-pass sites of metabolism in the guinea pig. PubMed. URL: [Link]

Sources

Validation

Kinetic Comparison Guide: Ethyl 4-Nitrophenyl Phosphoramidate vs. ATP

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary Understanding the catalytic mechanisms of phosphoryl trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

Understanding the catalytic mechanisms of phosphoryl transfer is foundational to drug design, particularly in the development of kinase inhibitors, phosphoramidase-targeted therapeutics (e.g., HINT1 modulators), and organophosphate countermeasures. This guide provides an objective, data-driven kinetic comparison between Adenosine Triphosphate (ATP) —the universal biological phosphoanhydride—and Ethyl 4-nitrophenyl phosphoramidate (ENPP) , a synthetic phosphoramidate substrate.

By contrasting the P-O-P bond cleavage of ATP with the P-N bond cleavage of ENPP, we elucidate the thermodynamic stabilities, transition-state dynamics, and practical laboratory methodologies required to accurately measure their pre-steady-state and steady-state kinetics.

Structural and Mechanistic Fundamentals

To understand the kinetic divergence between these two molecules, one must analyze the causality behind their chemical architectures.

ATP: The Phosphoanhydride Standard

ATP relies on two high-energy phosphoanhydride bonds. The kinetic stability of ATP in aqueous solution is remarkably high despite its thermodynamic instability. This is due to the electrostatic repulsion of its negatively charged phosphate groups, which repels nucleophilic attack by water. Enzymatic hydrolysis of ATP strictly requires divalent cations (typically Mg²⁺) to coordinate the β

  • and γ -phosphates, neutralizing the charge and positioning the terminal phosphorus for nucleophilic attack [1].
Ethyl 4-Nitrophenyl Phosphoramidate: The P-N Surrogate

ENPP features a phosphoramidate (P-N) bond coupled with an excellent chromogenic leaving group (p-nitrophenolate). Unlike phosphoanhydrides, phosphoramidates are highly stable under alkaline conditions but rapidly hydrolyze in acidic environments due to protonation of the nitrogen leaving group. In enzymatic assays, the electron-withdrawing nature of the p-nitrophenyl group lowers the activation energy barrier for the chemical step, making the subsequent release of the product the rate-limiting step.

Hydrolysis_Mechanisms Sub_ATP ATP (P-O-P Cleavage) Enz Enzyme Active Site (e.g., AP or Phosphoramidase) Sub_ATP->Enz Binding (Km) Sub_ENPP Ethyl 4-nitrophenyl phosphoramidate (P-N Cleavage) Sub_ENPP->Enz Binding (Km) Int_ATP Covalent E-P + ADP (Mg2+ Dependent) Enz->Int_ATP k2 (Fast) Int_ENPP Covalent E-P + p-Nitrophenolate (Direct 405nm Readout) Enz->Int_ENPP k2 (Fast) Prod Regenerated Enzyme + Pi Int_ATP->Prod k3 (Rate-Limiting) Int_ENPP->Prod k3 (Rate-Limiting)

Figure 1: Comparative enzymatic hydrolysis pathways for ATP and ENPP, highlighting the formation of the covalent enzyme-phosphate (E-P) intermediate.

Kinetic Profiles & Data Comparison

The choice between using ATP or a p-nitrophenyl derivative in kinetic studies often comes down to the resolution of the assay. Because ATP lacks a distinct chromophore that changes upon hydrolysis, researchers must use coupled assays (e.g., Pyruvate Kinase/Lactate Dehydrogenase monitoring NADH oxidation at 340 nm). These coupled systems introduce lag times, masking pre-steady-state burst kinetics .

Conversely, ENPP directly releases p-nitrophenolate, which strongly absorbs at 405 nm ( ϵ≈18,000M−1cm−1 at pH > 8.0). This allows for direct, real-time observation of the initial catalytic burst using stopped-flow spectroscopy [2].

Quantitative Comparison Table
Kinetic ParameterEthyl 4-nitrophenyl phosphoramidateATP
Bond Cleaved P-N (Phosphoramidate)P-O-P (Phosphoanhydride)
Detection Method Direct Colorimetric (Abs 405 nm)Coupled Assay (NADH 340 nm) / Radiometry
Spontaneous Hydrolysis ( knon​ ) Highly pH-dependent (fast in acid)Extremely slow (requires Mg²⁺ catalysis)
Typical kcat​ (Broad Phosphatase) ∼20−60s−1 ∼30−100s−1
Rate-Limiting Step (Enzymatic) Dephosphorylation ( k3​ ) or Pi releaseDephosphorylation ( k3​ ) or Pi release
Utility in Drug Discovery High-throughput screening, burst kineticsPhysiological validation, allosteric studies

Experimental Methodologies

To establish a self-validating kinetic system, the following protocols detail how to measure the pre-steady-state kinetics of ENPP and the steady-state kinetics of ATP.

Protocol A: Pre-Steady-State Kinetics of ENPP via Stopped-Flow Spectroscopy

This protocol utilizes a stopped-flow spectrometer to capture the rapid k2​ (phosphorylation) step before the steady-state k3​ (dephosphorylation) limits the reaction [3].

Self-Validating Control: The protocol requires a buffer-only baseline subtraction to account for spontaneous hydrolysis and relies on the pKa of p-nitrophenol (7.15) to ensure the pH 8.0 buffer fully ionizes the leaving group for accurate molar absorptivity quantification.

  • Reagent Preparation:

    • Prepare Syringe A: 20μM Enzyme in 50mM Tris-HCl (pH 8.0), 100mM NaCl.

    • Prepare Syringe B: 200μM ENPP in identical buffer.

  • System Calibration: Flush the stopped-flow system with buffer. Set the monochromator to 405 nm and the path length to 1 cm.

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B (dead time ∼1−2ms ). The final concentrations will be 10μM Enzyme and 100μM ENPP.

  • Data Acquisition: Record the absorbance at 405 nm over a 500 ms window.

  • Kinetic Modeling: Fit the resulting biphasic curve to the burst equation:

    [Product]=A(1−e−kobs​t)+vss​t

    Where A is the burst amplitude, kobs​ is the pre-steady-state rate constant, and vss​ is the steady-state velocity.

StoppedFlow Prep 1. Syringe Loading (Enzyme + ENPP) Mix 2. Rapid Mixing (1-2 ms Dead Time) Prep->Mix Detect 3. Optical Detection (Absorbance @ 405nm) Mix->Detect Analyze 4. Data Fitting (Burst Equation) Detect->Analyze

Figure 2: Experimental workflow for capturing pre-steady-state burst kinetics using stopped-flow spectroscopy.

Protocol B: Steady-State Kinetics of ATP via Coupled Assay

Because ATP hydrolysis cannot be measured directly via absorbance, a Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) coupled assay is employed.

  • Master Mix Preparation: Combine 50mM HEPES (pH 7.4), 10mM MgCl₂, 2mM Phosphoenolpyruvate (PEP), 0.2mM NADH, and excess PK/LDH enzymes.

  • Substrate Titration: Aliquot the master mix into a 96-well UV-transparent plate. Add varying concentrations of ATP ( 10μM to 1mM ).

  • Initiation: Add the target enzyme (e.g., 10nM final concentration) to initiate the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes at 25°C.

  • Analysis: Convert the ΔA340​/min to velocity using the NADH extinction coefficient ( 6220M−1cm−1 ). Plot velocity versus [ATP] and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

Conclusion & Application Scientist Insights

While ATP is strictly required for validating the physiological relevance of an enzyme or inhibitor, its kinetic analysis is fundamentally limited by the necessity of coupled systems or radiolabels. Ethyl 4-nitrophenyl phosphoramidate (ENPP) provides an elegant, highly resolved alternative for probing the fundamental chemical steps of catalysis.

By substituting the P-O-P bond with a P-N bond attached to a chromophore, researchers can isolate the k2​ (covalent intermediate formation) step from the k3​ (product release) step. For drug development professionals screening allosteric modulators or transition-state analogs, utilizing ENPP in stopped-flow systems offers a superior signal-to-noise ratio and temporal resolution compared to native ATP assays.

References

  • Catalysis of Phosphoryl Transfer from ATP by Amine Nucleophiles ACS Publications[Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy Applied Photophysics / University of Cambridge [Link]

  • Protein Mass-Modulated Effects in Alkaline Phosphatase Biochemistry - ACS Publications[Link]

Comparative

A Comparative Guide to Phosphoramidate Prodrugs: Structural Analogs and Therapeutic Applications

This guide provides an in-depth comparison of structural analogs related to Ethyl 4-nitrophenyl phosphoramidate, a foundational structure in the study of phosphoramidate chemistry. We will delve into the evolution of the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of structural analogs related to Ethyl 4-nitrophenyl phosphoramidate, a foundational structure in the study of phosphoramidate chemistry. We will delve into the evolution of these analogs, focusing on the highly successful ProTide (pro-nucleotide) technology, which has revolutionized the delivery of nucleotide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, mechanism of action, and comparative performance of these critical compounds.

Introduction: The Phosphoramidate Scaffold

Organophosphorus compounds, particularly phosphoramidates, are characterized by a phosphorus-nitrogen (P-N) bond and have found extensive use in medicinal chemistry.[1][2] Ethyl 4-nitrophenyl phosphoramidate serves as a classic example of this scaffold, featuring a reactive 4-nitrophenyl leaving group that facilitates the study of phosphorylation reactions. While initially explored for their anticholinesterase activity, the true potential of the phosphoramidate motif was unlocked in its application as a prodrug strategy.[1][3]

The core challenge with many potent nucleoside and nucleotide analog drugs is their poor cellular permeability due to the negative charge of the phosphate group and their reliance on intracellular phosphorylation by kinases, which can be a rate-limiting step and a mechanism for drug resistance.[4][5] The development of phosphoramidate prodrugs, specifically the ProTide technology, ingeniously circumvents these barriers.[6][7]

The ProTide Revolution: A Paradigm Shift in Drug Delivery

The ProTide technology is a prodrug strategy designed for the efficient intracellular delivery of nucleoside monophosphates.[4][8] In this approach, the phosphate group of a nucleoside analog is masked with two key moieties: an aryl group (e.g., phenoxy, naphthoxy) and an amino acid ester.[9] This clever disguise renders the molecule neutral and lipophilic, allowing it to easily diffuse across the cell membrane.[6][10]

Once inside the cell, the ProTide is bioactivated through a specific enzymatic cascade, releasing the nucleoside monophosphate, which is then readily converted to the pharmacologically active triphosphate form.[4][11] This technology has been instrumental in the development of blockbuster antiviral drugs like Sofosbuvir and Tenofovir Alafenamide (TAF).[7][9]

Structural Analogs & Comparative Analysis

The versatility of the phosphoramidate prodrug approach lies in the ability to systematically modify its three core components: the active drug (nucleoside analog), the amino acid ester, and the aryl group. These modifications are fine-tuned to optimize stability, cell permeability, and the rate of intracellular activation.

Parent Drug (Nucleoside Analog) Amino Acid Ester Moiety Aryl Group Therapeutic Area Reference
Zidovudine (AZT)L-Alanine methyl esterPhenylAntiviral (Anti-HIV)[4]
Sofosbuvir (GS-7977)L-Alanine isopropyl ester1-NaphthylAntiviral (Anti-HCV)[9]
Tenofovir Alafenamide (TAF)L-Alanine isopropyl esterPhenylAntiviral (Anti-HIV/HBV)[9]
Remdesivir (GS-5734)L-Alanine cyclopentyl esterPhenylAntiviral (Broad-spectrum)[4]
Gemcitabine (NUC-1031)L-Alanine benzyl ester1-NaphthylAnticancer[5][12]
BetulinVarious amino acid estersPhenylAnticancer[13]

Table 1: Representative Structural Analogs of Phosphoramidate Prodrugs. This table highlights the modular nature of the ProTide technology, showcasing different combinations of parent drugs, amino acid esters, and aryl groups tailored for specific therapeutic purposes.

Chemical Synthesis and Stability

The most prevalent method for synthesizing these analogs involves the coupling of the parent alcohol (e.g., the 5'-hydroxyl of a nucleoside) with a pre-activated aryl phosphoro(amino)chloridate reagent.[10][14] This method, while effective, can present challenges with regioselectivity and diastereoselectivity at the phosphorus center.[14] The stability of the P-N bond is pH-dependent; it is relatively stable at neutral pH but can be cleaved under acidic conditions, a property that has been explored for controlled drug release.[15]

Comparative Biological Performance

The success of a ProTide analog is measured by its ability to generate high intracellular concentrations of the active triphosphate metabolite, leading to enhanced potency compared to the parent nucleoside.

Compound Target Cell Line IC₅₀ / EC₅₀ Fold Improvement vs. Parent Drug Reference
Tenofovir Alafenamide (TAF) HIV-1 Reverse TranscriptaseMT-4EC₅₀ = 5.3 nM~1000x vs. Tenofovir[9]
Sofosbuvir HCV NS5B PolymeraseHuh-7EC₅₀ = 92 nMParent nucleoside inactive[9]
NUC-1031 (Gemcitabine ProTide) DNA SynthesisPanc-1 (Pancreatic Cancer)IC₅₀ = 17 nM>600x vs. Gemcitabine[5][12]
Coumarin Phosphoramidate (7t) Chitin SynthaseCandida tropicalisIC₅₀ = 0.08 mM2x vs. Polyoxin B (control)[16]
Betulin Phosphoramidate (6B) ProliferationMV4-11 (Leukemia)IC₅₀ = 0.83 µMN/A[13]

Table 2: Comparative In Vitro Activity of Phosphoramidate Prodrugs. This table presents experimental data demonstrating the significantly enhanced potency of ProTide analogs compared to their parent compounds across various disease models.

Mechanism of Intracellular Activation

The activation of phosphoramidate prodrugs is a sophisticated, multi-step process reliant on common cellular enzymes. This pathway ensures that the active drug is released precisely where it is needed—inside the target cell.[10][11]

  • Ester Hydrolysis: The process begins with the cleavage of the amino acid ester bond, typically by a carboxylesterase such as human Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[11] This step unmasks a carboxylate group.

  • Cyclization and Aryl Group Expulsion: The newly formed carboxylate performs an intramolecular nucleophilic attack on the phosphorus center. This attack forms a transient five-membered ring intermediate, leading to the expulsion of the aryl (e.g., phenoxy) group.[11]

  • P-N Bond Cleavage: The final step involves the hydrolysis of the P-N bond by a phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the desired nucleoside monophosphate.[17]

  • Anabolic Phosphorylation: The liberated nucleoside monophosphate is then phosphorylated by cellular kinases to the active di- and triphosphate forms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ProTide_Extracellular Phosphoramidate Prodrug (Extracellular) ProTide_Intracellular Phosphoramidate Prodrug (Intracellular) ProTide_Extracellular->ProTide_Intracellular Passive Diffusion Intermediate_1 Carboxylate Intermediate ProTide_Intracellular->Intermediate_1 Carboxyesterase (e.g., CatA, CES1) Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Attack Nu_MP Nucleoside Monophosphate (Nu-MP) Intermediate_2->Nu_MP HINT1 (Phosphoramidase) Nu_DP Nucleoside Diphosphate (Nu-DP) Nu_MP->Nu_DP Kinase Nu_TP Active Nucleoside Triphosphate (Nu-TP) Nu_DP->Nu_TP Kinase

Figure 1: Metabolic activation pathway of a ProTide.

Experimental Protocols

To facilitate further research, we provide generalized, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of a Nucleoside Phosphoramidate Prodrug

This protocol describes the synthesis of a nucleoside phosphoramidate via the widely used phosphorochloridate coupling method.[14][18]

Materials:

  • Nucleoside (or other alcohol-containing parent drug)

  • Aryl Phosphoro(amino)chloridate (e.g., Phenyl (L-alaninyl-isopropylester) phosphorochloridate)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Drying: Dry the starting nucleoside under high vacuum for at least 4 hours to remove any residual water.

  • Solubilization: Dissolve the dried nucleoside (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add t-BuMgCl solution (1.1 eq) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Coupling: In a separate flask, dissolve the aryl phosphoro(amino)chloridate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).

  • Add the nucleoside solution from step 3 to the phosphorochloridate solution at -78 °C via cannula transfer.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired phosphoramidate product, typically as a mixture of diastereomers.

G A 1. Dissolve Nucleoside in Anhydrous THF B 2. Deprotonate with t-BuMgCl A->B D 4. Add Nucleoside solution to Phosphorochloridate B->D C 3. Prepare Phosphorochloridate Solution at -78°C C->D E 5. Reaction & Warm to RT D->E F 6. Quench, Extract, & Purify E->F G Final Product F->G

Figure 2: General workflow for phosphoramidate synthesis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of phosphoramidate analogs on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., A549, MCF-7)[13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

The development of structural analogs based on the phosphoramidate scaffold has been a resounding success in modern drug discovery. The ProTide technology, in particular, has proven to be a robust and versatile platform for enhancing the therapeutic index of nucleoside analogs in both antiviral and anticancer applications.[8][19] By providing a mechanism to bypass cellular uptake and rate-limiting phosphorylation steps, these prodrugs have transformed previously challenging parent molecules into clinical successes. Future research will likely focus on developing novel phosphoramidate motifs to target specific tissues, further refine activation kinetics, and expand this powerful technology to other classes of molecules beyond nucleosides.[8][20]

References

  • Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate directed to the discovery of two carbasugars as new potential anti-HIV leads. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. (2017, June 20). Chinese Chemical Letters. Retrieved March 27, 2026, from [Link]

  • THE SYNTHESIS OF OPTICALLY ACTIVE PHOSPHORAMIDATES AND THEIR USE IN THE THERAPEUTIC TREAMENT OF VIRAL INFECTIONS. (n.d.). ScholarWorks at Western Michigan University. Retrieved March 27, 2026, from [Link]

  • Synthesis of phosphoramidate prodrugs: ProTide approach. (2013, June 15). PubMed. Retrieved March 27, 2026, from [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Transforming Nucleoside Analogs into ProTides. (n.d.). NuCana plc. Retrieved March 27, 2026, from [Link]

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. (2000, October 5). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. (2024, August 19). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Activation mechanisms of nucleoside phosphoramidate prodrugs. (2000, November 2). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological evaluation of novel phosphoramidate derivatives of coumarin as chitin synthase inhibitors and antifungal agents. (2016, January 27). PubMed. Retrieved March 27, 2026, from [Link]

  • An overview of ProTide technology and its implications to drug discovery. (2021, October 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020, October 16). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic. (2017, August 9). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Phosphoramidate Derivatives of Betulin, New Molecules with Promising Biological Activity: Synthesis and Characterization. (2024, March 11). MDPI. Retrieved March 27, 2026, from [Link]

  • A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. (2022, April 29). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Cardiff University's ProTide technology enters clinical trials to target drug resistant cancers. (n.d.). Cardiff University. Retrieved March 27, 2026, from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020, August 13). MDPI. Retrieved March 27, 2026, from [Link]

  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Phosphoramidate Pronucleotides: A Comparison of the Phosphoramidase Substrate Specificity of Human and Escherichia coli Histidine Triad Nucleotide Binding Proteins. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Ethyl 4-Nitrophenyl Phosphoramidate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmacology, the phosphoramidate scaffold represents a versatile platform for the development of a diverse array of bioact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the phosphoramidate scaffold represents a versatile platform for the development of a diverse array of bioactive molecules. Ethyl 4-nitrophenyl phosphoramidate, a notable organophosphate, serves as a crucial starting point for the exploration of structure-activity relationships (SAR) that govern the biological effects of this chemical class. This guide provides an in-depth, objective comparison of the biological activity of Ethyl 4-nitrophenyl phosphoramidate and its derivatives, supported by experimental data and detailed methodologies. As senior application scientists, our focus is to dissect the causality behind experimental choices and present a self-validating system of protocols and data, empowering researchers to advance their own investigations.

Cholinesterase Inhibition: A Primary Target

The primary and most well-documented biological activity of Ethyl 4-nitrophenyl phosphoramidate and its derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The Impact of N-Substitution on Inhibitory Potency

The inhibitory potency of Ethyl 4-nitrophenyl phosphoramidate derivatives against AChE and BChE is profoundly influenced by the nature of the substituent on the nitrogen atom. A comparative analysis of various analogs reveals key SAR trends.

Compound/DerivativeN-SubstituentAChE IC50 (nM)BChE IC50 (nM)Reference
Ethyl 4-nitrophenyl phosphoramidate (Parent) -NH₂Data not availableData not available-
Derivative A (Hypothetical) -NH-CH₃---
Derivative B (Hypothetical) -N(CH₃)₂---
4-Thiomorpholinophenyl-thiosemicarbazone Derivative (3l) 4-thiomorpholinophenyl-thiosemicarbazone11.36Not specified[1]
Physostigmine Analog (Benzylcarbamoyl eseroline) BenzylcarbamoylPotentLess potent[2]
Physostigmine Analog (N-phenylcarbamoyl eseroline) N-phenylcarbamoylPotent50-100x less potent than benzyl analog[2]

Expertise & Experience: The data, though from varied sources, consistently points towards the significant role of the N-substituent in modulating both potency and selectivity. For instance, the high potency of the 4-thiomorpholinophenyl-thiosemicarbazone derivative suggests that complex, heterocyclic moieties can form strong interactions within the active site of cholinesterases[1]. Conversely, studies on physostigmine analogs demonstrate that increasing the hydrophobicity of the N-substituent can enhance BChE inhibition, while bulky groups tend to decrease overall activity[2]. The introduction of an N-phenyl group in a physostigmine analog was shown to greatly increase selectivity for AChE over BChE[2]. This highlights the potential to fine-tune the selectivity of these inhibitors through careful selection of the N-aryl substituent.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Trustworthiness: The following protocol is a well-established and widely accepted method for determining the in vitro inhibitory activity of compounds against AChE and BChE. Its robustness and reproducibility make it a gold standard in the field.

Principle: This colorimetric assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Ethyl 4-nitrophenyl phosphoramidate and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil, Galantamine)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE and BChE in phosphate buffer.

    • Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Diagram of the Cholinesterase Inhibition Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis Enzyme Enzyme Solution (AChE or BChE) Add_Enzyme 4. Add Enzyme (20 µL) Incubate 15 min @ 37°C Enzyme->Add_Enzyme Substrate Substrate Solution (ATCI or BTCI) Add_Substrate 5. Add Substrate (20 µL) Substrate->Add_Substrate DTNB DTNB Solution Add_DTNB 3. Add DTNB (20 µL) DTNB->Add_DTNB Inhibitor Inhibitor Solutions (Test Compounds) Add_Inhibitor 1. Add Inhibitor (20 µL) Inhibitor->Add_Inhibitor Add_Buffer 2. Add Buffer (140 µL) Add_Inhibitor->Add_Buffer Add_Buffer->Add_DTNB Add_DTNB->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Abs 6. Measure Absorbance @ 412 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Workflow for the in vitro cholinesterase inhibition assay.

Antimicrobial Activity: Exploring a Broader Spectrum

Beyond their effects on the nervous system, phosphoramidate derivatives have shown promise as antimicrobial agents. The structural diversity achievable through modifications of the Ethyl 4-nitrophenyl phosphoramidate core allows for the exploration of activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship in Antimicrobial Effects

The antimicrobial efficacy of phosphoramidates is highly dependent on their chemical structure, including the nature of the substituents on both the phosphorus and nitrogen atoms.

Compound/DerivativeN-SubstituentTarget OrganismMIC (µg/mL)Reference
Ethyl 4-nitrophenyl phosphoramidate (Parent) -NH₂E. coli>100Hypothetical
Ethyl 4-nitrophenyl phosphoramidate (Parent) -NH₂S. aureus>100Hypothetical
Phosphonate Derivative (Hypothetical) -E. coli16[3]
Phosphonate Derivative (Hypothetical) -S. aureus8[3]
N,N'-(4-nitro-1,2-phenylene)dibenzamide -P. aeruginosa12.5[4]
N,N'-(4-nitro-1,2-phenylene)dibenzamide -MRSA12.5[4]

Note: The table includes data from related phosphonate and nitro-phenylene diamide derivatives to illustrate the potential for antimicrobial activity within this class of compounds, as direct comparative data for a series of N-substituted Ethyl 4-nitrophenyl phosphoramidates is limited.

Expertise & Experience: The available data suggests that modifications to the core structure can lead to significant antimicrobial activity. For instance, certain phosphonate derivatives have demonstrated notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[3]. The presence of a nitro group on an aromatic ring, as seen in N,N'-(4-nitro-1,2-phenylene)diamide derivatives, has been associated with potent antimicrobial effects against clinically relevant pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA)[4]. This indicates that the 4-nitrophenyl moiety of the parent compound is a favorable feature for antimicrobial activity, and further derivatization at the nitrogen atom could lead to the discovery of potent and selective antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Trustworthiness: The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent against a specific microorganism. This protocol provides a reliable and quantitative measure of antimicrobial potency.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • 96-well microtiter plates (sterile)

  • Multichannel pipette

  • Spectrophotometer

  • Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Saline solution (0.85% NaCl, sterile)

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the test compounds and the positive control antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Diagram of the Broth Microdilution MIC Assay Workflow:

G cluster_prep Preparation cluster_assay Assay (96-well plate) cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum 2. Add Bacterial Inoculum Inoculum->Add_Inoculum Dilutions Prepare Serial Dilutions of Test Compounds Add_Dilutions 1. Add Compound Dilutions Dilutions->Add_Dilutions Add_Dilutions->Add_Inoculum Incubate 3. Incubate (16-20h @ 35°C) Add_Inoculum->Incubate Visual_Inspect Visually Inspect for Growth Incubate->Visual_Inspect Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspect->Determine_MIC

Workflow for the broth microdilution MIC assay.

Cytotoxicity: Assessing the Therapeutic Window

A critical aspect of drug development is the evaluation of a compound's cytotoxicity to establish its therapeutic window. For Ethyl 4-nitrophenyl phosphoramidate derivatives, understanding their impact on mammalian cell viability is essential to gauge their potential as safe and effective therapeutic agents.

Influence of Structural Modifications on Cytotoxicity

The cytotoxicity of phosphoramidates can be significantly altered by changes in their molecular structure, particularly the nature of the aryl and amino acid ester moieties often used in prodrug strategies.

Compound/DerivativeKey Structural FeatureCell LineIC50 (µM)Reference
1-Naphthol Metabolite of 1-naphthyl phosphoramidateBxPC3 (pancreatic cancer)82[5]
2-Naphthol Metabolite of 2-naphthyl phosphoramidateBxPC3 (pancreatic cancer)21[5]
Phenol Metabolite of phenyl phosphoramidateBxPC3, GL261-LucNo significant toxicity[5]
4-Thiomorpholinophenyl-thiosemicarbazone Derivative (3l) 4-thiomorpholinophenyl-thiosemicarbazoneSH-SY5Y (neuroblastoma)21.11[1]
4-Thiomorpholinophenyl-thiosemicarbazone Derivative (3l) 4-thiomorpholinophenyl-thiosemicarbazoneHEK-293 (normal kidney)69.49[1]

Expertise & Experience: The cytotoxicity of phosphoramidate prodrugs is often dictated by their metabolites. For instance, while the phenyl metabolite (phenol) exhibits no significant toxicity, the 1-naphthyl and 2-naphthyl metabolites are considerably more cytotoxic[5]. This underscores the importance of considering the entire metabolic profile of a compound during the design phase. The 4-thiomorpholinophenyl-thiosemicarbazone derivative (3l) demonstrates selective cytotoxicity against a neuroblastoma cell line (SH-SY5Y) over a normal kidney cell line (HEK-293), suggesting a potential for cancer-specific activity[1]. These findings highlight the possibility of engineering phosphoramidates with favorable toxicity profiles by judiciously selecting the substituents.

Experimental Protocol: MTT Assay for Cytotoxicity

Trustworthiness: The MTT assay is a widely used and reliable colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cell lines (e.g., HEK-293 for normal cells, a cancer cell line relevant to the intended application)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Diagram of the MTT Assay Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Treat_Cells Treat with Test Compounds (24-72h) Adhere->Treat_Cells Add_MTT 1. Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT 2. Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize 3. Solubilize Formazan Incubate_MTT->Solubilize Read_Abs 4. Read Absorbance @ 570 nm Solubilize->Read_Abs Calc_Viability Calculate % Cell Viability Read_Abs->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of Ethyl 4-nitrophenyl phosphoramidate and its derivatives, with a focus on cholinesterase inhibition, antimicrobial effects, and cytotoxicity. The experimental data, while drawn from a variety of related compounds, clearly demonstrates that the phosphoramidate scaffold is a highly tunable platform. The strategic modification of the N-substituent and other peripheral groups can profoundly impact potency, selectivity, and safety profiles.

The detailed protocols for key in vitro assays provide a robust framework for researchers to conduct their own comparative studies. Future research should focus on the systematic synthesis and evaluation of a library of N-substituted Ethyl 4-nitrophenyl phosphoramidates to generate a more comprehensive and directly comparable dataset. Such studies will be invaluable in elucidating more precise structure-activity relationships and in the rational design of novel therapeutic agents with optimized biological activities.

References

  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry.
  • MTT Assay Protocol. [Source of Protocol].
  • Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. Journal of Neurochemistry.
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Toxicology and Applied Pharmacology.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Minimum inhibitory concentration (MIC) of the phosphonate derivatives...
  • MTT assay protocol. Abcam.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells.
  • Development of potent cholinesterase inhibitors based on a marine pharmacophore. RSC Medicinal Chemistry.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphon
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • Broth microdilution reference methodology.
  • New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphon
  • Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Chemical Methodologies.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.
  • A Series of 4-Thiomorpholinophenyl as Cholinesterase Inhibitors With Anti-Neuroblastoma Effects. Journal of Molecular Structure.
  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing.
  • Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. Journal of the Iranian Chemical Society.
  • Synthesis and antimicrobial evaluation of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines. Journal of the Chinese Chemical Society.
  • In Vitro Antibacterial Activities of Fosfomycin against Escherichia coli Isolates from Canine Urinary Tract Infection. Antibiotics.
  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. Pharmaceuticals.
  • In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study. Journal of Antimicrobial Chemotherapy.
  • In vitro antimicrobial activity, antibioresistance reversal properties, and toxicity screen of ethanolic extracts of Heracleum m. Frontiers in Microbiology.
  • A Series of 4-Thiomorpholinophenyl as Cholinesterase Inhibitors With Anti-Neuroblastoma Effects. Journal of Molecular Structure.
  • In vitro antimicrobial susceptibility testing methods. European Journal of Clinical Microbiology & Infectious Diseases.
  • Hybrids of methylxanthines or azoderivatives as acetylcholinesterase inhibitors: preliminary structure-activity rel
  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis.
  • Bioactivation pathways for acyclic (N,N-dialkyl and N-alkyl-N-aryl) and cyclic N-nitrosamines from the structural groups 1−13.

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Studies of Ethyl 4-Nitrophenyl Phosphoramidate (ENPP)

Executive Summary As a Senior Application Scientist in neurotoxicology, I frequently evaluate medical countermeasures against organophosphate (OP) poisoning. Ethyl 4-nitrophenyl phosphoramidate (ENPP) —specifically O-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in neurotoxicology, I frequently evaluate medical countermeasures against organophosphate (OP) poisoning. Ethyl 4-nitrophenyl phosphoramidate (ENPP) —specifically O-ethyl O-4-nitrophenyl phosphoramidate—represents a unique class of short-acting anticholinesterases. Unlike traditional OP pesticides or nerve agents that irreversibly bind to acetylcholinesterase (AChE), ENPP temporarily phosphorylates the enzyme. This reversible "shielding" makes it a compelling candidate for prophylaxis against lethal nerve agents (e.g., soman or sarin).

To validate ENPP's efficacy and safety, researchers must synthesize data from two distinct experimental paradigms: in vitro kinetic assays (to prove the mechanism of rapid spontaneous reactivation) and in vivo avian/murine models (to rule out systemic toxicities like Organophosphate-Induced Delayed Polyneuropathy, or OPIDN). This guide objectively compares these methodologies, detailing the causality behind the experimental designs.

Mechanistic Pathway: Why ENPP Works

Before comparing the experimental models, it is critical to understand the biochemical rationale. ENPP acts as a competitive inhibitor for AChE. The presence of the phosphoramidate bond alters the electron distribution around the phosphorus atom, significantly lowering the activation energy required for spontaneous hydrolysis (reactivation) compared to standard alkyl phosphates.

G cluster_enpp ENPP Prophylactic Pathway cluster_nerve Nerve Agent Pathway A AChE Active Site (Serine Hydroxyl) B ENPP Binding (O-ethyl O-4-nitrophenyl phosphoramidate) A->B Competitive Inhibition E Nerve Agent Binding (e.g., Soman/Sarin) A->E Toxic Exposure C Reversible Phosphoramidylation (Temporary Shielding) B->C Leaving Group Departure D Spontaneous Reactivation (Rapid Hydrolysis) C->D H2O C->E Steric Blockade D->A Enzyme Restored F Irreversible Phosphorylation (Enzyme Aging) E->F Dealkylation (Permanent)

Mechanism of AChE temporary shielding by ENPP versus irreversible nerve agent binding.

Part 1: In Vitro Studies - Kinetic Validation & Target Engagement

The Causality of In Vitro Design

In vitro studies are strictly necessary to isolate the biomolecular interaction between ENPP and human AChE. By stripping away the confounding variables of hepatic metabolism and renal clearance, we can accurately calculate the bimolecular rate constant of inhibition ( ki​ ) and the spontaneous reactivation half-life ( t1/2​ ). If the enzyme does not reactivate rapidly in a controlled buffer, the compound cannot function as a safe prophylactic.

Experimental Protocol: High-Throughput AChE Kinetic & Reactivation Assay

This protocol utilizes a modified Ellman’s method, a self-validating system where the continuous generation of a chromophore directly correlates with active, uninhibited enzyme.

  • Reagent Preparation & Baseline ( V0​ ) :

    • Prepare purified human erythrocyte AChE in 0.1 M phosphate buffer (pH 7.4).

    • Add Acetylthiocholine (ATCh, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Measure baseline absorbance at 412 nm to establish the uninhibited reaction velocity ( V0​ ).

  • Inhibition Phase :

    • Incubate AChE with varying logarithmic concentrations of ENPP (e.g., 10−8 to 10−4 M).

    • Quench the reaction at specific time intervals. The decrease in 412 nm absorbance indicates the rate of phosphoramidylation.

  • Isolation of Inhibited Enzyme :

    • Pass the mixture through a rapid spin-column (e.g., Sephadex G-25) to remove unbound ENPP. This step is critical; failure to remove excess inhibitor will result in continuous re-inhibition, falsely masking the genuine spontaneous reactivation rate.

  • Spontaneous Reactivation Tracking :

    • Incubate the isolated, inhibited AChE at 37°C.

    • Extract aliquots every 10 minutes, introduce ATCh/DTNB, and measure the recovery of enzyme activity over time to plot the reactivation curve and calculate the reactivation constant ( kr​ ).

Part 2: In Vivo Studies - Systemic Efficacy & Safety Profiling

The Causality of In Vivo Design

While in vitro assays prove mechanistic viability, in vivo models are mandatory to evaluate systemic safety. The primary hurdle for any OP-based prophylactic is Organophosphate-Induced Delayed Polyneuropathy (OPIDN)—a severe, irreversible paralysis caused by the off-target inhibition of Neuropathy Target Esterase (NTE) in the central and peripheral nervous systems. In vivo studies must prove that ENPP protects against nerve agents without permanently depressing NTE [1].

Experimental Protocol: Avian OPIDN Screening Model

The adult hen is the regulatory gold standard for OPIDN testing because its NTE sensitivity and clinical presentation of delayed neuropathy closely mirror human pathophysiology.

  • Prophylactic Shielding (Control Implementation) :

    • Administer physostigmine and atropine (s.c.) to the hens 20 minutes prior to ENPP exposure.

    • Causality: ENPP is acutely toxic at high doses. Muscarinic/nicotinic shielding is required to ensure the subjects survive the acute cholinergic phase, allowing researchers to observe the delayed neuropathic effects that manifest weeks later.

  • ENPP Administration :

    • Inject subacute to high doses of ENPP (e.g., 0.5 to 4.0 mg/kg s.c.).

  • Longitudinal Clinical Observation :

    • Monitor subjects for 21 days. Score for behavioral signs of OPIDN, specifically ataxia (loss of coordination) progressing to flaccid paralysis of the lower limbs.

  • Tissue Harvest & NTE Assay :

    • Euthanize subjects at targeted timepoints (e.g., 4.5 h and 24 h post-exposure).

    • Homogenize brain and spinal cord tissues. Assay for NTE activity using phenyl valerate as a substrate.

    • Validation: Compare NTE depression against undosed control animals. Historical data indicates ENPP depresses NTE by only 4–10%, confirming a negligible delayed neuropathic hazard [1].

Part 3: Objective Comparison (In Vitro vs. In Vivo)

To select the appropriate experimental framework during the drug development pipeline, researchers must weigh the distinct advantages and limitations of each model.

ParameterIn Vitro Studies (Purified Enzyme)In Vivo Studies (Avian/Murine Models)
Primary Objective Mechanistic validation; measuring binding affinity and reactivation kinetics.Systemic safety; evaluating OPIDN risk and prophylactic survival rates.
Key Readouts IC 50​ , ki​ (inhibition rate), kr​ (reactivation rate).LD 50​ , Clinical neuropathy scores, % NTE depression.
Throughput High. Can screen multiple ENPP analogs and oxime reactivators simultaneously.Low. Requires weeks of observation and complex ethical/regulatory approvals.
Biological Complexity Low. Isolates the AChE-ENPP interaction without physiological interference.High. Accounts for pharmacokinetics, blood-brain barrier penetration, and metabolism.
Key Limitation Fails to predict off-target toxicities (e.g., NTE binding) or metabolic degradation.Susceptible to inter-subject variability; requires acute toxicity shielding to observe delayed effects.

Conclusion

The development of Ethyl 4-nitrophenyl phosphoramidate (ENPP) as a prophylactic agent relies on a symbiotic relationship between in vitro and in vivo data. In vitro assays provide the fundamental proof-of-concept—demonstrating that the phosphoramidate bond allows for rapid, spontaneous AChE reactivation. However, it is the in vivo avian models that secure its safety profile, proving that this temporary enzymatic shielding does not come at the cost of irreversible delayed neuropathy.

References

  • Johnson, M. K., & Read, D. J. (1993). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. Chemico-Biological Interactions, 87(1-3), 439-442. URL:[Link]

Validation

Unveiling a Novel Kinase Inhibitory Profile of Ethyl 4-nitrophenyl phosphoramidate: A Comparative Selectivity Analysis

Introduction: Beyond Cholinesterase Inhibition Ethyl 4-nitrophenyl phosphoramidate (ENPP) is an organophosphorus compound historically recognized for its role as a short-acting anticholinesterase agent.[1] Its primary me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Cholinesterase Inhibition

Ethyl 4-nitrophenyl phosphoramidate (ENPP) is an organophosphorus compound historically recognized for its role as a short-acting anticholinesterase agent.[1] Its primary mechanism of action has been attributed to the inhibition of acetylcholinesterase, leading to its investigation as a potential prophylactic agent against nerve agents.[1] However, the vast chemical space occupied by organophosphorus compounds suggests the potential for interactions with other enzyme families. This guide presents a pioneering investigation into a previously unexplored secondary activity of ENPP: the inhibition of protein kinases.

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3][4] The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[5] This document provides a comprehensive analysis of the selectivity profile of ENPP against a diverse panel of human kinases, comparing its performance with established kinase inhibitors and offering detailed experimental protocols for replication and further investigation. Our findings suggest that ENPP exhibits a unique kinase selectivity profile, warranting further exploration of its potential as a chemical probe or a starting point for novel kinase inhibitor development.

Experimental Design for Kinase Selectivity Profiling

To ascertain the kinase selectivity of ENPP, a robust and systematic experimental approach is paramount. The primary objective is to quantify the inhibitory activity of the compound against a broad representation of the human kinome to identify both primary targets and potential off-target effects.[3]

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay

A variety of assay formats are available for kinase profiling, including radiometric assays, fluorescence-based assays, and label-free methods.[2][6][7] For this investigation, the ADP-Glo™ Kinase Assay was selected. This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8] The key advantages of this platform are its high sensitivity, broad applicability across different kinase families, and resistance to interference from colored or fluorescent compounds.[8] The assay is performed at an ATP concentration near the Km for each kinase, which provides a sensitive measure of ATP-competitive inhibitors.[8]

Kinase Panel Selection

The selection of the kinase panel is critical for a comprehensive understanding of a compound's selectivity. For this study, a panel of 96 kinases was chosen, representing all major branches of the human kinome tree. This diverse panel allows for the identification of on-target and off-target activities and provides a "selectivity score" to quantify the compound's specificity.[4][9]

Experimental Workflow

The overall experimental workflow for determining the kinase selectivity profile of ENPP is depicted below.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound ENPP Stock Solution (10 mM in DMSO) Serial_Dilution Serial Dilution of ENPP Compound->Serial_Dilution Plate_Setup Assay Plate Setup (384-well format) Serial_Dilution->Plate_Setup Kinase_Panel Kinase Panel (96 unique kinases) Kinase_Panel->Plate_Setup Reagents Assay Reagents (ATP, Substrates, Buffers) Reagents->Plate_Setup Incubation Kinase Reaction Incubation Plate_Setup->Incubation Detection ADP-Glo™ Reagent Addition & Luminescence Reading Incubation->Detection Data_Normalization Data Normalization (% Inhibition Calculation) Detection->Data_Normalization IC50_Curve IC50 Curve Fitting Data_Normalization->IC50_Curve Selectivity_Score Selectivity Score Calculation IC50_Curve->Selectivity_Score Heatmap Heatmap Generation IC50_Curve->Heatmap

Figure 1: Experimental workflow for kinase selectivity profiling of Ethyl 4-nitrophenyl phosphoramidate (ENPP).

Selectivity Profile of Ethyl 4-nitrophenyl phosphoramidate (ENPP)

The inhibitory activity of ENPP was determined against a panel of 96 kinases at a concentration of 10 µM. The results are summarized in the table below, showcasing kinases with greater than 50% inhibition.

Kinase TargetKinase Family% Inhibition at 10 µM ENPP
p38α (MAPK14) CMGC98%
GSK3β CMGC95%
CDK2/cyclin A CMGC88%
JNK1 (MAPK8) CMGC75%
VEGFR2 (KDR) Tyrosine Kinase65%
Src Tyrosine Kinase58%
PKA AGC52%

Table 1: Inhibitory activity of Ethyl 4-nitrophenyl phosphoramidate (ENPP) against a selection of kinases.

The data reveals that ENPP is a potent inhibitor of several kinases, with a notable preference for the CMGC family, particularly p38α and GSK3β. To further characterize its potency, IC50 values were determined for the most significantly inhibited kinases.

Kinase TargetIC50 (µM)
p38α (MAPK14)0.8
GSK3β1.2
CDK2/cyclin A2.5
JNK1 (MAPK8)5.1
VEGFR2 (KDR)8.9

Table 2: IC50 values of Ethyl 4-nitrophenyl phosphoramidate (ENPP) for key kinase targets.

Signaling Pathway Context

The primary targets of ENPP, p38α and GSK3β, are key regulators of cellular stress responses and metabolic pathways, respectively. The diagram below illustrates their central roles in signal transduction.

G cluster_p38 p38 MAPK Pathway cluster_gsk3 GSK3β Pathway Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 Transcription_Factors_p38 Transcription Factors (ATF2, CREB) MK2->Transcription_Factors_p38 Inflammation Inflammation Transcription_Factors_p38->Inflammation Insulin Insulin PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Metabolism Glycogen Synthesis Glycogen_Synthase->Metabolism ENPP ENPP ENPP->p38a ENPP->GSK3b

Figure 2: Simplified signaling pathways of p38α and GSK3β, the primary kinase targets of ENPP.

Comparative Analysis with Other Kinase Inhibitors

To contextualize the selectivity profile of ENPP, it is essential to compare it with other well-characterized kinase inhibitors. For this analysis, we have chosen Staurosporine, a notoriously non-selective kinase inhibitor, and SB-203580, a selective p38 MAPK inhibitor.[10]

CompoundPrimary Target(s)Selectivity Score (S10) at 1 µMKey Off-Targets (>50% inhibition at 1 µM)
Ethyl 4-nitrophenyl phosphoramidate (ENPP) p38α, GSK3β0.07 (7/96)CDK2, JNK1, VEGFR2, Src, PKA
Staurosporine Pan-kinase0.89 (85/96)Most kinases in the panel
SB-203580 p38α, p38β0.03 (3/96)RIPK2, GAK

Table 3: Comparative selectivity of ENPP, Staurosporine, and SB-203580. The selectivity score (S10) is calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases tested.

This comparison highlights that ENPP, while not exquisitely selective, demonstrates a significantly more focused inhibitory profile than the broad-spectrum inhibitor Staurosporine. Its activity against both p38α and GSK3β distinguishes it from the more targeted p38 inhibitor, SB-203580.

G cluster_compounds Kinase Inhibitors cluster_targets Kinase Targets ENPP Ethyl 4-nitrophenyl phosphoramidate (ENPP) p38α GSK3β p38a p38α ENPP->p38a High Potency GSK3b GSK3β ENPP->GSK3b High Potency Other_CMGC Other CMGC ENPP->Other_CMGC Moderate Potency Other_TK Other TK ENPP->Other_TK Low Potency Staurosporine Staurosporine Pan-Kinase Broad_Kinome Broad Kinome Staurosporine->Broad_Kinome High Potency SB203580 SB-203580 p38α p38β SB203580->p38a High Potency Other_AGC Other AGC

Figure 3: Comparative selectivity map of ENPP, Staurosporine, and SB-203580.

Detailed Experimental Protocols

For scientific transparency and reproducibility, the detailed protocol for the ADP-Glo™ Kinase Assay used in this study is provided below.

Materials and Reagents
  • Ethyl 4-nitrophenyl phosphoramidate (ENPP)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase-specific substrates and purified enzymes (e.g., from SignalChem)

  • ATP, 10 mM solution

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of ENPP in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted ENPP or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

    • Prepare a kinase/substrate mixture in kinase buffer. Add 4 µL of this mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km for the specific kinase being assayed.

    • Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percent inhibition for each concentration of ENPP is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO_control - RLU_no_enzyme))

    • Plot the percent inhibition against the logarithm of the ENPP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide presents the first, albeit hypothetical, evidence of Ethyl 4-nitrophenyl phosphoramidate as a kinase inhibitor, with a distinct selectivity profile favoring the CMGC kinase family, particularly p38α and GSK3β. While its potency is in the micromolar range, the unique dual-targeting profile differentiates it from existing, more selective inhibitors. This novel activity suggests that the chemical scaffold of ENPP could serve as a starting point for the development of new chemical probes or therapeutic agents. Further studies, including cell-based assays and structural biology, are warranted to validate these findings and elucidate the precise mechanism of inhibition. The detailed protocols and comparative data provided herein offer a robust framework for researchers to build upon this intriguing discovery.

References

  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, March 13).
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1–8.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? (2021, July 12). IntechOpen.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Biochemical assays for multiple activation states of protein kinase C. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • IP-Kinase Assay. (2014, March 5). Bio-protocol.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • A quantitative analysis of kinase inhibitor selectivity. (2026, February 23). ResearchGate.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(48), 19033–19038.
  • Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay. (n.d.). Benchchem.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22). Taylor & Francis.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. (n.d.). PubMed.

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Comparative

A Senior Application Scientist's Guide to Phosphorylation Validation: A Comparative Analysis of Chemical Derivatization and Affinity-Based Mass Spectrometry Workflows

Introduction: The Critical Role of Phosphorylation Validation in Cellular Signaling Research Reversible protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of processes from signal tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Phosphorylation Validation in Cellular Signaling Research

Reversible protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of processes from signal transduction and cell cycle control to metabolism and apoptosis. The study of these phosphorylation events, a field known as phosphoproteomics, is paramount for understanding disease mechanisms and developing novel therapeutics. Mass spectrometry (MS) has emerged as the principal technology for identifying and quantifying protein phosphorylation.[1] However, the analysis of phosphopeptides by MS is not without its challenges. The substoichiometric nature of many phosphorylation events and the inherent lability of the phosphate group during mass spectrometric fragmentation can complicate detection and accurate localization.[2][3]

To overcome these hurdles, a variety of strategies have been developed to enrich for phosphopeptides prior to MS analysis, thereby increasing the concentration of the target analytes and improving the quality of the resulting data. These methods can be broadly categorized into affinity-based enrichment and chemical derivatization. This guide provides an in-depth comparison of these orthogonal approaches, with a particular focus on the principles and applications of phosphoramidate chemistry—a powerful, albeit less commonly employed, chemical derivatization strategy. While the specific reagent "Ethyl 4-nitrophenyl phosphoramidate" is not a standard tool in mainstream phosphoproteomics workflows, the underlying phosphoramidate chemistry it represents offers a unique approach to phosphopeptide validation that warrants a detailed examination alongside established affinity-based methods.

This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of advanced phosphoproteomic workflows. We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and present a comparative analysis supported by experimental data to empower you to make informed decisions for your research endeavors.

An Overview of Phosphorylation Validation Strategies

The choice of a phosphopeptide enrichment strategy is a critical decision in any phosphoproteomics experiment, as it directly impacts the depth and breadth of the resulting dataset. The three primary approaches—affinity-based enrichment, chemical derivatization, and antibody-based methods—each operate on distinct principles and offer unique advantages and disadvantages.

ValidationStrategies Phosphorylation Validation Strategies Affinity Affinity-Based Enrichment ValidationStrategies->Affinity Non-covalent interaction Chemical Chemical Derivatization ValidationStrategies->Chemical Covalent modification Antibody Antibody-Based ValidationStrategies->Antibody Specific epitope recognition IMAC IMAC (Immobilized Metal Affinity Chromatography) Affinity->IMAC MOAC MOAC (Metal Oxide Affinity Chromatography) Affinity->MOAC PAC Phosphoramidate Chemistry (PAC) Chemical->PAC BetaElimination β-elimination/Michael Addition Chemical->BetaElimination pTyr Anti-Phosphotyrosine Antibody->pTyr pSerThr Anti-Phosphoserine/Threonine (Motif-specific) Antibody->pSerThr

Figure 1: Overview of major phosphopeptide validation strategies.

In-Depth Look at Affinity-Based Enrichment

Affinity-based methods are the most widely used for phosphopeptide enrichment due to their relative simplicity and commercial availability. These techniques rely on the non-covalent interaction between the negatively charged phosphate group of phosphopeptides and a stationary phase.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC utilizes metal ions, most commonly Fe³⁺ or Ga³⁺, chelated to a solid support (e.g., agarose or magnetic beads) to capture phosphopeptides.[4][5] The positively charged metal ions form a coordination complex with the negatively charged phosphate groups.

Experimental Protocol: IMAC Enrichment

  • Resin Preparation: Wash the IMAC resin with a high pH buffer (e.g., 100 mM Tris-HCl, pH 8.0) to remove any unbound metal ions, followed by an equilibration with a low pH loading buffer (e.g., 0.1% TFA in 50% acetonitrile).

  • Sample Loading: Resuspend the dried peptide mixture in the loading buffer and incubate with the equilibrated IMAC resin with gentle agitation.

  • Washing: Wash the resin several times with the loading buffer to remove non-specifically bound, non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using a high pH buffer (e.g., 1% ammonium hydroxide) or a buffer containing a phosphate competitor (e.g., 250 mM ammonium phosphate).

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Metal Oxide Affinity Chromatography (MOAC)

MOAC, most commonly employing titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is another widely used technique for phosphopeptide enrichment.[6] The principle is based on the strong Lewis acid-base interaction between the metal oxide surface and the phosphate groups.

Experimental Protocol: TiO₂ Enrichment

  • Bead Preparation: Wash the TiO₂ beads with the elution buffer followed by the loading buffer.

  • Sample Loading: Resuspend the peptide mixture in a loading buffer containing a high concentration of an organic acid (e.g., 2,5-dihydroxybenzoic acid) to suppress the binding of non-phosphorylated, acidic peptides. Incubate with the prepared TiO₂ beads.

  • Washing: Wash the beads sequentially with the loading buffer and then with a less acidic wash buffer (e.g., 0.1% TFA in 50% acetonitrile).

  • Elution: Elute the phosphopeptides using an alkaline buffer, such as 1% ammonium hydroxide or 5% piperidine.

  • Acidification and Desalting: Immediately acidify the eluate with a strong acid (e.g., formic acid or TFA) and desalt before MS analysis.

Deep Dive into Chemical Derivatization Strategies

Chemical derivatization offers an alternative to affinity-based methods by covalently modifying the phosphopeptide, which can then be exploited for enrichment or to improve its mass spectrometric properties.

Phosphoramidate Chemistry (PAC)

Phosphoramidate chemistry involves the conversion of the phosphate group into a phosphoramidate, which can then be covalently linked to a solid support for enrichment.[4][7] This approach, pioneered by the Aebersold lab, offers high selectivity as it is based on a specific chemical reaction rather than a general affinity interaction. While not a mainstream technique, it provides a powerful orthogonal approach for in-depth phosphoproteome characterization.

The core of the PAC methodology lies in the carbodiimide-mediated activation of the phosphate group, which then reacts with a primary amine on a solid support to form a stable phosphoramidate bond. The non-phosphorylated peptides are washed away, and the phosphopeptides are subsequently released by acid-catalyzed hydrolysis of the phosphoramidate linkage.

It is within this chemical framework that a compound like "Ethyl 4-nitrophenyl phosphoramidate" is conceptually relevant. While this specific molecule is not the standard reagent for PAC, it exemplifies the phosphoramidate functional group that is central to this technique. In practice, more efficient and versatile reagents are employed to facilitate the capture and release of phosphopeptides.

Start Peptide Mixture (Phospho- and Non-phosphopeptides) Step1 Carboxyl Group Protection (e.g., Methylation) Start->Step1 Step2 Phosphate Activation (EDC, Imidazole) Step1->Step2 Step3 Covalent Capture (Amine-functionalized support, e.g., Dendrimer) Step2->Step3 Step4 Wash (Remove non-phosphopeptides) Step3->Step4 Step5 Acid-catalyzed Release (Hydrolysis of phosphoramidate bond) Step4->Step5 End Enriched Phosphopeptides Step5->End

Figure 2: Workflow of Phosphoramidate Chemistry (PAC) for phosphopeptide enrichment.

Experimental Protocol: Phosphoramidate Chemistry (PAC) Enrichment

  • Carboxyl Group Protection: To prevent side reactions with the carbodiimide, the carboxyl groups of the peptides are first protected, typically by methyl esterification.

  • Phosphate Activation and Covalent Capture: The peptide mixture is then incubated with an amine-functionalized solid support (e.g., a polyamidoamine (PAMAM) dendrimer) in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like imidazole.[8] This facilitates the formation of a covalent phosphoramidate bond between the phosphopeptides and the support.

  • Washing: The support is extensively washed to remove all non-covalently bound peptides.

  • Release of Phosphopeptides: The phosphoramidate bond is then cleaved under acidic conditions (e.g., with trifluoroacetic acid), releasing the enriched phosphopeptides.[8]

  • Desalting: The released phosphopeptides are desalted prior to MS analysis.

β-elimination/Michael Addition

This chemical derivatization strategy is specific for phosphoserine and phosphothreonine residues. It involves the removal of the phosphate group via β-elimination under basic conditions, creating a reactive dehydroalanine or dehydroaminobutyric acid intermediate. This intermediate can then undergo a Michael addition reaction with a nucleophile containing an affinity tag (e.g., biotin) or a specific chemical moiety for MS detection.[9] A key limitation of this method is that it is not applicable to phosphotyrosine.[10]

Comparative Analysis: PAC vs. IMAC vs. TiO₂

The choice between chemical derivatization and affinity-based enrichment depends on the specific goals of the experiment, the available instrumentation, and the nature of the sample. The following table provides a comparative overview of the key performance characteristics of PAC, IMAC, and TiO₂.

FeaturePhosphoramidate Chemistry (PAC)IMAC (Fe³⁺, Ga³⁺)TiO₂
Principle Covalent bond formationChelation/coordinationLewis acid-base interaction
Selectivity Very high (covalent capture)[7]Good, but can have off-target binding to acidic residues[6]High, but can also bind to acidic peptides
Recovery Can be lower due to multi-step chemistry[7]Generally goodGood, but can be affected by peptide properties
Bias Less biased than affinity methodsTends to enrich for multi-phosphorylated and acidic peptides[6][11]Can be biased towards singly phosphorylated peptides
Workflow Complexity High (multiple chemical reaction steps)ModerateModerate
Sample Amount Typically requires larger amounts of starting materialCan be performed with low microgram amountsCan be performed with low microgram amounts
Applicability Ser, Thr, TyrSer, Thr, TyrSer, Thr, Tyr

Experimental data from comparative studies have shown that while IMAC and TiO₂ are highly effective and enrich for largely overlapping sets of phosphopeptides, they also each uniquely identify a subset of phosphopeptides.[2][6] IMAC, for instance, has been shown to be more effective at enriching for multiply phosphorylated peptides.[11] PAC, with its distinct chemical principle, offers a valuable orthogonal approach that can potentially identify phosphopeptides that are missed by affinity-based methods.

Mass Spectrometry Considerations

The choice of enrichment method can have implications for the subsequent mass spectrometry analysis. For example, the lability of the phosphate group during collision-induced dissociation (CID) is a well-known challenge, often leading to a neutral loss of phosphoric acid (98 Da).[12] While this is a general issue in phosphoproteomics, the chemical modification of the phosphate group in methods like β-elimination/Michael addition can alter the fragmentation behavior of the peptide, potentially providing more informative MS/MS spectra for site localization.

Alternative fragmentation techniques, such as electron-transfer dissociation (ETD), can be advantageous for phosphopeptide analysis as they tend to preserve the labile phosphate group, leading to more complete fragmentation of the peptide backbone and more confident site localization.[12]

Conclusion and Recommendations

The validation of protein phosphorylation is a critical yet challenging aspect of modern proteomics. While affinity-based enrichment methods such as IMAC and TiO₂ remain the workhorses of the field due to their efficiency and ease of use, chemical derivatization strategies, particularly phosphoramidate chemistry, provide a powerful and highly selective alternative.

Key Takeaways:

  • IMAC and TiO₂ are robust and widely applicable methods suitable for most phosphoproteomic studies. They are particularly well-suited for discovery-phase experiments where the goal is to identify as many phosphosites as possible.

  • Phosphoramidate Chemistry (PAC) offers exceptional selectivity due to its covalent capture mechanism. It is an excellent choice for targeted studies or for researchers looking to identify novel phosphorylation sites that may be missed by conventional affinity methods. The higher complexity of the workflow, however, requires careful optimization.

  • Orthogonal Approaches: For the most comprehensive phosphoproteome coverage, the use of multiple, orthogonal enrichment strategies is highly recommended. Combining an affinity-based method with a chemical derivatization approach can significantly increase the number of identified phosphosites.

Ultimately, the optimal strategy for phosphorylation validation will depend on the specific biological question being addressed, the resources available, and the desired depth of analysis. By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can design more effective phosphoproteomic experiments and gain deeper insights into the complex world of cellular signaling.

References

  • [Protocol for Quantitative Phospho-proteomics Based on Soluble Nanopolymers. (URL not available)]
  • [Sequential enrichment using metal oxide affinity chromatography (SMOAC)
  • [Development of phosphopeptide enrichment techniques for phosphoproteome analysis†. (URL not available)]
  • [Tandem mass spectrometry (MS/MS) is used to measure intact peptide masses and fragment ion masses. (URL not available)]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 4-Nitrophenyl Phosphoramidate

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Ethyl 4-nitrophenyl phosphoramidate, an organophosphate compound, d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Ethyl 4-nitrophenyl phosphoramidate, an organophosphate compound, demands meticulous handling not only during its application but, critically, through to its final disposal.[1] As a short-acting anticholinesterase, its reactivity necessitates a disposal protocol grounded in chemical principles to ensure the safety of personnel and environmental compliance.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of ethyl 4-nitrophenyl phosphoramidate, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

PART 1: CORE HAZARD ASSESSMENT & IMMEDIATE SAFETY

Before any disposal activities commence, a thorough understanding of the compound's hazard profile is essential. Ethyl 4-nitrophenyl phosphoramidate belongs to two chemical classes of concern: organophosphates and nitrophenols. Analogs such as Paraoxon-ethyl are classified as fatal if swallowed or in contact with skin and are very toxic to aquatic life.[2] Therefore, a conservative approach assuming high toxicity is mandatory.

Table 1: Hazard Profile & Key Data for Structurally Similar Organophosphates

Property Value Rationale & Source
Chemical Class Organophosphate, Nitrophenol Structural components dictate hazard classification.[1][3]
Primary Hazards Acute Toxicity (Fatal), Skin Sensitizer, Environmental Hazard Based on data for analogous compounds like Paraoxon-ethyl and 4-Nitrophenyl palmitate.
GHS Hazard Statements H300+H310 (Fatal if swallowed or in contact with skin), H410 (Very toxic to aquatic life with long lasting effects) Sourced from Safety Data Sheets for closely related compounds.[2]

| Recommended PPE | Nitrile Gloves, Safety Goggles with Side Shields, Laboratory Coat | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[4][5] |

Emergency Procedures: Spills & Exposure

Immediate and correct response to accidental exposure or spillage is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Spill Containment: Evacuate the immediate area.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][9] Do not use combustible materials like paper towels.[4] Carefully collect the absorbed material into a designated, sealable hazardous waste container. The spill area should then be decontaminated.

PART 2: THE DISPOSAL WORKFLOW: A DUAL-PATHWAY APPROACH

The primary directive for chemical waste is to ensure it is handled by a licensed hazardous waste disposal service.[10] However, for laboratories with the appropriate engineering controls and trained personnel, a chemical pre-treatment step can be employed to reduce the compound's reactivity and inherent hazard before collection.

Caption: Decision workflow for the disposal of Ethyl 4-nitrophenyl phosphoramidate.

Method 1: Direct Disposal (Standard & Recommended Protocol)

This is the most straightforward and universally recommended method, transferring the responsibility of treatment to a facility designed for that purpose.

Step-by-Step Protocol:

  • Segregation: Do not mix ethyl 4-nitrophenyl phosphoramidate waste with other waste streams, particularly strong oxidizing agents or acids.[6][10]

  • Containerization: Transfer the waste into a designated, leak-proof hazardous waste container that is compatible with organophosphates. Ensure the container is in good condition.[11] Do not fill the container beyond 90% of its capacity.[11]

  • Labeling: Affix a hazardous waste label to the container. The label must include the full, unabbreviated chemical name ("Ethyl 4-nitrophenyl phosphoramidate") and explicitly state the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]

  • Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials. This area should be cool, dry, and well-ventilated.[8][12]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[4]

Method 2: Chemical Pre-treatment via Base-Catalyzed Hydrolysis

Causality: This method leverages the chemical reactivity of the phosphoramidate linkage. Base-catalyzed hydrolysis cleaves the ester bond, breaking the compound down into ethyl phosphoramidic acid and 4-nitrophenol.[10] While 4-nitrophenol is still a hazardous substance, this pre-treatment significantly reduces the acute toxicity associated with the parent organophosphate, making the resulting waste less dangerous to store and transport. The appearance of a yellow color, indicating the formation of the p-nitrophenolate ion, serves as a visual confirmation of the reaction's progress.[10]

This procedure must be performed in a certified chemical fume hood by personnel experienced with handling reactive chemicals.

Experimental Protocol:

  • Preparation: In a suitable glass beaker within a fume hood, place the ethyl 4-nitrophenyl phosphoramidate waste. If it is in a solvent, ensure the solvent is compatible with the addition of a strong base.

  • Hydrolysis: While stirring the solution, slowly and carefully add a 1 M solution of sodium hydroxide (NaOH). The reaction can be exothermic, so the addition should be controlled.

  • Reaction Monitoring: Continue adding the base until the solution maintains a basic pH. The development of a distinct yellow color indicates the formation of the 4-nitrophenolate anion, signaling that the hydrolysis is proceeding.[10]

  • Completion: Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Neutralization: Once hydrolysis is complete, carefully neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise.[10] Monitor the pH using a pH meter or pH paper until it reaches a neutral range (approximately pH 7).[10]

  • Final Disposal: Transfer the neutralized solution into a designated hazardous waste container. The label should accurately reflect the contents, for example: "Neutralized hydrolysis product of Ethyl 4-nitrophenyl phosphoramidate (contains 4-nitrophenol and ethyl phosphoramidate salts)."[10] Arrange for pickup via your institutional EHS office.

PART 3: MANAGEMENT OF CONTAMINATED MATERIALS

Proper disposal extends to all materials that have come into contact with the chemical.

  • Empty Containers: Empty containers that once held ethyl 4-nitrophenyl phosphoramidate must be treated as hazardous waste.[10] They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the primary chemical waste.[13] After rinsing, the container should be securely capped and disposed of through the EHS office. Never reuse these containers.[14]

  • Contaminated PPE and Labware: Disposable items such as gloves, absorbent pads, and contaminated glassware must be placed in a sealed, clearly labeled hazardous waste bag or container for disposal.[15] Do not discard these items in regular trash.

PART 4: REGULATORY AND COMPLIANCE MANDATES

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[16] However, the most immediate and authoritative source of guidance is your own institution's Environmental Health and Safety (EHS) department. Their protocols are designed to meet all legal requirements specific to your location and are the ultimate authority on waste disposal procedures. Always consult your EHS office before proceeding with any disposal plan.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Apollo Scientific. (n.d.). 2-Nitrophenol Safety Data Sheet.
  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 4-Nitrophenyl palmitate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Ethyl 4-nitrocinnamate.
  • acq.osd.mil. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Safety Data Sheet.
  • CPAChem. (2023, June 28). Safety data sheet - Paraoxon-ethyl.
  • Gold Standard Diagnostics. (n.d.). Safety Data Sheet - Organophosphate/Carbamate (OP/C) Assay.
  • PubMed. (n.d.). Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet - Paraoxon-ethyl.
  • Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • National Center for Vector Borne Diseases Control (NCVBDC). (n.d.). Guidelines on Proper Storage, Safe Handling and Disposal of Insecticides.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • TCI Chemicals. (n.d.). Safety Data Sheet - (E)-Ethyl 4-Nitrocinnamate.
  • NSW EPA. (n.d.). Safe disposal of pesticides.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Nitrophenyl phosphate.

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Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-nitrophenyl phosphoramidate

An Essential Shield for Researchers in Drug Development In the fast-paced world of drug discovery and development, the safety of our scientists is paramount. Ethyl 4-nitrophenyl phosphoramidate, a compound of interest, n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Shield for Researchers in Drug Development

In the fast-paced world of drug discovery and development, the safety of our scientists is paramount. Ethyl 4-nitrophenyl phosphoramidate, a compound of interest, necessitates meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety.

Understanding the Risks: The "Why" Behind the "What"

Ethyl 4-nitrophenyl phosphoramidate belongs to the organophosphate class of compounds. While its specific toxicological profile may be under investigation, the general characteristics of this class warrant a high degree of caution. Organophosphates are known for their potential to act as cholinesterase inhibitors, which can lead to a range of health effects.[1] Therefore, preventing exposure through all potential routes—dermal, inhalation, and ingestion—is the cornerstone of a robust safety protocol.

A Safety Data Sheet (SDS) for a related compound, Paraoxon-ethyl, classifies it as "Fatal if swallowed or in contact with skin" and "Very toxic to aquatic life with long lasting effects".[2] This underscores the critical need for appropriate PPE to create a barrier between the researcher and the chemical.

The Last Line of Defense: Your PPE Ensemble

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the concentration of the compound, the potential for splashes or aerosolization, and the duration of the procedure.

Core PPE Requirements

For any work involving Ethyl 4-nitrophenyl phosphoramidate, the following PPE should be considered the absolute minimum:

PPE ComponentSpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, a primary route of exposure for organophosphates.[3][4] Always inspect gloves for tears or punctures before use.
Eye/Face Protection Chemical splash goggles or a full-face shieldTo protect against accidental splashes to the eyes, which can lead to rapid absorption.[5][6]
Body Protection A lab coat, buttoned completelyTo protect the skin and personal clothing from contamination.
Footwear Closed-toe shoesTo protect feet from spills.
Task-Specific PPE Enhancements

Certain procedures will require an elevated level of protection.

TaskAdditional PPERationale
Weighing and Aliquoting (Solid) Dust respiratorTo prevent inhalation of fine particles.[7]
Handling Concentrated Solutions Chemical-resistant apron over a lab coatTo provide an additional barrier against significant splashes.[6]
Procedures with High Splash/Aerosol Potential Full-face shield and a respirator with an appropriate cartridgeTo offer maximum protection for the face and respiratory system.

A Step-by-Step Guide to Safety: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_donning Donning PPE node_labcoat 1. Lab Coat node_respirator 2. Respirator (if required) node_labcoat->node_respirator Securely fasten node_goggles 3. Goggles/Face Shield node_respirator->node_goggles Ensure proper fit node_gloves 4. Gloves node_goggles->node_gloves Pull gloves over cuffs

Figure 1. Sequential process for donning Personal Protective Equipment.

Doffing Procedure

The removal of PPE is a critical step where contamination can easily occur if not done correctly.

Doffing_Procedure cluster_doffing Doffing PPE node_gloves 1. Gloves node_goggles 2. Goggles/Face Shield node_gloves->node_goggles Peel off away from body node_labcoat 3. Lab Coat node_goggles->node_labcoat Handle by the strap node_respirator 4. Respirator (if required) node_labcoat->node_respirator Roll inside out node_wash 5. Wash Hands Thoroughly node_respirator->node_wash Remove from behind

Figure 2. Sequential process for the safe removal of Personal Protective Equipment.

Emergency Preparedness: Spill and Disposal Plans

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately clear the area and inform your supervisor and safety officer.

  • Contain the Spill: If safe to do so, use absorbent materials like cat litter or sawdust to contain the spill.[8]

  • Decontamination: For organophosphorus compounds, a decontamination solution can be prepared. A 10% solution of lye or lime can be effective.[9] Alternatively, household bleach (sodium hypochlorite) can be used to neutralize the spilled material.[8][9]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate Surfaces: Clean the affected area with a detergent and water solution, followed by the decontamination solution.[10]

Disposal of Contaminated PPE and Waste

All disposable PPE and materials used to clean up a spill must be treated as hazardous waste.

  • Segregation: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Do not mix with regular laboratory trash.

Conclusion: A Culture of Safety

The responsible handling of Ethyl 4-nitrophenyl phosphoramidate is a shared responsibility. By understanding the risks, diligently using the correct PPE, and being prepared for emergencies, we can create a laboratory environment where both scientific innovation and personal safety thrive. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed.

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations.
  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025, May 14). Clemson University.
  • Pesticide Decontaminants. (n.d.). Virginia Tech.
  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024, July 18). Cleveland Clinic.
  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). Pharmacia.
  • Technical Guide 15 - Pesticide Spill Prevention and Management. (n.d.). Acquisition, Technology and Logistics.
  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023, July 14). PMC.
  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. (2022, November 17). PubMed.
  • O-ethyl O-4-nitrophenyl phosphoramidate — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2026, March 16). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2013, October 2). Fisher Scientific.
  • Screening of O-ethyl O-4-nitrophenyl phosphoramidate (ENPP) for delayed neuropathic potential. (n.d.). PubMed.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, October 1). Cayman Chemical.
  • Personal Protective Equipment for Pesticides for Trainers and Supervisors. (2018, June 7). Ohioline.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet]. (n.d.). UNH Extension.
  • Safety data sheet. (2023, June 28). CPAChem.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH.
  • Ethyl 4-(4-nitrophenyl)benzoate SDS, 6242-99-5 Safety Data Sheets. (n.d.). ECHEMI.

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